molecular formula C23H28N4O4S B1663553 GSK1292263 CAS No. 1032823-75-8

GSK1292263

カタログ番号: B1663553
CAS番号: 1032823-75-8
分子量: 456.6 g/mol
InChIキー: AYJRTVVIBJSSKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK1292263 has been investigated for the treatment of DIABETES MELLITUS, TYPE 2.
GSK-1292263 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

IUPAC Name

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRTVVIBJSSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025666
Record name 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032823-75-8
Record name GSK1292263
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1292263
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1292263
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK1292263: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide delineates the core mechanism of action of this compound, summarizing key preclinical and clinical findings. Activation of GPR119 by this compound in pancreatic β-cells and intestinal L-cells stimulates the release of insulin (B600854) and incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY). This guide provides a comprehensive overview of the signaling pathways, quantitative data from various studies, detailed experimental methodologies, and pharmacokinetic properties of this compound.

Core Mechanism of Action: GPR119 Agonism

This compound functions as a selective agonist for the GPR119 receptor.[1] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2] The primary mechanism of action involves the activation of GPR119, which is coupled to the Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

The elevated cAMP levels trigger downstream signaling cascades that result in:

  • In Pancreatic β-cells: Enhanced glucose-dependent insulin secretion.

  • In Intestinal L-cells: Increased secretion of incretin hormones such as GLP-1, GIP, and PYY.[4]

These actions collectively contribute to improved glucose homeostasis.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Promotes (in Pancreatic β-cells) Incretin_Vesicles Incretin Vesicle Exocytosis (GLP-1, GIP, PYY) PKA->Incretin_Vesicles Promotes (in Intestinal L-cells) Epac2->Insulin_Vesicles Promotes (in Pancreatic β-cells) Epac2->Incretin_Vesicles Promotes (in Intestinal L-cells)

Caption: GPR119 signaling pathway activated by this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueReference
pEC50Human6.9[3]
pEC50Rat6.7[3]
pEC50 (GLP-1 Secretion)GLUTag cells8.5[2]
Table 2: Preclinical In Vivo Effects of this compound in Rats
Study TypeAnimal ModelDose (mg/kg)Key FindingReference
Oral Glucose Tolerance Test (OGTT)Sprague-Dawley3-30Increased levels of GLP-1, GIP, PYY, and glucagon (B607659).[4]
Intravenous Glucose Tolerance TestSprague-DawleyNot Specified30-60% increase in peak insulin response and insulin AUC(0-15 min).[4]
6-week studyZucker diabetic fatty ratsNot SpecifiedStatistically significant increase in insulin immunoreactivity in pancreatic sections.[4]
Hyperinsulinemic-euglycemic clampSprague-Dawley10 and 30Stimulated glucagon secretion without increasing blood glucose levels.[4]
Table 3: Clinical Effects of this compound in Patients with Type 2 Diabetes
Study (Identifier)PopulationDoseKey FindingReference
Study 1 (NCT01119846)Drug-naïve or washed out T2DM300 mg BID for 14 days~5-fold increase in plasma total PYY levels.[5]
Study 1 (NCT01119846)Drug-naïve or washed out T2DM100-600 mg/day for 14 daysNo significant effect on active or total GLP-1 or GIP.[5]
Study 2 (NCT01128621)T2DM on metformin (B114582)300 mg BID with metforminPeak PYY concentrations augmented to ~100 pM.[5]
Study 2 (NCT01128621)T2DM on metforminNot SpecifiedCo-dosing with metformin increased post-prandial total GLP-1.[5]
Drug Interaction StudyHealthy Volunteers300 mg BIDSmall increases in AUC of simvastatin (B1681759) (1.34-fold) and rosuvastatin (B1679574) (1.39-fold).[6]

Experimental Protocols

In Vitro cAMP Assay

A detailed protocol for the specific cAMP assay used for this compound is not publicly available. However, a general methodology for such an assay is as follows:

  • Cell Culture: A cell line stably expressing the human or rat GPR119 receptor is cultured in an appropriate medium.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to allow for adherence.

  • Compound Addition: Cells are treated with varying concentrations of this compound or a vehicle control.

  • cAMP Measurement: After a specified incubation period, intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

In_Vitro_Workflow A Culture GPR119-expressing cells B Seed cells into multi-well plates A->B C Treat cells with this compound (various concentrations) B->C D Incubate C->D E Measure intracellular cAMP levels D->E F Generate dose-response curve and calculate EC50 E->F

Caption: General workflow for an in vitro cAMP assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The following is a generalized protocol for an OGTT in rats, based on standard procedures:

  • Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the facility conditions. Prior to the test, animals are fasted overnight (approximately 12-16 hours) with free access to water.[2][7]

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected, typically from the tail vein, to measure fasting glucose and hormone levels.[7]

  • Drug Administration: this compound or vehicle is administered orally via gavage at the specified doses (e.g., 3-30 mg/kg).[4]

  • Glucose Challenge: After a set period following drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[7]

  • Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]

  • Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for later analysis of insulin, GLP-1, GIP, and PYY levels using specific immunoassays.

  • Data Calculation: The area under the curve (AUC) for glucose and hormone concentrations is calculated to assess the effect of the treatment.

OGTT_Workflow A Overnight fasting of rats B Collect baseline blood sample (t=0) A->B C Oral administration of This compound or vehicle B->C D Oral glucose challenge (e.g., 2 g/kg) C->D E Collect serial blood samples (e.g., 15, 30, 60, 90, 120 min) D->E F Measure blood glucose E->F G Analyze plasma for insulin and gut hormones E->G H Calculate AUC for glucose and hormone levels F->H G->H

Caption: Workflow for a preclinical oral glucose tolerance test.
Clinical Trial Methodology (Studies NCT01119846 and NCT01128621)

These were randomized, placebo-controlled studies in subjects with type 2 diabetes.[5]

  • Study Design:

    • NCT01119846: Conducted in drug-naïve subjects or those who had stopped their diabetic medications. It included single-dose (25-800 mg) and multiple-dose (100-600 mg/day for 14 days) arms. Sitagliptin (B1680988) (100 mg/day) was used as a comparator.[5]

    • NCT01128621: Conducted in subjects taking metformin. It involved multiple dosing for 14 days.[5]

  • Key Assessments:

    • Oral Glucose and Meal Challenges: These were used to assess the effects on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[5]

    • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound.

    • Safety and Tolerability: Adverse events, clinical laboratory tests, vital signs, and ECGs were monitored throughout the studies.[9][10]

Clinical_Trial_Workflow A Patient Screening and Enrollment (Type 2 Diabetes) B Randomization to treatment groups (this compound, Placebo, Sitagliptin) A->B C Dosing Period (Single or Multiple Doses) B->C D Perform Oral Glucose and/or Meal Challenge Tests C->D F Monitor safety and tolerability C->F E Collect blood samples for pharmacokinetics and pharmacodynamics D->E G Analyze plasma for glucose, insulin, and gut hormones E->G H Statistical analysis of data G->H

Caption: General workflow for the clinical trials of this compound.

Pharmacokinetics and Drug Interactions

  • Pharmacokinetics: In clinical studies, the terminal elimination half-life of this compound was approximately 13 to 18 hours, reaching steady-state plasma concentrations within about 4 days.[11] The oral bioavailability of this compound was found to increase approximately 4-fold when administered with food.[11]

  • Drug Interactions:

    • In Vitro: this compound showed little to no inhibition of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), P-glycoprotein (Pgp), OATP1B3, or OCT2 (IC50 >30 µM).[6] However, it did inhibit BCRP and OATP1B1.[6]

    • In Vivo: Co-administration of this compound (300 mg BID) with simvastatin (a CYP3A4 and OATP1B1 substrate) or rosuvastatin (a BCRP and OATP1B1 substrate) resulted in modest increases in the statins' plasma concentrations, suggesting a weak inhibitory effect on intestinal BCRP and CYP3A4.[6] There was no significant inhibition of OATP1B1 observed in the clinical setting.[6]

Conclusion

This compound is a selective GPR119 agonist that modulates glucose homeostasis through a dual mechanism involving the stimulation of insulin secretion from pancreatic β-cells and the release of incretin hormones from the gut. While preclinical studies demonstrated promising effects on glucose metabolism and insulin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control. However, a profound effect on increasing circulating levels of PYY was consistently observed. The gut hormone effects of this compound were modulated by co-administration with metformin and sitagliptin. Further research is needed to fully elucidate the therapeutic potential of targeting GPR119 and the specific role of PYY in the metabolic effects observed with this compound.

References

GSK1292263: An In-Depth Technical Guide to its GPR119 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), thereby offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the GPR119 agonist activity of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across different assays and species.

ParameterSpecies/SystemValueAssay Type
pEC50 Human GPR1196.9In vitro reporter assay
pEC50 Rat GPR1196.7In vitro reporter assay
pEC50 Mouse GPR1196.8In vitro reporter assay
pEC50 GLUTag cells8.5GLP-1 Secretion Assay
IC50 BCRP (transporter)>30 µMIn vitro inhibition assay
IC50 OATP1B1 (transporter)>30 µMIn vitro inhibition assay
IC50 CYP1A2, 2C9, 2C19, 2D6, 3A4>30 µMIn vitro inhibition assay

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as this compound initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are a key second messenger that mediates the physiological effects of GPR119 activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->GPR119 Binds Gas->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Potentiates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Promotes

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR119 agonists. Below are generalized protocols for key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP (cAMP) levels in response to GPR119 activation by this compound.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to achieve the desired final concentrations. A phosphodiesterase inhibitor such as IBMX (0.5 mM) is typically included in the assay buffer to prevent cAMP degradation.

3. Assay Procedure:

  • Remove the culture medium from the cell plates and add the diluted this compound or vehicle control.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

In Vitro GLP-1 Secretion Assay using GLUTag Cells

This assay measures the ability of this compound to stimulate the secretion of GLP-1 from the murine enteroendocrine L-cell line, GLUTag.

1. Cell Culture:

  • GLUTag cells are cultured in DMEM containing 5.5 mmol/l glucose, supplemented with 10% FBS, penicillin, and streptomycin.[1]

  • Cells are seeded into 24-well plates coated with Matrigel and grown to 60-80% confluency.[1]

2. Assay Procedure:

  • On the day of the experiment, wash the cells twice with a secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a specified glucose concentration (e.g., 10 mM).

  • Pre-incubate the cells in the assay buffer for 1-2 hours at 37°C.

  • Replace the pre-incubation buffer with fresh assay buffer containing various concentrations of this compound or a vehicle control.

  • Incubate for 2 hours at 37°C.[1]

  • Collect the supernatant and measure the concentration of active GLP-1 using a specific ELISA kit.[1]

3. Data Analysis:

  • Plot the concentration of secreted GLP-1 against the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value for GLP-1 secretion.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-GPR119 or GLUTag) Incubation Incubate Cells with this compound Cell_Culture->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Lysis_or_Supernatant Cell Lysis (cAMP) or Supernatant Collection (GLP-1) Incubation->Lysis_or_Supernatant Detection Detection using Assay Kit (e.g., HTRF, ELISA) Lysis_or_Supernatant->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response EC50_Calc Calculate EC50 Value Dose_Response->EC50_Calc

Workflow for in vitro characterization of this compound.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo assay evaluates the effect of this compound on glucose disposal in a rodent model.

1. Animal Preparation:

  • Male Sprague-Dawley rats are typically used.

  • Animals are fasted overnight (approximately 16 hours) with free access to water before the experiment.

2. Dosing:

  • This compound is formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80).

  • The compound or vehicle is administered orally via gavage at a specific time point (e.g., 60 minutes) before the glucose challenge.

3. Glucose Challenge and Blood Sampling:

  • A baseline blood sample (t=0) is collected from the tail vein.

  • A glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood glucose levels are measured immediately using a glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentrations against time for both the this compound-treated and vehicle-treated groups.

  • Calculate the area under the curve (AUC) for the glucose excursion profile.

  • A statistically significant reduction in the glucose AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

This compound is a well-characterized GPR119 agonist with demonstrated in vitro and in vivo activity. Its ability to stimulate glucose-dependent insulin secretion and GLP-1 release underscores the therapeutic potential of targeting GPR119 for the management of type 2 diabetes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on GPR119-targeted therapies. Further investigation into the long-term efficacy and safety of this compound and other GPR119 agonists is warranted to fully elucidate their clinical utility.

References

The Discovery and Synthesis of GSK1292263: A GPR119 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers a potential advantage in glycemic control. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program aimed at identifying a GPR119 agonist with a suitable pharmacokinetic profile for a fixed-dose combination therapy.[1] The initial lead compound, a phenoxy analogue, exhibited potent GPR119 agonism but was hindered by a long half-life and poor solubility in biorelevant media.[1]

The lead optimization strategy focused on modifying the compound's physicochemical properties to reduce its half-life and enhance solubility while maintaining high potency.[1] This was primarily achieved by replacing the phenoxy linker with a benzyloxy group, which led to a significant improvement in the lipophilic ligand efficiency (LLE).[1] Further structure-activity relationship (SAR) studies involved modifications of the terminal heterocyclic and aryl moieties to fine-tune the potency, selectivity, and pharmacokinetic parameters.

Structure-Activity Relationship (SAR)

The SAR studies explored a series of benzyloxy analogues, leading to the identification of key structural features for potent GPR119 agonism. The optimization process focused on balancing potency (EC50) with key pharmacokinetic parameters like half-life (t1/2) and solubility.

Synthesis of this compound

The synthesis of this compound can be accomplished through a convergent synthesis strategy, as outlined in the following scheme. The overall yield for this synthesis has been reported to be 40.6% based on the starting material, 2-bromo-5-hydroxypyridine.[2]

Synthetic Scheme

This compound Synthesis A Isobutyronitrile + Hydroxylamine HCl I1 [1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate (5) A->I1 Condensation, Cyclization, Substitution, Mesylation B 2-bromo-5-hydroxypyridine I2 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (8) B->I2 Benzylation, Suzuki Reaction, Debenzylation C [4-(Methylsulfonyl)phenyl]boronic acid C->I2 P This compound I1->P I2->P Condensation (K2CO3) GPR119_Signaling This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion promotes GLP1_Release GLP-1 Release CREB->GLP1_Release promotes cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells expressing GPR119 in a 96-well plate Incubate_Cells Incubate cells overnight Seed_Cells->Incubate_Cells Add_Inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) Incubate_Cells->Add_Inhibitor Add_Agonist Add varying concentrations of this compound Add_Inhibitor->Add_Agonist Incubate_Treatment Incubate for 30 minutes Add_Agonist->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Detect_cAMP Measure cAMP levels using a chemiluminescent immunoassay Lyse_Cells->Detect_cAMP Plot_Data Plot dose-response curve Detect_cAMP->Plot_Data Calculate_EC50 Calculate EC50 value Plot_Data->Calculate_EC50 OGTT_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Data Analysis Fast_Animals Fast animals overnight (16-18 hours) Baseline_Glucose Measure baseline blood glucose (t= -30 min) Fast_Animals->Baseline_Glucose Administer_Compound Administer this compound or vehicle orally (t=0 min) Baseline_Glucose->Administer_Compound Administer_Glucose Administer glucose solution orally (2 g/kg) (t=30 min) Administer_Compound->Administer_Glucose Collect_Blood Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 min post-glucose) Administer_Glucose->Collect_Blood Measure_Glucose Measure blood glucose concentrations Collect_Blood->Measure_Glucose Plot_Curve Plot blood glucose over time Measure_Glucose->Plot_Curve Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Curve->Calculate_AUC

References

GSK1292263: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Properties, Pharmacological Profile, and Experimental Evaluation of a GPR119 Agonist.

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. This document provides a comprehensive technical overview of this compound, summarizing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used in its evaluation.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. Its chemical identity and key properties are summarized in the tables below.

Identifier Value
IUPAC Name 5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-(propan-2-yl)-1,2,4-oxadiazole[1]
SMILES CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C[1]
InChI InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3[1]
Physicochemical Properties Value
Molecular Formula C23H28N4O4S[1][2]
Molecular Weight 456.56 g/mol [1][2]
Appearance Solid powder[2]
Solubility Soluble in DMSO; insoluble in water and ethanol.
Storage Store at -20°C for long-term stability.[3]

Pharmacological Properties

This compound acts as an agonist at the GPR119 receptor, leading to the potentiation of glucose-stimulated insulin (B600854) secretion and the release of incretin (B1656795) hormones.

Pharmacodynamic Properties Value
Mechanism of Action GPR119 agonist[3]
pEC50 (human GPR119) 6.9[3]
pEC50 (rat GPR119) 6.7[3]
Pharmacokinetic Properties (Human Clinical Trial) Dose AUC (ng*h/mL) Cmax (ng/mL)
Single Dose 25 mg13820.3
100 mg834110
300 mg3580388
800 mg111001070
Multiple Doses (Day 13/14) 50 mg BID1510119
75 mg BID2500196
150 mg BID5280385
300 mg BID12000807
600 mg QD134001050
In Vitro Drug Interaction Profile Enzyme/Transporter IC50 (µM)
CYP Enzymes CYP1A2, 2C9, 2C19, 2D6, 3A4>30
Transporters P-glycoprotein (P-gp)>30
OATP1B3>30
OCT2>30
BCRPInhibition observed
OATP1B1Inhibition observed

Signaling Pathway and Experimental Workflows

The activation of GPR119 by this compound initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the workflows of key experimental procedures used to characterize the compound's effects.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 stimulates

This compound-mediated GPR119 signaling pathway.

OGTT_Workflow cluster_procedure Oral Glucose Tolerance Test (OGTT) Protocol Fasting Overnight Fasting (12-16 hours) Baseline_Blood Baseline Blood Sample (t=0 min) Fasting->Baseline_Blood Drug_Admin Oral Administration of This compound or Vehicle Baseline_Blood->Drug_Admin Glucose_Admin Oral Glucose Challenge (e.g., 2 g/kg) Drug_Admin->Glucose_Admin 30-60 min post-drug Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Analysis Measure Blood Glucose and Insulin Levels Blood_Sampling->Analysis

Workflow for an oral glucose tolerance test.

Euglycemic_Clamp_Workflow cluster_clamp Hyperinsulinemic-Euglycemic Clamp Protocol Catheterization Surgical Catheterization (e.g., Jugular Vein, Carotid Artery) Recovery Post-operative Recovery (3-5 days) Catheterization->Recovery Fasting Fasting (5-6 hours) Recovery->Fasting Drug_Admin Administration of this compound or Vehicle Fasting->Drug_Admin Insulin_Infusion Continuous Insulin Infusion (Hyperinsulinemia) Drug_Admin->Insulin_Infusion Pre-treatment period Glucose_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion to Maintain Euglycemia Glucose_Monitoring->Glucose_Infusion adjust rate Steady_State Achieve Steady State Glucose_Monitoring->Steady_State Glucose_Infusion->Glucose_Monitoring Data_Collection Record Glucose Infusion Rate Steady_State->Data_Collection

Workflow for a hyperinsulinemic-euglycemic clamp study.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Methodology:

  • Animal Model: Male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose and insulin levels.

  • Drug Administration: this compound or vehicle is administered orally via gavage at the desired dose.

  • Glucose Challenge: After a specific time following drug administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated for subsequent analysis of insulin levels by ELISA.

  • Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of this compound on glucose tolerance and insulin secretion.

Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To evaluate the effect of this compound on whole-body insulin sensitivity.

Methodology:

  • Surgical Preparation: Rats are anesthetized, and indwelling catheters are surgically placed in the jugular vein (for infusions) and the carotid artery (for blood sampling). The catheters are exteriorized at the back of the neck.

  • Recovery: Animals are allowed to recover for 3-5 days post-surgery to ensure they regain their pre-operative body weight.

  • Fasting: On the day of the experiment, rats are fasted for 5-6 hours.

  • Experimental Setup: The conscious and unrestrained rats are connected to a swivel system that allows for free movement while being connected to infusion pumps.

  • Drug Administration: this compound or vehicle is administered prior to the start of the clamp.

  • Clamp Procedure:

    • A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a constant, high level.

    • A variable infusion of 20% glucose is started to maintain euglycemia (normal blood glucose levels).

    • Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.

    • The glucose infusion rate is adjusted based on the blood glucose readings to clamp the glucose concentration at the basal level.

  • Steady State: The clamp is typically continued for 120 minutes, with the last 30-60 minutes representing the steady-state period.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

References

Target Validation of GSK1292263 in Metabolic Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for GSK1292263, a G protein-coupled receptor 119 (GPR119) agonist, in the context of metabolic diseases, primarily type 2 diabetes. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols for target validation, and provides visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent and selective agonist of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The therapeutic rationale for targeting GPR119 in metabolic diseases is based on its dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the indirect stimulation of insulin release via the promotion of incretin (B1656795) (GLP-1 and GIP) secretion from intestinal L-cells. Preclinical studies in various animal models of diabetes and obesity have demonstrated the potential of this compound to improve glucose homeostasis. However, clinical trial results in patients with type 2 diabetes have shown modest glycemic efficacy, although significant effects on certain gut hormones and lipid profiles were observed. This guide synthesizes the available data to provide a thorough understanding of the target validation for this compound.

Mechanism of Action: GPR119 Signaling

Activation of GPR119 by an agonist like this compound initiates a signaling cascade that is primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger that drives the physiological effects of GPR119 activation in both pancreatic β-cells and intestinal L-cells.

In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, the rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion in a glucose-dependent manner.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, in vivo, and clinical studies investigating this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueAssay System
pEC50Human6.9GPR119-mediated cAMP accumulation
pEC50Rat6.7GPR119-mediated cAMP accumulation
IC50 (CYP Inhibition)Human>30 µMCYP1A2, 2C9, 2C19, 2D6, 3A4 assays[1]
IC50 (Transporter Inhibition)Human>30 µMPgp, OATP1B3, OCT2 assays[1]

Table 2: In Vivo Preclinical Data for this compound

Animal ModelDosingKey Findings
Male Sprague-Dawley RatsSingle oral dose (3-30 mg/kg)Increased circulating GLP-1, GIP, and PYY.
Zucker Diabetic Fatty Rats6-week treatmentStatistically significant increase in pancreatic insulin immunoreactivity.
Male Sprague-Dawley RatsOral gavage (10 or 30 mg/kg)Increased peak insulin response and insulin AUC(0-15 min) by 30-60% in an intravenous glucose tolerance test.

Table 3: Clinical Data for this compound in Type 2 Diabetes

Study PopulationDosingKey Findings
Drug-naïve or metformin-washed out T2D patients100-600 mg/day for 14 daysNo significant reduction in AUCglucose (0-24h).[2]
T2D patients300 mg BID for 14 days~5-fold increase in plasma total PYY levels.[3][4]
T2D patients on metformin300 mg BID co-dosed with metforminAugmented peak PYY concentrations to ~100 pM.[4]
T2D patients300mg BID and 600mg QDSignificant reduction in apoB(B100), with trends for a reduction of apoE and an elevation of apoA1.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

In Vitro Assays

Objective: To determine the effect of this compound on GLP-1 secretion from an enteroendocrine L-cell model.

Cell Line: GLUTag mouse enteroendocrine cell line.

Protocol:

  • Cell Culture: Culture GLUTag cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 24-well plates and grow to 70-80% confluency.

  • Starvation: Prior to the experiment, wash the cells with serum-free DMEM and incubate in the same medium for 2 hours.

  • Stimulation: Replace the starvation medium with a buffer (e.g., Krebs-Ringer Bicarbonate Buffer) containing a basal glucose concentration (e.g., 1 mM). Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control. A positive control, such as forskolin (B1673556) (10 µM), should be included.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Quantify the amount of secreted GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize GLP-1 secretion to the total protein content of the cells in each well. Plot a dose-response curve to determine the EC50 value for this compound.

Objective: To assess the direct effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell model.

Cell Line: MIN6 mouse insulinoma cell line.

Protocol:

  • Cell Culture: Maintain MIN6 cells in high-glucose (25 mM) DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Seeding: Plate cells in 24-well plates and allow them to reach confluency.

  • Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRBH containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Measurement: Determine the insulin concentration in the supernatant using a mouse insulin ELISA kit.

  • Data Analysis: Express insulin secretion as a fold-change over the basal (low glucose) condition.

Objective: To confirm the engagement of the Gαs signaling pathway by this compound.

Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing GPR119 (e.g., CHO-K1 cells stably transfected with human GPR119).

  • Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Add this compound at various concentrations.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Generate a dose-response curve and calculate the pEC50.

In Vivo Assays

Objective: To evaluate the effect of this compound on glucose disposal in vivo.

Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).

Protocol:

  • Acclimatization: Acclimate mice to handling for at least one week before the experiment.

  • Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.[5]

  • Drug Administration: Administer this compound or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure basal blood glucose.[5]

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[5]

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]

  • Glucose Measurement: Measure blood glucose concentrations using a glucometer.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose. Compare the AUC between the this compound-treated and vehicle-treated groups.

Objective: To assess the long-term effects of this compound on metabolic parameters in a model of type 2 diabetes.

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates as controls.

Protocol:

  • Animal Model: Use pre-diabetic or diabetic male ZDF rats (e.g., 6-8 weeks of age).

  • Dosing: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 6 weeks).

  • Monitoring: Monitor body weight, food and water intake, and fasting blood glucose regularly throughout the study.

  • Metabolic Assessments: Perform oGTTs or measure other metabolic parameters (e.g., plasma insulin, lipids) at baseline and at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., pancreas, liver, adipose tissue) for histological or biochemical analysis (e.g., insulin immunohistochemistry in the pancreas).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Pancreatic_Beta_Cell In Pancreatic β-Cell cluster_Intestinal_L_Cell In Intestinal L-Cell This compound This compound (GPR119 Agonist) GPR119 GPR119 Receptor This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Exocytosis Exocytosis of Secretory Granules PKA->Exocytosis Promotes Insulin Insulin Secretion (Glucose-Dependent) Exocytosis->Insulin GLP1_GIP GLP-1 & GIP Secretion Exocytosis->GLP1_GIP

Caption: GPR119 Signaling Pathway.

In_Vitro_Target_Validation_Workflow start Start: Hypothesis This compound activates GPR119 cAMP_assay cAMP Accumulation Assay in GPR119-expressing cells start->cAMP_assay dose_response Generate Dose-Response Curve Determine pEC50 cAMP_assay->dose_response glp1_secretion GLP-1 Secretion Assay (GLUTag cells) dose_response->glp1_secretion insulin_secretion Insulin Secretion Assay (MIN6 cells) dose_response->insulin_secretion evaluate_glp1 Evaluate effect on GLP-1 secretion glp1_secretion->evaluate_glp1 evaluate_insulin Evaluate effect on Glucose-Stimulated Insulin Secretion insulin_secretion->evaluate_insulin conclusion Conclusion: This compound is a potent GPR119 agonist that stimulates incretin and insulin secretion in vitro evaluate_glp1->conclusion evaluate_insulin->conclusion

Caption: In Vitro Target Validation Workflow.

In_Vivo_Target_Validation_Workflow start Start: In Vitro Proof-of-Concept acute_studies Acute In Vivo Studies (e.g., oGTT in mice) start->acute_studies assess_glucose_tolerance Assess impact on glucose tolerance acute_studies->assess_glucose_tolerance chronic_studies Chronic In Vivo Studies (e.g., daily dosing in ZDF rats) assess_glucose_tolerance->chronic_studies assess_long_term_effects Assess long-term effects on glycemic control and biomarkers chronic_studies->assess_long_term_effects pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling assess_long_term_effects->pk_pd_modeling dose_prediction Predict human efficacious dose pk_pd_modeling->dose_prediction clinical_trials Proceed to Clinical Trials dose_prediction->clinical_trials

Caption: In Vivo Target Validation Workflow.

References

The Role of GSK1292263 in GLP-1 Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of GSK1292263, a G protein-coupled receptor 119 (GPR119) agonist, in the secretion of glucagon-like peptide-1 (GLP-1). This document synthesizes findings from key clinical studies, outlines relevant experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

This compound is a selective GPR119 agonist that has been investigated for its potential to improve glucose homeostasis in type 2 diabetes. A primary proposed mechanism of action for GPR119 agonists is the stimulation of GLP-1 secretion from enteroendocrine L-cells. However, clinical studies with this compound in subjects with type 2 diabetes have revealed a nuanced role in GLP-1 modulation. When administered alone, this compound did not significantly alter plasma GLP-1 levels. In contrast, when co-administered with metformin (B114582), a notable increase in post-prandial total GLP-1 was observed. This suggests that the GLP-1 secretagogue effect of this compound in a clinical setting is dependent on the presence of other therapeutic agents like metformin. In vitro, this compound has been shown to be a potent stimulator of GLP-1 secretion in enteroendocrine cell lines.

Core Concepts: GPR119 and GLP-1 Secretion

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by enteroendocrine L-cells in the gut in response to nutrient intake. It plays a crucial role in glucose metabolism by potentiating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. Activation of GPR119 in L-cells is expected to stimulate GLP-1 secretion through the canonical Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which promotes the exocytosis of GLP-1-containing granules.

Signaling Pathway of GPR119-Mediated GLP-1 Secretion

The activation of GPR119 by an agonist such as this compound initiates a cascade of intracellular events within the enteroendocrine L-cell, culminating in the secretion of GLP-1.

GPR119_Signaling_Pathway GPR119 Signaling Pathway for GLP-1 Secretion This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Exocytosis GLP-1 Granule Exocytosis PKA->Exocytosis Phosphorylates targets leading to GLP1_Secretion GLP-1 Secretion Exocytosis->GLP1_Secretion

GPR119 Signaling Pathway for GLP-1 Secretion

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effect of this compound on GLP-1 secretion.

In Vitro Activity of this compound

While detailed dose-response data for this compound on GLP-1 secretion from enteroendocrine cells is not extensively published, the potency has been reported.[1]

Assay TypeCell LineParameterValue
GLP-1 SecretionGLUTagpEC508.5

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vivo Clinical Trial Data: this compound and GLP-1 Levels in Type 2 Diabetes

The following data are from a randomized, placebo-controlled study in subjects with type 2 diabetes.[1]

Table 2: Effect of this compound on Total GLP-1 (0-4 hours post-meal AUC) in Subjects on Metformin

Treatment GroupNBaseline (pmol/Lh)Day 13 (pmol/Lh)Change from BaselinePlacebo-Subtracted Change
Placebo1228.327.5-0.8-
This compound (300 mg BID)1226.631.85.26.0

Table 3: Effect of this compound and Sitagliptin (B1680988) on Active GLP-1 (0-4 hours post-meal AUC) in Drug-Naïve Subjects

Treatment GroupNBaseline (pmol/Lh)Day 14 (pmol/Lh)Change from BaselinePlacebo-Subtracted Change
Placebo124.34.1-0.2-
This compound (300 mg BID)124.54.4-0.10.1
Sitagliptin (100 mg QD)124.28.03.84.0
This compound + Sitagliptin124.88.53.73.9

Experimental Protocols

In Vitro GLP-1 Secretion Assay (General Protocol)

This protocol describes a general method for measuring GLP-1 secretion from an enteroendocrine cell line such as GLUTag, which can be adapted for testing this compound.

  • Cell Culture: GLUTag cells are cultured in DMEM with 10% FBS until they reach 80-90% confluency in 24-well plates.

  • Starvation: Prior to the experiment, cells are washed with a serum-free medium and incubated in the same medium for 2 hours to establish a baseline.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in the assay buffer to the desired concentrations.

  • Stimulation: The starvation medium is replaced with the assay buffer containing different concentrations of this compound or vehicle control (DMSO). A positive control, such as 10 µM forskolin, is also included. Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection: After incubation, the supernatant from each well is collected. A DPP-4 inhibitor is added to prevent GLP-1 degradation.

  • GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. Dose-response curves are generated to determine the EC50.

Clinical Trial Protocol for In Vivo GLP-1 Measurement[1]

The following outlines the design of the clinical study that evaluated the effect of this compound on GLP-1 secretion.

Clinical_Trial_Workflow Clinical Trial Workflow for GLP-1 Measurement cluster_study1 Study 1: Drug-Naïve Subjects cluster_study2 Study 2: Subjects on Metformin Screening1 Subject Screening (Type 2 Diabetes, Drug-Naïve) Randomization1 Randomization Screening1->Randomization1 Treatment1A Placebo BID Randomization1->Treatment1A Treatment1B This compound (300 mg BID) Randomization1->Treatment1B Day14 Day 14: Co-administration with Sitagliptin (100 mg) Treatment1A->Day14 Treatment1B->Day14 Meal_Challenge1 Standardized Meal Challenge Day14->Meal_Challenge1 Blood_Sampling1 Serial Blood Sampling (for Active GLP-1) Meal_Challenge1->Blood_Sampling1 Screening2 Subject Screening (Type 2 Diabetes, on Metformin) Randomization2 Randomization Screening2->Randomization2 Treatment2A Placebo BID Randomization2->Treatment2A Treatment2B This compound (300 mg BID) Randomization2->Treatment2B Day13 Day 13 Treatment2A->Day13 Treatment2B->Day13 Meal_Challenge2 Standardized Meal Challenge Day13->Meal_Challenge2 Blood_Sampling2 Serial Blood Sampling (for Total GLP-1) Meal_Challenge2->Blood_Sampling2

Clinical Trial Workflow for GLP-1 Measurement
  • Study Population: Two separate studies were conducted. Study 1 enrolled drug-naïve subjects with type 2 diabetes, while Study 2 enrolled subjects with type 2 diabetes who were on a stable dose of metformin.[1]

  • Study Design: Both studies were randomized, double-blind, and placebo-controlled.[1]

  • Treatment: In both studies, subjects were randomized to receive either placebo or this compound (300 mg twice daily) for 14 days. In Study 1, on day 14, subjects also received a single dose of sitagliptin (100 mg).[1]

  • Meal Challenge: On the final day of treatment, subjects underwent a standardized meal challenge to stimulate gut hormone secretion.[1]

  • Blood Sampling: Blood samples were collected at regular intervals before and after the meal challenge.

  • Hormone Analysis: Plasma was analyzed for total GLP-1 (in the metformin study) and active GLP-1 (in the drug-naïve study with sitagliptin) using validated immunoassays.[1]

Discussion and Interpretation

The clinical data indicate that this compound alone does not significantly increase active or total GLP-1 levels in subjects with type 2 diabetes.[1] This finding was unexpected given the potent in vitro activity of this compound on GLP-1 secretion from enteroendocrine cell lines.[1]

The observation that co-administration of this compound with metformin led to an increase in total GLP-1 suggests a potential synergistic or permissive effect of metformin. Metformin itself has been reported to influence GLP-1 levels, and it may modulate feedback mechanisms that control the secretion of enteroendocrine peptides.[1]

The lack of a significant effect of this compound on active GLP-1, even in the presence of the DPP-4 inhibitor sitagliptin, further underscores the complex regulation of GLP-1 secretion and metabolism in vivo. It is possible that in the complex milieu of the human gut, other factors may override the direct stimulatory effect of GPR119 agonism.

Conclusion

This compound is a potent GPR119 agonist that demonstrates clear GLP-1 secretagogue activity in vitro. However, its effect on GLP-1 secretion in a clinical setting with type 2 diabetes subjects is more complex and appears to be dependent on co-administration with metformin. These findings highlight the challenges of translating in vitro potency to in vivo efficacy and underscore the importance of understanding the interplay between different therapeutic agents and the intricate physiological regulation of gut hormones. Further research is needed to fully elucidate the mechanisms by which metformin enables the GLP-1-releasing effect of this compound.

References

The GPR119 Agonist GSK1292263: A Technical Overview of its Effects on Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its expression in pancreatic β-cells and intestinal L-cells. Preclinical studies in rodent models demonstrated that this compound enhances glucose-dependent insulin (B600854) secretion and increases the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). However, these promising preclinical findings did not translate into significant glycemic control in clinical trials involving patients with type 2 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of its effects on insulin release from preclinical and clinical studies, detailed experimental methodologies, and a discussion of the potential reasons for the discrepancy between animal and human results.

Introduction

G protein-coupled receptor 119 (GPR119) is a class A GPCR activated by endogenous lipid signaling molecules such as oleoylethanolamide (OEA) and other lysophospholipids. Its strategic location in key metabolic tissues, including pancreatic islets and the gastrointestinal tract, has made it an attractive therapeutic target for metabolic diseases.[1] Activation of GPR119 is known to stimulate the release of insulin from pancreatic β-cells in a glucose-dependent manner and to promote the secretion of incretin hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), from intestinal enteroendocrine cells.[1] These incretins, in turn, amplify glucose-stimulated insulin secretion (GSIS). This compound was developed as a potent, orally available small molecule agonist of GPR119 with the potential to improve glycemic control in patients with type 2 diabetes.

Mechanism of Action: The GPR119 Signaling Pathway

This compound, as a GPR119 agonist, is believed to exert its effects on insulin release through the canonical GPR119 signaling pathway. This pathway is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway Diagram

GPR119_Signaling_Pathway Figure 1: this compound-Mediated GPR119 Signaling Pathway cluster_L_cell In Intestinal L-cells This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates GLP1_Release GLP-1 Release (in L-cells) cAMP->GLP1_Release Stimulates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release caption This compound binds to the GPR119 receptor, activating the Gs protein and adenylyl cyclase, leading to increased cAMP, which promotes insulin and GLP-1 release.

Caption: this compound signaling pathway.

Quantitative Data on Insulin and Other Metabolic Parameters

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Preclinical (Rodent) Studies
ParameterAnimal ModelTreatmentResultCitation
Peak Insulin Response RatsThis compound (single dose)30-60% increase compared to vehicle control during an intravenous glucose tolerance test.[2]
Insulin AUC (0-15 min) RatsThis compound (single dose)30-60% increase compared to vehicle control during an intravenous glucose tolerance test.[2]
Circulating GLP-1 Male Sprague-Dawley ratsThis compound (3-30 mg/kg)Increased levels, enhanced by oral glucose administration.[2]
Circulating GIP Male Sprague-Dawley ratsThis compound (3-30 mg/kg)Increased levels.[2]
Circulating PYY Male Sprague-Dawley ratsThis compound (3-30 mg/kg)Increased levels.[2]
Clinical (Human) Studies in Patients with Type 2 Diabetes
ParameterStudy PopulationTreatmentResultCitation
Circulating Glucose Patients with Type 2 DiabetesThis compound (single and multiple doses)No significant effect.[3]
Circulating Insulin Patients with Type 2 DiabetesThis compound (single and multiple doses)No significant effect.[3]
Circulating C-peptide Patients with Type 2 DiabetesThis compound (single and multiple doses)No significant effect.[3]
Circulating Active GLP-1 Patients with Type 2 DiabetesThis compoundNo effect.[3]
Circulating Total GLP-1 Patients with Type 2 DiabetesThis compoundNo effect.[3]
Circulating Total PYY Patients with Type 2 DiabetesThis compound (300 mg BID for 13 days)Approximately five-fold increase compared to placebo.[3]

Experimental Protocols

Intravenous Glucose Tolerance Test (IVGTT) in Rats (General Protocol)

This protocol is a generalized representation based on standard methods, as the specific protocol for the this compound preclinical studies is not publicly detailed.

IVGTT_Workflow Figure 2: General Workflow for an Intravenous Glucose Tolerance Test in Rats start Start fasting Overnight Fasting of Rats start->fasting anesthesia Anesthetize Rats fasting->anesthesia cannulation Catheterize Femoral Vein and Artery anesthesia->cannulation baseline_sampling Collect Baseline Blood Samples cannulation->baseline_sampling treatment Administer this compound or Vehicle baseline_sampling->treatment glucose_bolus Administer Intravenous Glucose Bolus treatment->glucose_bolus timed_sampling Collect Blood Samples at Timed Intervals (e.g., 2, 5, 10, 15, 30, 60 min) glucose_bolus->timed_sampling analysis Analyze Plasma for Glucose and Insulin timed_sampling->analysis end End analysis->end

Caption: IVGTT experimental workflow.

Methodology:

  • Animal Preparation: Male rats are fasted overnight but allowed access to water.

  • Anesthesia and Cannulation: Rats are anesthetized, and catheters are inserted into the femoral vein (for infusions) and femoral or carotid artery (for blood sampling).

  • Baseline Sampling: A baseline blood sample is collected prior to any infusions.

  • Drug Administration: A single dose of this compound or vehicle is administered intravenously.

  • Glucose Challenge: A bolus of glucose (e.g., 0.5 g/kg) is administered intravenously.

  • Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 2, 5, 10, 15, 30, and 60 minutes).

  • Analysis: Plasma is separated, and glucose and insulin concentrations are measured.

Oral Glucose and Meal Challenges in Humans (General Protocol from NCT01119846)

The clinical trials with this compound (NCT01119846) involved oral glucose and meal challenges.[3] The following is a generalized protocol for such tests in a clinical research setting.

Human_Challenge_Tests_Workflow Figure 3: General Workflow for Oral Glucose and Meal Challenge Tests in Humans start Start overnight_fast Overnight Fast of Participants start->overnight_fast baseline_sample Collect Baseline Blood Sample overnight_fast->baseline_sample drug_admin Administer this compound or Placebo baseline_sample->drug_admin challenge Administer Oral Glucose Load (e.g., 75g) or Standardized Meal drug_admin->challenge timed_samples Collect Blood Samples at Timed Intervals (e.g., 30, 60, 90, 120 min) challenge->timed_samples analysis Analyze Plasma for Glucose, Insulin, C-peptide, etc. timed_samples->analysis end End analysis->end

Caption: Human oral glucose/meal challenge workflow.

Methodology:

  • Participant Preparation: Participants with type 2 diabetes undergo an overnight fast.

  • Baseline Assessment: A fasting blood sample is collected to determine baseline levels of glucose, insulin, C-peptide, and other hormones.

  • Drug Administration: Participants receive a single or repeated dose of this compound or a matching placebo.

  • Challenge Administration:

    • Oral Glucose Tolerance Test (OGTT): Participants ingest a standardized glucose solution (typically 75g).

    • Mixed-Meal Tolerance Test (MMTT): Participants consume a standardized liquid meal with a defined composition of carbohydrates, proteins, and fats.[4][5]

  • Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30 minutes for 2-3 hours) after the challenge.

  • Biochemical Analysis: Plasma samples are analyzed for concentrations of glucose, insulin, C-peptide, GLP-1, GIP, and PYY.

Discussion

The preclinical data for this compound were promising, demonstrating its ability to enhance glucose-stimulated insulin secretion and incretin release in rodent models.[2] These findings were consistent with the established mechanism of action for GPR119 agonists.[1] However, the translation of these effects to human subjects with type 2 diabetes was unsuccessful. The clinical studies showed no significant impact of this compound on glucose, insulin, or C-peptide levels, despite achieving plasma concentrations that were expected to be pharmacologically active.[3]

The most notable effect of this compound in humans was a significant, five-fold increase in the levels of Peptide YY (PYY), an anorexigenic gut hormone.[3] This suggests that while the compound engaged its target in the gastrointestinal tract, this did not lead to the anticipated downstream effects on glycemic control.

Several factors could contribute to this discrepancy between preclinical and clinical outcomes:

  • Species Differences: There may be significant differences in the expression, signaling, or regulation of GPR119 between rodents and humans.

  • Disease State: The underlying pathophysiology of type 2 diabetes in humans, including potential β-cell dysfunction and insulin resistance, may render the GPR119 pathway less responsive to agonism.

  • Tachyphylaxis: It is possible that prolonged exposure to a GPR119 agonist leads to receptor desensitization or downregulation, diminishing its therapeutic effect over time.

  • Off-target Effects: While this compound is reported to be selective, unforeseen off-target effects in humans could have counteracted its potential benefits.

Conclusion

This compound is a selective GPR119 agonist that, despite demonstrating a clear mechanism of action and positive effects on insulin and incretin secretion in preclinical models, failed to improve glycemic control in patients with type 2 diabetes. The compound's significant effect on PYY levels in humans confirms target engagement in the gut, but the lack of efficacy highlights the challenges of translating findings from animal models to clinical practice in the complex field of metabolic disease. Further research is needed to fully understand the role of GPR119 in human physiology and the potential of targeting this receptor for the treatment of type 2 diabetes.

References

GSK1292263: A Preclinical Pharmacology Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus.[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to promote glucose homeostasis through a dual mechanism: direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and indirect stimulation of insulin release via the secretion of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from the gut.[2][3] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its in vitro and in vivo properties.

In Vitro Pharmacology

GPR119 Receptor Activation

This compound demonstrates potent agonist activity at the human, rat, and mouse GPR119 receptors. In a reporter gene assay, this compound showed a pEC50 of 6.8 for the human, rat, and mouse receptors.[1]

GLP-1 Secretion

In vitro studies using the GLUTag enteroendocrine cell line, a model for intestinal L-cells, have shown that this compound stimulates the secretion of GLP-1 with a pEC50 of 8.5.[1]

Transporter and Cytochrome P450 Inhibition

In vitro assessments of drug interaction potential revealed that this compound has a low propensity for inhibiting key drug-metabolizing enzymes and transporters. This compound demonstrated weak to no inhibition (IC50 values >30 μM) of cytochrome P450 enzymes CYP1A2, 2C9, 2C19, 2D6, and 3A4, as well as the transporters P-glycoprotein (Pgp), OATP1B3, and OCT2.[4] However, it did show inhibitory activity towards the transporters BCRP and OATP1B1.[3][4]

Data Summary Tables

Table 1: In Vitro Potency of this compound

AssaySpeciesCell Line/SystemParameterValueReference
GPR119 ActivationHuman, Rat, MouseReporter AssaypEC506.8[1]
GLP-1 SecretionNot SpecifiedGLUTag cellspEC508.5[1]

Table 2: In Vitro Transporter and CYP Inhibition of this compound

TargetIC50Reference
CYP1A2>30 μM[4]
CYP2C9>30 μM[4]
CYP2C19>30 μM[4]
CYP2D6>30 μM[4]
CYP3A4>30 μM[4]
P-glycoprotein (Pgp)>30 μM[4]
OATP1B3>30 μM[4]
OCT2>30 μM[4]
BCRPInhibitor[3][4]
OATP1B1Inhibitor[3][4]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering and incretin-releasing effects of this compound. While specific pharmacokinetic parameters such as Cmax, AUC, and half-life in preclinical species are not widely published, the observed pharmacological effects provide insights into its in vivo activity.

Rodent Models of Diabetes

While detailed studies in various specific diabetic animal models for this compound are not extensively reported in the public literature, GPR119 agonists, in general, have been evaluated in models such as the Zucker diabetic fatty rat.[5] These studies typically assess parameters like blood glucose levels, plasma insulin, and incretin hormones following oral administration of the compound.

Experimental Protocols

GPR119 Receptor Activation Assay (General Protocol)

A common method to assess GPR119 activation is through a reporter gene assay. This typically involves:

  • Cell Line: A stable cell line, often HEK293, engineered to express the GPR119 receptor of the desired species (human, rat, or mouse). These cells also contain a reporter gene, such as luciferase or β-galactosidase, under the control of a cyclic AMP (cAMP) response element (CRE).

  • Assay Principle: GPR119 activation by an agonist leads to Gαs protein stimulation, which in turn activates adenylyl cyclase to produce cAMP. The increased intracellular cAMP levels then drive the expression of the reporter gene.

  • Procedure:

    • Cells are seeded in microtiter plates and incubated.

    • The cells are then treated with varying concentrations of the test compound (e.g., this compound).

    • After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

    • The resulting data is used to generate a concentration-response curve and determine the EC50 value.

GLP-1 Secretion Assay using GLUTag Cells (General Protocol)

The GLUTag cell line is a murine intestinal L-cell model used to study GLP-1 secretion. A general protocol is as follows:

  • Cell Culture: GLUTag cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and other necessary nutrients.

  • Secretion Experiment:

    • Cells are seeded in multi-well plates and grown to a desired confluency.

    • Prior to the experiment, the cells are washed and incubated in a buffer with a physiological glucose concentration.

    • The cells are then exposed to various concentrations of the test compound (e.g., this compound) for a defined period.

    • The supernatant is collected, and the concentration of secreted GLP-1 is quantified using a commercially available ELISA kit.

    • The results are often normalized to the total protein content of the cells in each well.

Visualizations

GPR119_Signaling_Pathway This compound This compound GPR119 GPR119 Receptor This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis GPR119_assay GPR119 Reporter Assay (HEK293 cells) Potency Determine Potency (pEC50, IC50) GPR119_assay->Potency GLP1_assay GLP-1 Secretion Assay (GLUTag cells) GLP1_assay->Potency DDI_assay Transporter/CYP Inhibition Assays Safety_profile Evaluate Safety Profile DDI_assay->Safety_profile Animal_models Diabetic Animal Models (e.g., Rats) Efficacy Assess Efficacy (Glucose, Incretins) Animal_models->Efficacy PK_studies Pharmacokinetic Profiling PK_studies->Safety_profile Safety_pharm Safety Pharmacology Safety_pharm->Safety_profile

References

Understanding the biology of GPR119 and GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biology of GPR119 and the Agonist GSK1292263

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119), a promising target for metabolic diseases, and this compound, a selective agonist. It delves into the receptor's biological functions, signaling mechanisms, and the pharmacological profile of this compound, supported by quantitative data and detailed experimental methodologies.

The Biology of GPR119

GPR119 is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for type 2 diabetes and obesity.[1] Its strategic expression in key metabolic tissues and its role in glucose homeostasis underscore its potential.

Tissue Distribution

GPR119 expression is predominantly localized to:

  • Pancreatic β-cells: These cells are responsible for producing and secreting insulin (B600854). GPR119 is highly expressed in these cells, suggesting a direct role in insulin regulation.[2][3][4][5][6]

  • Intestinal Enteroendocrine L-cells and K-cells: These specialized cells in the gut epithelium secrete incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), in response to nutrient ingestion.[1][3][5]

This dual localization in both the pancreas and the intestine positions GPR119 as a key regulator of glucose metabolism through two distinct but complementary mechanisms.

Signaling Pathway

GPR119 is a Gαs-coupled receptor.[2][5][7] Upon activation by an agonist, it initiates a signaling cascade:

  • The activated Gαs subunit stimulates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][7]

  • Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).

  • PKA activation triggers downstream events that result in the exocytosis of insulin-containing granules from pancreatic β-cells and incretin-containing granules from intestinal L-cells.[8]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist This compound (Agonist) Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC

GPR119 signaling cascade upon agonist binding.
Physiological Function

The activation of GPR119 leads to a dual antihyperglycemic effect:

  • Direct Stimulation of Insulin Secretion: In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion (GSIS).[2][9] This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia.[1]

  • Incretin-Mediated Insulin Secretion: In the intestine, GPR119 activation stimulates the release of GLP-1 and GIP.[1][10] These incretin hormones then travel to the pancreas and act on their respective receptors on β-cells to further amplify glucose-dependent insulin secretion.[5] GLP-1 also has additional beneficial effects, including slowing gastric emptying and promoting satiety.[1]

This compound: A GPR119 Agonist

This compound is a potent and selective GPR119 agonist developed by GlaxoSmithKline.[1] It has been investigated as a potential treatment for type 2 diabetes.

Quantitative Data

The following tables summarize the in vitro potency and preclinical/clinical effects of this compound.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference
pEC50Human6.9[2]
pEC50Rat6.7[2]
pEC50 (GLP-1 Secretion)GLUTag cells8.5[1]

Table 2: Preclinical and Clinical Effects of this compound

EffectModel/PopulationDoseOutcomeReference
Incretin ReleaseMale Sprague-Dawley rats3-30 mg/kgIncreased circulating GLP-1, GIP, and PYY[9]
Insulin SecretionRats (IVGTT)Not specified30-60% increase in peak insulin response and insulin AUC[9]
Glucose DisposalRats (IVGTT)Not specifiedSignificant increase in glucose disposal rate[9]
PYY LevelsType 2 Diabetes Patients300 mg BID (13 days)~5-fold increase in plasma total PYY[11]
GLP-1/GIP LevelsType 2 Diabetes Patients25-800 mg (single dose) or 100-600 mg/day (14 days)No effect on active or total GLP-1 or GIP[1][11]
Glucose ControlType 2 Diabetes Patients25-800 mg (single dose) or 100-600 mg/day (14 days)No significant effect on circulating glucose, insulin, or C-peptide[11]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are protocols for key in vitro assays.

cAMP Accumulation Assay

This assay measures the increase in intracellular cAMP levels following GPR119 activation.

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Reagents:

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Test compound (this compound) and reference agonist (e.g., AR231453)

    • Positive control (e.g., 10 µM forskolin)

    • Vehicle control (e.g., DMSO)

    • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • Procedure:

    • Cell Seeding: Plate HEK293-hGPR119 cells in a 384-well microplate and culture until confluent.

    • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

    • Stimulation: Add the diluted compounds, positive control, and vehicle control to the respective wells.

    • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate EC50 values using non-linear regression.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed HEK293-hGPR119 cells in 384-well plate Prepare Prepare serial dilutions of this compound Add Add compounds to cells Incubate Incubate at 37°C Add->Incubate Lyse Lyse cells and add cAMP detection reagents Incubate->Lyse Measure Measure luminescence/ fluorescence signal Lyse->Measure Analyze Generate dose-response curve and calculate EC50 Measure->Analyze

Experimental workflow for cAMP accumulation assay.
GLP-1 Secretion Assay

This assay quantifies the release of GLP-1 from an enteroendocrine cell line.

  • Cell Line: STC-1 or GLUTag cells.

  • Reagents:

    • Culture medium (e.g., DMEM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Test compound (this compound)

    • DPP-IV inhibitor (to prevent GLP-1 degradation)

    • GLP-1 ELISA kit

  • Procedure:

    • Cell Seeding: Plate STC-1 or GLUTag cells in a 24-well plate and culture to confluency.

    • Pre-incubation: Wash the cells with assay buffer and pre-incubate in buffer for 1-2 hours.

    • Stimulation: Replace the pre-incubation buffer with assay buffer containing the test compound and a DPP-IV inhibitor.

    • Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Supernatant Collection: Collect the supernatant from each well.

    • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatants using an ELISA kit.

  • Data Analysis: Plot GLP-1 concentration against the test compound concentration to determine the dose-response relationship.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the potentiation of insulin secretion by a GPR119 agonist in the presence of glucose.

  • Cell Line: MIN6 or HIT-T15 insulinoma cells.

  • Reagents:

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

    • Low glucose KRBH (e.g., 2.8 mM)

    • High glucose KRBH (e.g., 16.8 mM)

    • Test compound (this compound)

    • Insulin ELISA kit

  • Procedure:

    • Cell Seeding: Plate MIN6 or HIT-T15 cells in a 96-well plate.[12]

    • Pre-incubation: Wash the cells with KRBH and pre-incubate in low glucose KRBH for 30 minutes.[12]

    • Stimulation: Replace the pre-incubation buffer with low or high glucose KRBH containing the test compound.

    • Incubation: Incubate for 1 hour at 37°C.[12]

    • Supernatant Collection: Collect the supernatant from each well.

    • Insulin Measurement: Measure the insulin concentration in the supernatants using an ELISA kit.[12]

  • Data Analysis: Compare the insulin secretion at low and high glucose concentrations in the presence and absence of the test compound to demonstrate glucose-dependent potentiation.

GPR119_Dual_Action cluster_pancreas Pancreatic β-cell cluster_intestine Intestinal L-cell GPR119_Agonist GPR119 Agonist (this compound) Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion GPR119_Agonist->Insulin_Secretion Direct Effect Incretin_Release ↑ Incretin (GLP-1, GIP) Release GPR119_Agonist->Incretin_Release Indirect Effect Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Incretin_Release->Insulin_Secretion potentiates

Dual mechanism of GPR119 agonists on glucose homeostasis.

Conclusion

GPR119 remains a compelling target for the development of novel therapies for type 2 diabetes and other metabolic disorders due to its strategic location and dual mechanism of action. While the clinical development of this compound did not demonstrate significant glycemic efficacy in humans, the profound effects on PYY release suggest a more complex role for GPR119 in gut hormone biology. Further research into the nuanced signaling and physiological roles of GPR119 is warranted to fully exploit its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing receptor and develop next-generation agonists with improved clinical outcomes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of GSK1292263, a potent and selective G protein-coupled receptor 119 (GPR119) agonist. The protocols detailed below are based on preclinical studies in rodent models and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a novel therapeutic agent investigated for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action is centered on the activation of GPR119, a Gαs protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[3] Activation of GPR119 by this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates the glucose-dependent secretion of insulin (B600854) from pancreatic β-cells and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY) from the gut.[1][3] This dual mechanism of action makes this compound a subject of interest for improving glycemic control.

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to GPR119 is depicted below. This activation in pancreatic β-cells and enteroendocrine L-cells ultimately contributes to glucose homeostasis.

GSK1292263_Signaling_Pathway cluster_Pancreatic_Beta_Cell Pancreatic β-Cell cluster_Enteroendocrine_L_Cell Enteroendocrine L-Cell GSK1292263_beta This compound GPR119_beta GPR119 GSK1292263_beta->GPR119_beta Gas_beta Gαs GPR119_beta->Gas_beta AC_beta Adenylate Cyclase Gas_beta->AC_beta cAMP_beta ↑ cAMP AC_beta->cAMP_beta Insulin Insulin Secretion (Glucose-Dependent) cAMP_beta->Insulin GSK1292263_L This compound GPR119_L GPR119 GSK1292263_L->GPR119_L Gas_L Gαs GPR119_L->Gas_L AC_L Adenylate Cyclase Gas_L->AC_L cAMP_L ↑ cAMP AC_L->cAMP_L Incretins GLP-1, GIP, PYY Secretion cAMP_L->Incretins

Caption: this compound signaling in pancreatic β-cells and enteroendocrine L-cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in preclinical in vivo studies.

Table 1: Effects of this compound on Gut Hormones and Insulin in Sprague-Dawley Rats

ParameterDosage (mg/kg)Route of AdministrationChange from VehicleReference
GLP-13-30OralIncreased[1]
GIP3-30OralIncreased[1]
PYY3-30OralIncreased[1]
Glucagon10, 30OralIncreased secretion[1]
Peak Insulin Response (IVGTT)Not SpecifiedNot Specified30-60% increase[1]
Insulin AUC (0-15 min, IVGTT)Not SpecifiedNot Specified30-60% increase[1]

Table 2: Effects of this compound in Zucker Diabetic Fatty Rats (6-week study)

ParameterDosageRoute of AdministrationObservationReference
Insulin ImmunoreactivityNot SpecifiedNot SpecifiedStatistically significant increase[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • D-glucose solution (e.g., 40% w/v)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: At time -60 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Compound Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle orally via gavage.

  • Glucose Challenge: At time 0, administer a D-glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels from 0 to 120 minutes for each group.

OGTT_Workflow Fasting Overnight Fasting (16 hours) Baseline Baseline Blood Glucose (t = -60 min) Fasting->Baseline Compound Administer this compound or Vehicle (Oral) Baseline->Compound Glucose Oral Glucose Challenge (t = 0 min) Compound->Glucose Sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose->Sampling Analysis Measure Blood Glucose & Calculate AUC Sampling->Analysis

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Hyperinsulinemic-Euglycemic Clamp in Rats

This "gold standard" technique is used to quantify insulin sensitivity. The protocol involves a continuous infusion of insulin to induce hyperinsulinemia, while a variable glucose infusion is used to maintain euglycemia.

Materials:

  • This compound

  • Vehicle

  • Human insulin

  • D-glucose solution (e.g., 20% w/v)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for catheterization

  • Infusion pumps

  • Blood collection and analysis supplies

  • Male Sprague-Dawley rats

Procedure:

  • Surgical Preparation: Several days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow animals to recover fully.

  • Fasting: Fast the rats overnight (approximately 16 hours) before the clamp procedure.

  • Compound Administration: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle orally 2 hours prior to the start of the insulin infusion.[1]

  • Basal Period: Collect a baseline blood sample for glucose and insulin measurement.

  • Clamp Procedure:

    • Begin a continuous intravenous infusion of human insulin (e.g., 10 mU/kg/min).

    • Monitor blood glucose every 5-10 minutes.

    • Begin a variable intravenous infusion of D-glucose to maintain blood glucose at the basal level (euglycemia).

    • Adjust the glucose infusion rate (GIR) based on the blood glucose readings.

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR for at least 30 minutes), collect blood samples for the determination of glucose, insulin, and potentially other metabolites.

  • Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity.

Euglycemic_Clamp_Workflow cluster_Preparation Preparation cluster_Experiment Experiment Catheterization Catheter Implantation (Jugular Vein & Carotid Artery) Recovery Animal Recovery Catheterization->Recovery Fasting Overnight Fasting Recovery->Fasting Compound Administer this compound or Vehicle Fasting->Compound Insulin_Infusion Start Continuous Insulin Infusion Compound->Insulin_Infusion Glucose_Monitoring Monitor Blood Glucose (every 5-10 min) Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion to Maintain Euglycemia Glucose_Monitoring->Glucose_Infusion Adjust GIR Glucose_Infusion->Glucose_Monitoring Steady_State Achieve Steady State Glucose_Infusion->Steady_State Data_Collection Collect Blood Samples Steady_State->Data_Collection

Caption: Workflow for the Hyperinsulinemic-Euglycemic Clamp study.
Measurement of Circulating Gut Hormones in Rats

This protocol outlines the procedure for assessing the effect of this compound on the levels of circulating GLP-1, GIP, and PYY.

Materials:

  • This compound

  • Vehicle

  • DPP-4 inhibitor (for active GLP-1 measurement)

  • Protease inhibitor cocktail

  • EDTA-coated microcentrifuge tubes

  • ELISA kits for GLP-1, GIP, and PYY

  • Male Sprague-Dawley rats

Procedure:

  • Animal Preparation and Dosing: Follow the initial steps of the OGTT protocol (fasting and compound administration).

  • Blood Collection:

    • Collect blood samples at baseline and at various time points after administration of this compound (with or without a subsequent glucose challenge).

    • Collect blood into pre-chilled EDTA-coated tubes containing a DPP-4 inhibitor (if measuring active GLP-1) and a protease inhibitor cocktail.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Hormone Measurement: Quantify the concentrations of total or active GLP-1, GIP, and PYY in the plasma samples using commercially available and validated ELISA kits.

  • Data Analysis: Compare the hormone levels between the this compound-treated and vehicle-treated groups.

Conclusion

The protocols and data presented in these application notes provide a framework for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The multifaceted mechanism of this compound, involving both direct effects on insulin secretion and indirect effects via incretin hormone release, warrants further investigation to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for GSK1292263 in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion from β-cells and the indirect stimulation of insulin release through the promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion from the gut. Preclinical studies in rodent models have demonstrated the potential of GPR119 agonists to improve glucose homeostasis.

These application notes provide a comprehensive overview of the available data on the use of this compound and other GPR119 agonists in rodent models of diabetes, with a focus on providing detailed protocols for researchers. While specific in vivo studies detailing the use of this compound in diabetic mouse models are limited in publicly available literature, data from rat models and studies with other GPR119 agonists in mice offer valuable guidance for experimental design.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Rat Models of Diabetes and Related Conditions
Animal ModelDosageRoute of AdministrationTreatment DurationKey FindingsReference
Zucker Diabetic Fatty RatsNot specifiedNot specified6 weeksStatistically significant increase in insulin immunoreactivity in pancreatic sections compared to vehicle.[1]
Male Sprague-Dawley Rats3-30 mg/kg (single dose)OralSingle doseIncreased circulating levels of GLP-1, GIP, PYY, and glucagon (B607659).[1]
Male Sprague-Dawley Rats10 or 30 mg/kgOralSingle dose (2 hours prior to insulin infusion)Stimulated glucagon secretion during hyperinsulinemic-euglycemic clamps without increasing blood glucose.[1]
Male neonatal Streptozotocin (STZ)-induced diabetic SD rats (7 weeks of age)30 mg/kgOralOnce a day for 2 weeksModest, numerical lowering of the area under the curve for plasma glucose (AUCPG) compared to vehicle.[2]
Table 2: Summary of In Vivo Efficacy of Other GPR119 Agonists in Mouse Models of Diabetes and Obesity
CompoundAnimal ModelDosageRoute of AdministrationTreatment DurationKey Findings
GSK2041706Diet-induced obese (DIO) mice30 mg/kgOral (b.i.d.)14 days7.4% body weight loss (p<0.05 vs. vehicle).
Compound 28Lean mice (oGTT)0.3, 1, 3, 10 mg/kgOralSingle doseDose-dependent lowering of blood glucose excursion; MEDmax of 3 mg/kg.[3]
DS-8500aPrediabetic db/db miceNot specifiedNot specified8 weeksGreater preservation of pancreatic β-cell mass and glucose-stimulated insulin secretion compared to dietary restriction alone.[4]

Experimental Protocols

Protocol 1: Induction of Diabetes in Mice using Streptozotocin (STZ)

This protocol describes a common method for inducing a model of type 1 diabetes in mice.

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate (B86180) buffer (pH 4.5)

  • C57BL/6J mice (or other appropriate strain)

  • Blood glucose meter and test strips

  • Insulin (optional, for long-term studies)

Procedure:

  • Preparation: Prepare the citrate buffer and chill on ice. Immediately before use, dissolve STZ in the cold citrate buffer. The final concentration should be calculated based on the desired dosage and injection volume. STZ is light-sensitive and unstable in solution, so it must be used within 15-20 minutes of preparation.

  • Animal Preparation: Fast the mice for 4-6 hours prior to STZ injection. This is thought to enhance the uptake of STZ by pancreatic β-cells.

  • STZ Administration:

    • High-Dose Protocol: Administer a single intraperitoneal (IP) injection of STZ at a dose of 150-200 mg/kg.

    • Multiple Low-Dose Protocol: Administer daily IP injections of STZ at a dose of 40-50 mg/kg for five consecutive days. This protocol tends to induce a more gradual onset of diabetes.

  • Monitoring:

    • Monitor blood glucose levels daily or every other day starting 48 hours after the final STZ injection.

    • Diabetes is typically confirmed when non-fasting blood glucose levels are consistently ≥ 250 mg/dL.[5]

  • Animal Care: Provide supportive care as needed. Diabetic mice will exhibit polyuria and polydipsia, requiring more frequent cage changes. For long-term studies, insulin therapy may be necessary to prevent severe weight loss and mortality.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the procedure for oral administration of compounds to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, corn oil, or a solution of DMSO, PEG300, and Tween 80 in water)

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • Syringe

Procedure:

  • Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or forms a homogenous suspension. A sample formulation for in vivo use is % DMSO + % PEG300 in corn oil.[1]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition. Do not force the needle.

  • Compound Administration: Once the needle is in the correct position, administer the calculated volume of the this compound formulation. The typical oral gavage volume for mice is 5-10 mL/kg.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess glucose homeostasis after an oral glucose challenge.

Materials:

  • Glucose solution (e.g., 20% or 40% w/v in water)

  • Blood glucose meter and test strips

  • Timer

Procedure:

  • Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Glucose Administration: Administer a glucose solution orally via gavage at a dose of 1-2 g/kg body weight.

  • Blood Glucose Monitoring: Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge, and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Mandatory Visualization

Signaling Pathway of GPR119 Agonists

GPR119_Signaling_Pathway cluster_L_Cell Enteroendocrine L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 Gs_L Gαs GPR119_L->Gs_L activates AC_L Adenylate Cyclase Gs_L->AC_L activates cAMP_L cAMP AC_L->cAMP_L produces GLP1_GIP GLP-1/GIP Release cAMP_L->GLP1_GIP GLP1R GLP-1 Receptor GLP1_GIP->GLP1R activates GPR119_B GPR119 Gs_B Gαs GPR119_B->Gs_B activates AC_B Adenylate Cyclase Gs_B->AC_B activates cAMP_B cAMP AC_B->cAMP_B produces Insulin_Release_Direct Insulin Release (Glucose-Dependent) cAMP_B->Insulin_Release_Direct Insulin_Release_Indirect Insulin Release (Glucose-Dependent) GLP1R->Insulin_Release_Indirect This compound This compound (GPR119 Agonist) This compound->GPR119_L This compound->GPR119_B

Caption: GPR119 signaling pathway initiated by an agonist like this compound.

Experimental Workflow for Evaluating this compound in a Diabetic Mouse Model

Experimental_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Start Select Mouse Strain (e.g., C57BL/6J or db/db) Induce_Diabetes Induce Diabetes (e.g., STZ injection or use of genetic model) Start->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Blood Glucose ≥ 250 mg/dL) Induce_Diabetes->Confirm_Diabetes Group_Allocation Randomly Allocate to Treatment Groups Confirm_Diabetes->Group_Allocation Vehicle_Group Vehicle Control Group Group_Allocation->Vehicle_Group GSK1292263_Group This compound Group Group_Allocation->GSK1292263_Group Positive_Control Positive Control (e.g., Metformin) Group_Allocation->Positive_Control Administer_Treatment Administer Treatment Daily (e.g., Oral Gavage for 2-4 weeks) Vehicle_Group->Administer_Treatment GSK1292263_Group->Administer_Treatment Positive_Control->Administer_Treatment Monitor_BW_FG Monitor Body Weight and Fasting Glucose Administer_Treatment->Monitor_BW_FG OGTT Perform Oral Glucose Tolerance Test (OGTT) Administer_Treatment->OGTT Measure_Insulin Measure Plasma Insulin and GLP-1 Levels OGTT->Measure_Insulin Tissue_Harvest Harvest Pancreas and other tissues for analysis Measure_Insulin->Tissue_Harvest

Caption: Experimental workflow for assessing this compound efficacy in diabetic mice.

References

GSK1292263 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: GSK1292263

Introduction

This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), making it a therapeutic target for type 2 diabetes.[1][2][3][4][5] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₃H₂₈N₄O₄S
Molecular Weight 456.56 g/mol
Appearance White to off-white solid
CAS Number 1032823-75-8
Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced by moisture.[4][6]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 34 mg/mL[4]74.46 mM[4]Use fresh, high-quality, anhydrous DMSO.
≥ 20 mg/mL[6]43.81 mM[6]Saturation point may be higher.
Signaling Pathway of this compound

This compound acts as an agonist for the GPR119 receptor. Upon binding, it initiates a signaling cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates downstream effects, including glucose-dependent insulin and GLP-1 secretion.[2][3][7]

GSK1292263_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Increased Glucose-Dependent Insulin & GLP-1 Secretion cAMP->Response Leads to

Figure 1: this compound signaling pathway via GPR119 activation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration. For a 10 mM stock solution, use the following calculation:

    • Mass (mg) = 10 mM * 456.56 g/mol * Volume (L)

    • Example: For 1 mL (0.001 L) of a 10 mM stock, 4.57 mg of this compound is required.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile tubes.[6] Store the aliquots under the following conditions:

    • Short-term (up to 1 year): -20°C[6]

    • Long-term (up to 2 years): -80°C[6]

Stock Solution Preparation Table:

Desired Stock ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.457 mg2.28 mg4.57 mg
5 mM 2.28 mg11.41 mg22.83 mg
10 mM 4.57 mg22.83 mg45.66 mg
Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, sterile cell culture medium

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to add the stock solution to the medium and mix immediately to avoid precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Example Dilution for a 10 µM Final Concentration:

    • Add 1 µL of a 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution).

    • This results in a final DMSO concentration of 0.1%.

  • Application to Cells: Add the freshly prepared working solution to the cell culture plates. Gently mix the plate to ensure even distribution.

Experimental Workflow for Cell-Based Assays

The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.

GSK1292263_Workflow cluster_prep Preparation cluster_exp Experiment A Equilibrate this compound Powder to Room Temp B Dissolve in Anhydrous DMSO to Make Stock Solution A->B C Vortex to Ensure Complete Dissolution B->C D Aliquot and Store Stock at -80°C C->D E Thaw Stock Solution Aliquot D->E Start of Experiment F Prepare Working Solutions via Serial Dilution in Culture Medium E->F G Treat Cells with Working Solutions and Vehicle Control F->G H Incubate for a Defined Period G->H I Perform Downstream Assay (e.g., cAMP, Insulin Secretion) H->I

Figure 2: General workflow for this compound preparation and use.
Application-Specific Recommendations

  • Effective Concentrations: The effective concentration of this compound can vary depending on the cell type and assay. The reported pEC₅₀ values for human and rat GPR119 are 6.9 and 6.7, respectively, which correspond to EC₅₀ values of approximately 126 nM and 200 nM.[6] For assays measuring glucose-stimulated insulin secretion (GSIS) in MIN-6 cells or isolated mouse islets, concentrations around 10 µM have been shown to be effective.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

  • Cell Lines: this compound is commonly used in cell lines endogenously expressing GPR119 (e.g., MIN-6 mouse insulinoma cells) or in recombinant cell lines engineered to express the receptor (e.g., HEK293/GPR119).[2]

  • Quality Control: Always include a vehicle control (culture medium with the same final concentration of DMSO as the highest concentration of this compound used) to account for any effects of the solvent on the cells.

Troubleshooting
  • Precipitation: If the compound precipitates upon dilution into aqueous culture medium, ensure the stock solution is added to the medium with vigorous mixing. Preparing an intermediate dilution in a serum-free medium before the final dilution in a complete medium can also help.

  • Low Potency: Ensure the DMSO used for the stock solution is anhydrous and fresh, as moisture can degrade the compound and reduce its solubility and potency.[4][6] Confirm the integrity of the compound by comparing results with a new batch or a positive control agonist.

  • Cell Toxicity: If cellular toxicity is observed, verify that the final DMSO concentration is non-toxic for your specific cell line (generally <0.5%). Perform a DMSO toxicity curve if necessary.

By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their cell culture experiments.

References

Application Notes and Protocols: Stability of GSK1292263 in DMSO and Other Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). As a key research compound in the study of metabolic disorders, particularly type 2 diabetes, understanding its stability in various solvents is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the known solubility and storage conditions for this compound, along with a detailed protocol for determining its stability in dimethyl sulfoxide (B87167) (DMSO) and other user-defined solvent systems.

Data Presentation: Solubility and Recommended Storage

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the known solubility and supplier-recommended storage conditions. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

ParameterDimethyl Sulfoxide (DMSO)EthanolWater
Solubility 34 mg/mL (74.46 mM)[1]Insoluble[1]Insoluble[1]
Powder Storage 3 years at -20°C--
Stock Solution Storage 1 year at -80°C in solvent; 1 month at -20°C in solvent.[1]--
Important Notes Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[1]--

Signaling Pathway of this compound

This compound acts as an agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 by this compound initiates a signaling cascade that leads to the release of insulin (B600854) and incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This signaling pathway is primarily mediated through the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes GLP1_GIP GLP-1 & GIP Release PKA->GLP1_GIP Promotes

GPR119 signaling cascade initiated by this compound.

Experimental Protocols

The following is a generalized protocol for assessing the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC). This method should be adapted and validated by the end-user for their specific instrumentation and experimental needs.

Protocol: HPLC-Based Stability Assessment of this compound

Objective: To determine the degradation of this compound in a solvent over time at various temperatures.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Other solvents for testing (e.g., Ethanol, Acetonitrile, Propylene Glycol), HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

2. Preparation of Stability Samples:

  • For each solvent to be tested, dilute the this compound stock solution to a final concentration of 100 µM.
  • Aliquot the stability samples into amber glass vials to protect from light.
  • Prepare a sufficient number of aliquots for each time point and temperature.

3. Incubation:

  • Place the prepared stability samples in incubators or water baths at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
  • Designate a set of samples as the "Time 0" control, which will be analyzed immediately.

4. Sample Analysis by HPLC:

  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition.
  • Allow the sample to equilibrate to room temperature.
  • If necessary, dilute the sample with the mobile phase to fall within the linear range of the HPLC detector.
  • Inject the sample onto the HPLC system.

5. HPLC Method (Example):

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
  • Injection Volume: 10 µL

6. Data Analysis:

  • Record the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
  • Plot the percentage of remaining this compound against time for each temperature and solvent.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points (e.g., 24, 48, 72h) prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_samples Dilute to 100 µM in Test Solvents prep_stock->prep_samples aliquot Aliquot into Amber Vials prep_samples->aliquot time0 Time 0 Analysis (Control) aliquot->time0 temp4 Incubate at 4°C aliquot->temp4 temp25 Incubate at 25°C aliquot->temp25 temp37 Incubate at 37°C aliquot->temp37 hplc Analyze by HPLC time0->hplc temp4->hplc temp25->hplc temp37->hplc data Calculate % Remaining vs. Time 0 hplc->data

Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible results in research settings. While it is known to be soluble in DMSO, its stability in this and other solvents under various storage and experimental conditions should be empirically determined. The provided protocols and diagrams offer a framework for researchers to conduct these essential stability assessments, ensuring the integrity of their studies involving this potent GPR119 agonist.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for evaluating the efficacy of GSK1292263, a selective GPR119 agonist. The protocols detailed below are designed to assess the compound's activity at various stages of its signaling cascade, from direct receptor engagement to downstream physiological responses in relevant cell models.

Introduction to this compound

This compound is a potent and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[3][4] Its activation by agonists like this compound is a promising therapeutic strategy for type 2 diabetes mellitus due to its dual mechanism of action:

  • Direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[5]

  • Indirect stimulation of insulin secretion through the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY), from intestinal L-cells.[1][3][6]

The activation of GPR119 by this compound initiates a Gαs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This elevation in cAMP is central to the downstream effects of the compound.

While preclinical studies in animal models showed promise, clinical trials with this compound in patients with type 2 diabetes did not demonstrate significant improvements in glycemic control, highlighting the complexity of this signaling pathway in humans.[3] The following protocols are designed to dissect the cellular responses to this compound in vitro.

Data Presentation: In Vitro Activity of this compound

The following table summarizes key in vitro parameters for this compound, providing a baseline for expected results in the described assays.

Assay TypeCell Line/SystemParameterReported ValueReference
GPR119 Receptor BindingHuman GPR119pEC506.9[2]
GPR119 Receptor BindingRat GPR119pEC506.7[2]
GLP-1 SecretionIn vivo (rats)-Increased circulating levels[1]
GIP SecretionIn vivo (rats)-Increased circulating levels[1]
PYY SecretionIn vivo (rats)-Increased circulating levels[1]
Insulin SecretionIn vivo (rats)-Increased peak response[1]

GPR119 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the GPR119 receptor by an agonist such as this compound.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Incretin_Secretion Incretin Secretion (Enteroendocrine L-cell) PKA->Incretin_Secretion EPAC->Insulin_Secretion EPAC->Incretin_Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the activation of the GPR119 receptor by quantifying the increase in intracellular cAMP levels.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Assay_Workflow start Start seed_cells Seed HEK293 cells expressing human GPR119 in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of This compound and controls incubate_24h->prepare_compounds add_pde_inhibitor Add phosphodiesterase (PDE) inhibitor (e.g., IBMX) prepare_compounds->add_pde_inhibitor add_compounds Add this compound, forskolin (positive control), and vehicle add_pde_inhibitor->add_compounds incubate_30m Incubate for 30 minutes at 37°C add_compounds->incubate_30m lyse_cells Lyse cells incubate_30m->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_cAMP analyze_data Analyze data and calculate EC50 detect_cAMP->analyze_data end End analyze_data->end

Workflow for the cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound

  • Forskolin (positive control)

  • DMSO (vehicle control)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Assay Initiation:

    • Aspirate the cell culture medium from the wells.

    • Add 50 µL of assay buffer containing the phosphodiesterase inhibitor to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of the diluted compounds, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Perform the cAMP measurement as per the kit's protocol.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of glucose-stimulated insulin secretion by this compound in an insulin-secreting cell line.

Experimental Workflow: GSIS Assay

GSIS_Assay_Workflow start Start seed_cells Seed MIN6 or INS-1 cells in a 24-well plate start->seed_cells incubate_48h Incubate for 48 hours seed_cells->incubate_48h pre_incubation Pre-incubate cells in low glucose (2.8 mM) Krebs-Ringer buffer (KRB) for 1 hour incubate_48h->pre_incubation stimulation Incubate with low (2.8 mM) or high (16.7 mM) glucose KRB containing this compound or vehicle pre_incubation->stimulation incubate_2h Incubate for 2 hours at 37°C stimulation->incubate_2h collect_supernatant Collect supernatant incubate_2h->collect_supernatant measure_insulin Measure insulin concentration in the supernatant using ELISA or HTRF collect_supernatant->measure_insulin normalize_data Normalize insulin secretion to total protein or DNA content measure_insulin->normalize_data analyze_data Analyze and compare insulin secretion between different conditions normalize_data->analyze_data end End analyze_data->end

Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Materials:

  • Pancreatic β-cell line (e.g., MIN6 or INS-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

  • Glucose solutions (to prepare low and high glucose KRB)

  • This compound

  • DMSO (vehicle control)

  • Insulin detection kit (e.g., ELISA or HTRF)

  • 24-well plates

Protocol:

  • Cell Seeding: Seed MIN6 or INS-1 cells into a 24-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with KRB containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in low glucose KRB for 1 hour at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add KRB containing either low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound. Include a vehicle control for each glucose concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants using an appropriate insulin detection kit.

  • Data Normalization and Analysis:

    • Lyse the cells in the plate and measure the total protein or DNA content for normalization of the insulin secretion data.

    • Express the results as insulin secreted (e.g., ng/mg protein/hour).

    • Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

GLP-1 Secretion Assay

This protocol is designed to measure the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • Enteroendocrine L-cell line (e.g., GLUTag or NCI-H716)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • This compound

  • DMSO (vehicle control)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 detection kit (e.g., ELISA)

  • 24-well plates

Protocol:

  • Cell Seeding: Seed GLUTag or NCI-H716 cells into a 24-well plate and culture to the desired confluency.

  • Pre-incubation:

    • Wash the cells twice with assay buffer.

    • Pre-incubate the cells in assay buffer for 1 hour at 37°C.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add assay buffer containing a DPP-IV inhibitor and various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well for GLP-1 measurement.

  • GLP-1 Measurement:

    • Measure the active GLP-1 concentration in the supernatants using a specific GLP-1 detection kit.

  • Data Normalization and Analysis:

    • Normalize the GLP-1 secretion to total protein or DNA content as described for the GSIS assay.

    • Compare the GLP-1 secretion in the presence of this compound to the vehicle control.

By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy of this compound and other GPR119 agonists, providing valuable insights into their mechanism of action at the cellular level.

References

Application Notes and Protocols: Evaluating GSK1292263 in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK1292263 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR119 is primarily expressed on enteroendocrine K and L cells in the gastrointestinal tract and on pancreatic β-cells.[3] Its activation has a dual mechanism of action: it directly stimulates the glucose-dependent secretion of insulin (B600854) from pancreatic β-cells and indirectly promotes insulin release by enhancing the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[4][5] Furthermore, GPR119 activation increases levels of the satiety-regulating gut hormone Peptide YY (PYY).[3]

These application notes provide detailed protocols and data summaries for researchers utilizing animal models to study the metabolic effects of this compound. The focus is on rodent models commonly used to assess glucose homeostasis and incretin hormone secretion.

Mechanism of Action: GPR119 Signaling

Activation of GPR119 by an agonist like this compound initiates a Gαs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[4] In pancreatic β-cells, elevated cAMP enhances glucose-dependent insulin secretion.[5] In intestinal L-cells, the same pathway triggers the release of GLP-1 and PYY, which in turn act on the pancreas and other tissues to improve glucose tolerance.[4]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol (Enteroendocrine L-Cell / Pancreatic β-Cell) GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GSK This compound GSK->GPR119 Binds Gas->AC Activates ATP ATP Response Cellular Response: • GLP-1/PYY Secretion (L-Cell) • Insulin Secretion (β-Cell) cAMP->Response Triggers

Caption: GPR119 signaling pathway activated by this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.

  • Sprague-Dawley Rat: This is a healthy, outbred rat strain commonly used for initial pharmacodynamic (PD) and pharmacokinetic (PK) studies. It is ideal for assessing the acute effects of this compound on incretin and insulin secretion in a non-diabetic state, for instance, during oral or intravenous glucose tolerance tests.

  • Zucker Diabetic Fatty (ZDF) Rat: The ZDF rat is a well-established inbred model of T2DM.[6] These rats have a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance.[6][7] Male ZDF rats develop hyperglycemia around 8-10 weeks of age, progressing to β-cell failure, making them an excellent model for studying the long-term, glucose-lowering efficacy of anti-diabetic compounds like this compound.[6][8]

Data Presentation: Summary of In Vivo Effects

The following tables summarize quantitative data from preclinical studies of this compound in rodent models.

Table 1: Effects of this compound on Glucose Homeostasis and Insulin Secretion in Rats

ParameterAnimal ModelExperimentDosingKey FindingReference
Peak Insulin Response Sprague-Dawley RatIVGTTSingle Dose30-60% increase compared to vehicle control.[2]
Insulin AUC (0-15 min) Sprague-Dawley RatIVGTTSingle Dose30-60% increase compared to vehicle control.[2]
Glucose Disposal Rate Sprague-Dawley RatIVGTTSingle DoseSignificantly increased, correlating with insulin response.[2]
Glucagon (B607659) Secretion Sprague-Dawley RatHyperinsulinemic-Euglycemic Clamp10 or 30 mg/kgStimulated glucagon secretion without raising blood glucose.[2]
Insulin Immunoreactivity Zucker Diabetic Fatty Rat6-Week StudyNot SpecifiedStatistically significant increase in pancreatic sections.[2]

Table 2: Effects of this compound on Gut Hormone Secretion in Sprague-Dawley Rats

HormoneExperiment ConditionDosingKey FindingReference
GLP-1 Fasted (no nutrients)3-30 mg/kg (single dose)Increased circulating levels.[2]
GIP Fasted (no nutrients)3-30 mg/kg (single dose)Increased circulating levels.[2]
PYY Fasted (no nutrients)3-30 mg/kg (single dose)Increased circulating levels.[2]
Glucagon Fasted (no nutrients)3-30 mg/kg (single dose)Increased circulating levels.[2]
GLP-1, GIP, PYY Oral Glucose Tolerance Test3-30 mg/kg (single dose)Increase was enhanced following glucose administration.[2]

Experimental Workflow and Protocols

A typical preclinical study to evaluate the in vivo efficacy of this compound follows a standardized workflow.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Animal Model Selection (e.g., Sprague-Dawley, ZDF Rat) B 2. Acclimatization (7-14 days) A->B C 3. Baseline Measurements (Body weight, fasting glucose) B->C D 4. Randomization & Dosing - Vehicle Control - this compound (e.g., 10, 30 mg/kg) C->D E 5. Experimental Challenge (e.g., OGTT, IVGTT, Meal Test) D->E F 6. Sample Collection (Timed blood draws) E->F G 7. Biomarker Analysis (Glucose, Insulin, GLP-1, PYY, etc.) F->G H 8. Data Processing & Statistics (AUC calculation, t-test, ANOVA) G->H I 9. Interpretation & Reporting H->I

Caption: General experimental workflow for in vivo studies.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the effect of this compound on glucose tolerance and incretin secretion following an oral glucose challenge.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (e.g., 40% w/v in sterile water)

  • Oral gavage needles

  • Handheld glucometer and test strips

  • Blood collection tubes (e.g., EDTA tubes with DPP-IV inhibitor for GLP-1)

  • Microcentrifuge

Procedure:

  • Acclimatization: House rats for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before the test, with free access to water.[9][10]

  • Dosing:

    • Weigh each rat and randomize into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).

    • Prepare this compound and vehicle solutions.

    • Administer the assigned treatment by oral gavage at a defined time (e.g., 60 minutes) before the glucose challenge.[9]

  • Baseline Blood Sample (t=0):

    • Just before the glucose administration, obtain a baseline blood sample (~100-200 µL).

    • Make a small incision at the tip of the tail vein.[11]

    • Measure blood glucose immediately using the glucometer.

    • Collect blood into appropriate tubes for later analysis of insulin and incretins. Place on ice.[10]

  • Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10]

  • Timed Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load, following the same procedure as the baseline sample.[12]

  • Sample Processing: After the final blood draw, centrifuge the collection tubes (e.g., 3000 rpm for 15 min at 4°C) to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis for insulin, GLP-1, GIP, and PYY via ELISA or other immunoassay methods.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose and hormone profiles to quantify the overall effect.

Protocol 2: Intravenous Glucose Tolerance Test (IVGTT) in Rats

Objective: To assess the effect of this compound on the first-phase insulin response, bypassing gut-mediated incretin effects.

Materials:

  • Male Sprague-Dawley rats with surgically implanted jugular vein and/or carotid artery catheters.[13]

  • This compound and vehicle.

  • Sterile glucose solution (e.g., 50% w/v).

  • Syringes, infusion lines.

  • Equipment and tubes for blood collection and processing as in Protocol 1.

Procedure:

  • Animal Preparation: Use rats that have recovered from catheter implantation surgery. Fast animals overnight (12-16 hours) with free access to water.

  • Dosing: Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at a set time (e.g., 60-120 minutes) prior to the glucose bolus.[2]

  • Baseline Blood Samples: Draw two baseline blood samples (e.g., at -5 and -2 minutes) from the arterial catheter to establish fasting levels of glucose and insulin.[14]

  • Glucose Challenge: At t=0, administer a rapid bolus of glucose (e.g., 0.5 g/kg lean body mass) via the venous catheter over 1 minute.[13][14]

  • Timed Blood Sampling: Collect blood samples frequently during the initial phase (e.g., 1, 2, 3, 5, 8, 15 minutes) and then less frequently (e.g., 25, 40, 70 minutes) to capture both the first- and second-phase insulin responses.[14]

  • Sample Processing and Analysis: Process, store, and analyze plasma samples for glucose and insulin as described in the OGTT protocol.

  • Data Analysis: Plot glucose and insulin concentrations over time. The primary endpoints are the peak insulin response and the insulin AUC, particularly during the first 15 minutes, which reflects the first-phase secretion.[2]

Protocol 3: Chronic Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats

Objective: To evaluate the long-term effects of this compound on glycemic control and pancreatic β-cell health in a model of T2DM.

Materials:

  • Male ZDF (fa/fa) rats and their lean (fa/+) littermates as controls.[8]

  • This compound and vehicle.

  • Specialized diet (e.g., Purina 5008) to promote the diabetic phenotype.[6][7]

  • Equipment for measuring body weight, food intake, blood glucose, and HbA1c.

  • Materials for histology (pancreas fixation and staining).

Procedure:

  • Model Development: House male ZDF rats from ~6 weeks of age on a diet like Purina 5008 to induce hyperglycemia, which typically develops by 10 weeks of age.[6] Use age-matched lean littermates as controls.

  • Study Initiation: Once rats are confirmed diabetic (e.g., non-fasting blood glucose > 300 mg/dL), randomize them into treatment groups.[8]

  • Chronic Dosing: Administer this compound or vehicle daily via oral gavage for an extended period (e.g., 4-6 weeks).

  • Monitoring:

    • Measure body weight and food intake daily or several times per week.

    • Monitor fasting or non-fasting blood glucose levels weekly from tail vein blood.

    • At the end of the study, perform an OGTT (Protocol 1) to assess overall glucose tolerance.

    • Collect a whole blood sample for HbA1c measurement as an indicator of long-term glycemic control.

  • Terminal Procedures:

    • At the end of the treatment period, euthanize the animals.

    • Harvest the pancreas and fix it in formalin for histological analysis.

  • Histological Analysis: Embed, section, and stain pancreatic tissue with antibodies against insulin to assess changes in β-cell mass and insulin immunoreactivity, which can be quantified using image analysis software.[2]

  • Data Analysis: Compare changes in body weight, blood glucose, HbA1c, and OGTT parameters between treatment groups over the course of the study. Quantify and compare pancreatic insulin content between groups.

References

Application Notes and Protocols for Measuring GLP-1 Secretion in Response to GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed on enteroendocrine L-cells in the gut and pancreatic β-cells.[2] Activation of GPR119 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with significant therapeutic potential for type 2 diabetes and obesity.[1] GLP-1 enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1] These application notes provide detailed protocols for measuring GLP-1 secretion in response to this compound in both in vitro and in vivo models.

GPR119 Signaling Pathway

The primary signaling cascade initiated by the binding of an agonist like this compound to GPR119 on an enteroendocrine L-cell involves the activation of the Gs alpha subunit (Gαs). This in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1][2] Elevated cAMP levels act as a critical second messenger, leading to the exocytosis of GLP-1-containing granules.[1]

GPR119_Signaling_Pathway cluster_cell Enteroendocrine L-Cell This compound This compound GPR119 GPR119 Receptor This compound->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Exocytosis Exocytosis of GLP-1 Granules PKA->Exocytosis phosphorylates targets leading to GLP1_out GLP-1 Secretion Exocytosis->GLP1_out results in

Caption: GPR119 signaling cascade in an enteroendocrine L-cell.

Data Presentation

In Vitro GLP-1 Secretion Data
Cell LineAgonistConcentrationFold Increase in GLP-1 (vs. control)Reference
GLUTagGPR119 Agonist (B3)1 µM~2.5-fold (glucose-independent)[3]
Primary Mouse Colon CultureGPR119 Agonist (B3)1 µM~2-fold (glucose-independent)[3]
STC-1Olive Leaf Extract-~1.7-fold[4]
STC-1Glutamine-~3.4-fold[4]
In Vivo GLP-1 Secretion Data
Animal ModelAgonistDosePlasma GLP-1 IncreaseReference
C57BL/6 MiceGPR119 Agonist (MBX-2982)10 mg/kgSignificant increase pre-glucose load[3]
C57BL/6 MiceGPR119 Agonist (AR231453) + Sitagliptin (B1680988)10 mg/kg + 1 mg/kg~2-fold increase post-glucose[5]
Clinical Data (Human)
PopulationTreatmentDoseChange in Total GLP-1Change in Active GLP-1Reference
Type 2 DiabeticsThis compound100-600 mg/day for 14 daysNo significant effectNo significant effect[6][7][8]
Type 2 Diabetics on MetforminThis compound + Metformin300 mg BID this compoundIncreased post-prandial total GLP-1Little effect[6][8]
Type 2 DiabeticsSitagliptin100 mg/dayProfound suppression of total GLP-1Increased active GLP-1[6][8]

Experimental Protocols

Protocol 1: In Vitro GLP-1 Secretion Assay Using STC-1 Cells

This protocol describes how to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line in response to this compound.

Materials:

  • STC-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound

  • DPP-4 inhibitor (e.g., sitagliptin)

  • Protease inhibitor cocktail (e.g., Phenylmethylsulfonyl fluoride (B91410) - PMSF)

  • Krebs-HEPES buffer (KHB)

  • Bovine Serum Albumin (BSA)

  • GLP-1 ELISA kit (for active or total GLP-1)

  • Bradford protein assay kit

  • 12-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed STC-1 cells in 12-well plates and grow to confluence.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in KHB to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • GLP-1 Secretion Assay:

    • Wash the confluent STC-1 cells twice with KHB.

    • Pre-incubate the cells in KHB for 1-2 hours at 37°C.

    • Remove the pre-incubation buffer and add the this compound dilutions or vehicle control to the wells.

    • Incubate for 2 hours at 37°C.

  • Sample Collection:

    • Collect the supernatant from each well into microcentrifuge tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail to prevent GLP-1 degradation.

    • Centrifuge the samples at 850 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the supernatant to new tubes for GLP-1 measurement. Samples can be stored at -80°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells remaining in the wells and determine the total protein concentration using a Bradford assay. This will be used to normalize the GLP-1 secretion data.

  • GLP-1 Measurement:

    • Measure the concentration of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the measured GLP-1 concentrations to the total protein content of the corresponding well.

    • Express the results as fold change over the vehicle control.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture STC-1 cells to confluence Wash_Preincubate Wash and pre-incubate cells Culture->Wash_Preincubate Prepare_GSK Prepare this compound dilutions Add_GSK Add this compound or vehicle Prepare_GSK->Add_GSK Wash_Preincubate->Add_GSK Incubate Incubate for 2 hours Add_GSK->Incubate Collect Collect supernatant with DPP-4/protease inhibitors Incubate->Collect Lyse Lyse cells and quantify protein Incubate->Lyse ELISA Measure GLP-1 by ELISA Collect->ELISA Normalize Normalize GLP-1 to protein Lyse->Normalize ELISA->Normalize

Caption: Workflow for the in vitro GLP-1 secretion assay.
Protocol 2: In Vivo Measurement of GLP-1 Secretion in Rodents

This protocol outlines the procedure for measuring plasma GLP-1 levels in rodents following oral administration of this compound. A key consideration for in vivo studies is the rapid degradation of active GLP-1 by DPP-4 and neprilysin (NEP).[6][9] Therefore, co-administration of a DPP-4 inhibitor is crucial for accurate measurement of secreted GLP-1.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • DPP-4 inhibitor (e.g., sitagliptin)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Blood collection tubes (containing EDTA and a DPP-4 inhibitor)

  • Centrifuge

  • GLP-1 ELISA kit

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals to the housing conditions for at least one week.

    • Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.

  • Drug Administration:

    • Prepare a formulation of this compound in the vehicle.

    • Administer the DPP-4 inhibitor (e.g., sitagliptin, 10 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to this compound administration.[10] This allows for systemic inhibition of DPP-4.

    • Administer this compound or vehicle via oral gavage.

  • Blood Sampling:

    • Collect blood samples at various time points post-GSK1292263 administration (e.g., 0, 15, 30, 60, and 120 minutes).

    • Blood can be collected from the tail vein or via cardiac puncture for a terminal sample.

    • Collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent coagulation and GLP-1 degradation.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • GLP-1 Measurement:

    • Thaw the plasma samples on ice.

    • Measure the plasma GLP-1 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the plasma GLP-1 concentrations over time for both the this compound-treated and vehicle-treated groups.

    • Calculate the area under the curve (AUC) for GLP-1 for each group to quantify the total GLP-1 secretion over the time course.

In_Vivo_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling and Analysis Acclimatize Acclimatize and fast rodents Admin_DPP4 Administer DPP-4 inhibitor (IP) Acclimatize->Admin_DPP4 Prepare_Drugs Prepare this compound and DPP-4 inhibitor Prepare_Drugs->Admin_DPP4 Admin_GSK Administer this compound (oral gavage) Prepare_Drugs->Admin_GSK Admin_DPP4->Admin_GSK 30 min before Blood_Sample Collect blood samples at time points Admin_GSK->Blood_Sample Prepare_Plasma Prepare plasma Blood_Sample->Prepare_Plasma ELISA Measure plasma GLP-1 by ELISA Prepare_Plasma->ELISA Analyze_Data Analyze data (AUC) ELISA->Analyze_Data

Caption: Workflow for the in vivo GLP-1 measurement in rodents.

References

Application Notes and Protocols for GSK1292263 Administration in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GSK1292263, a G protein-coupled receptor 119 (GPR119) agonist, in Sprague-Dawley rats for preclinical research. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to a dual mechanism of action for glucose homeostasis: the direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the indirect stimulation of insulin secretion via the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. These properties make GPR119 agonists like this compound promising therapeutic candidates for the treatment of type 2 diabetes mellitus.

Data Presentation

Pharmacokinetic Profile

Table 1: Representative Pharmacokinetic Parameters of an Oral GPR119 Agonist in Male Sprague-Dawley Rats

ParameterValueUnits
Cmax 75 ± 22ng/mL
Tmax 0.25 - 0.5h
AUC (0-24h) 35 ± 23h*ng/mL
Oral Bioavailability Poor-
Data are representative of a novel oral GPR119 agonist and are meant for illustrative purposes.[1][2]
Pharmacodynamic Effects: Oral Glucose Tolerance Test (OGTT)

Administration of GPR119 agonists is expected to improve glucose tolerance. The following table illustrates the anticipated effects on blood glucose and insulin levels during an OGTT in Sprague-Dawley rats.

Table 2: Representative Blood Glucose and Insulin Response to an Oral GPR119 Agonist (30 mg/kg, p.o.) during an OGTT in Sprague-Dawley Rats

Time (minutes)Blood Glucose (mg/dL) - VehicleBlood Glucose (mg/dL) - GPR119 AgonistPlasma Insulin (ng/mL) - VehiclePlasma Insulin (ng/mL) - GPR119 Agonist
0 (Fasting) 100 ± 598 ± 61.2 ± 0.21.3 ± 0.3
15 180 ± 10150 ± 83.5 ± 0.55.0 ± 0.7
30 220 ± 15180 ± 124.8 ± 0.66.5 ± 0.8
60 190 ± 12150 ± 103.0 ± 0.44.2 ± 0.5
120 120 ± 8110 ± 71.5 ± 0.32.0 ± 0.4
Data are hypothetical and representative of expected outcomes based on the mechanism of action. Specific values for this compound may vary. A significant reduction in glucose excursion is expected.[3][4][5]
Pharmacodynamic Effects: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity. Treatment with an insulin secretagogue like this compound is expected to increase the glucose infusion rate required to maintain euglycemia.

Table 3: Representative Glucose Infusion Rate (GIR) during a Hyperinsulinemic-Euglycemic Clamp in Sprague-Dawley Rats

Treatment GroupGlucose Infusion Rate (mg/kg/min)
Vehicle Control 15 ± 2
GPR119 Agonist (10 mg/kg) 25 ± 3*
Data are representative of expected outcomes.[6][7][8][9][10]
Toxicology Profile: 90-Day Repeated-Dose Oral Study

General findings from a 90-day repeated-dose oral toxicity study in Sprague-Dawley rats are summarized below.

Table 4: Summary of Findings from a Representative 90-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats

ParameterObservation
Mortality No treatment-related mortality.
Clinical Signs No significant treatment-related adverse clinical signs.[11][12]
Body Weight No significant changes in body weight.[11]
Food Consumption No significant changes in food consumption.[11]
Hematology & Clinical Chemistry No toxicologically significant alterations.[13]
Organ Weights No treatment-related changes in organ weights.
Histopathology No treatment-related microscopic findings.[13]
NOAEL The No-Observed-Adverse-Effect Level is generally high for compounds in this class, often exceeding the efficacious dose.[12]
These are general findings for a non-toxic test article in a 90-day study.[11][12][13][14][15]

Experimental Protocols

Oral Administration (Gavage)

Objective: To administer a precise dose of this compound orally to Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in purified water, or a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80)

  • Sprague-Dawley rats (male, 250-300g)

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3, 10, 30 mg/kg) and dosing volume (typically 5-10 mL/kg).

    • Prepare the vehicle. If using CMC, slowly add the CMC powder to the water while stirring to avoid clumping.

    • Add the calculated amount of this compound to the vehicle.

    • Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh on the day of dosing.

  • Dosing:

    • Weigh each rat immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the rat, holding it in a vertical position.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Observe the animal for any signs of distress or regurgitation immediately after dosing.

  • Post-dosing: Return the animal to its cage and provide access to food and water as per the study design.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Procedure:

  • Administer this compound via oral gavage as described above.

  • Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.

Procedure:

  • Fast rats overnight (12-16 hours) with free access to water.

  • Administer this compound or vehicle via oral gavage at the desired dose.

  • After a specified pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (typically 2 g/kg) via oral gavage.

  • Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Measure blood glucose concentrations using a glucometer.

  • Plasma samples can also be collected for insulin analysis.

  • Plot the mean blood glucose concentration versus time for each treatment group and calculate the area under the curve (AUC) to assess glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

Objective: To assess insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Procedure:

  • Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the rats to recover for several days.

  • Fast the rats overnight prior to the clamp study.

  • Administer this compound or vehicle at the beginning of the study.

  • Initiate a continuous infusion of human insulin (e.g., 3-5 mU/kg/min) to raise plasma insulin levels.

  • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

  • Infuse a variable rate of glucose (e.g., 20% dextrose) to maintain blood glucose at a constant basal level (euglycemia).

  • The glucose infusion rate during the steady-state period of the clamp is a measure of insulin sensitivity.

Visualizations

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylate Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Produces PKA_L PKA cAMP_L->PKA_L Activates GLP1_vesicle GLP-1 Vesicle PKA_L->GLP1_vesicle Promotes Exocytosis GLP1_release GLP-1 Release GLP1_vesicle->GLP1_release GPR119_B GPR119 GLP1_release->GPR119_B Acts on GLP-1R (potentiates) AC_B Adenylate Cyclase GPR119_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Produces PKA_B PKA cAMP_B->PKA_B Activates Insulin_vesicle Insulin Vesicle PKA_B->Insulin_vesicle Potentiates Exocytosis Insulin_release Insulin Release Insulin_vesicle->Insulin_release Glucose_transporter Glucose Transporter Metabolism Metabolism Glucose_transporter->Metabolism Uptake Glucose Glucose Glucose->Glucose_transporter ATP ATP Metabolism->ATP K_ATP_channel K-ATP Channel ATP->K_ATP_channel Closes Depolarization Membrane Depolarization K_ATP_channel->Depolarization Leads to Ca_channel Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Insulin_vesicle Triggers Exocytosis This compound This compound (GPR119 Agonist) This compound->GPR119_L Binds to This compound->GPR119_B Binds to Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Tox Toxicology Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Acclimatization->Fasting Formulation This compound Formulation Fasting->Formulation Dosing Oral Gavage (3-30 mg/kg) Formulation->Dosing PK_Sampling Serial Blood Sampling (0-24h) Dosing->PK_Sampling PK Study OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT PD Study Clamp Hyperinsulinemic-Euglycemic Clamp Dosing->Clamp PD Study Tox_Study 90-Day Repeated-Dose Study Dosing->Tox_Study Tox Study PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Parameters Calculate Cmax, Tmax, AUC PK_Analysis->PK_Parameters Tox_Endpoints Monitor Clinical Signs, Body Weight, Pathology Tox_Study->Tox_Endpoints

References

Application Notes and Protocols for Oral Gavage of GSK1292263 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), making it a therapeutic target for type 2 diabetes.[4][5] These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound to rodents for pre-clinical research.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC23H28N4O4S[1]
Molecular Weight456.56 g/mol [1]
CAS Number1032823-75-8[1]
AppearanceWhite to off-white solid[6]
Solubility (DMSO)≥ 34 mg/mL[1]
Solubility (Water)Insoluble[1]
Solubility (Ethanol)Insoluble[1]
Table 2: Recommended Dosing and Vehicle Parameters for Rodent Oral Gavage
ParameterMouseRatReference
Dosage Range 10 - 30 mg/kg3 - 30 mg/kg[1][6]
Vehicle Options Corn oil, Carboxymethylcellulose-sodium (CMC-Na) suspensionCorn oil, Carboxymethylcellulose-sodium (CMC-Na) suspension[1][7]
Maximum Gavage Volume < 2-3 mL (for adult)5 ml/kg[8][9]
Gavage Needle Size 20-22 gauge, flexible18-20 gauge, flexible or curved[8][10]

Experimental Protocols

Protocol 1: Preparation of this compound in Corn Oil (Solution)

This protocol is suitable for achieving a clear solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder.

    • Prepare a stock solution in DMSO. For example, a 20 mg/mL stock solution can be prepared.[7] Ensure the powder is completely dissolved by vortexing.

  • Prepare Working Solution:

    • To prepare the final dosing solution, dilute the DMSO stock solution with corn oil. For example, to achieve a 2 mg/mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of corn oil.[7]

    • Mix thoroughly by vortexing to ensure a homogenous solution.

  • Administration:

    • The working solution should be prepared fresh on the day of the experiment.[2]

    • Administer the solution to the rodent via oral gavage at the desired dose.

Protocol 2: Preparation of this compound as a Suspension

This protocol is suitable for administering this compound as a homogenous suspension.

Materials:

  • This compound powder

  • 0.5% Carboxymethylcellulose-sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer or sonicator

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix well until the CMC-Na is fully dissolved. This may require stirring for an extended period.

  • Suspension Formulation:

    • Weigh the required amount of this compound powder.

    • If necessary, grind the powder to a fine consistency using a mortar and pestle.

    • Gradually add the 0.5% CMC-Na vehicle to the powder while triturating or homogenizing to form a uniform suspension.

    • Vortex or sonicate the suspension to ensure homogeneity before each administration.

  • Administration:

    • The suspension should be continuously mixed during dosing to prevent settling of the compound.

    • Administer the suspension to the rodent via oral gavage at the desired dose.

Protocol 3: Rodent Oral Gavage Procedure

Materials:

  • Prepared this compound formulation (solution or suspension)

  • Appropriately sized oral gavage needle (flexible or curved stainless steel with a ball tip)

  • Syringe (1 mL or appropriate size for the dosing volume)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the required dosing volume.

    • Gently restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but firmer grip is required. Ensure the animal's body is held in a straight line from head to tail to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal to estimate the correct insertion depth (from the tip of the nose to the last rib).

    • Fill the syringe with the calculated volume of the this compound formulation, ensuring there are no air bubbles.

    • Gently insert the gavage needle into the side of the animal's mouth, passing it over the tongue towards the esophagus.

    • Advance the needle smoothly and without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the compound by depressing the syringe plunger.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, regurgitation, or changes in behavior.

    • Ensure the animal has free access to food and water.

Visualizations

GPR119_Signaling_Pathway GPR119 Signaling Pathway This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds to Gs_protein Gαs Protein GPR119->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Stimulates GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates

Caption: GPR119 signaling cascade initiated by this compound.

Oral_Gavage_Workflow Oral Gavage Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Formulation Prepare this compound Formulation Dose_Calc Weigh Animal & Calculate Dose Volume Formulation->Dose_Calc Restrain Restrain Animal Dose_Calc->Restrain Insert_Needle Insert Gavage Needle Restrain->Insert_Needle Administer Administer Compound Insert_Needle->Administer Withdraw_Needle Withdraw Needle Administer->Withdraw_Needle Monitor Monitor Animal Withdraw_Needle->Monitor

Caption: Step-by-step workflow for rodent oral gavage.

References

Application Notes and Protocols for Studying Lipid Metabolism In Vivo with GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and metabolic disorders.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2][3] These incretins are known to play a significant role in regulating glucose homeostasis.[1]

Beyond its effects on glucose metabolism, this compound has demonstrated significant and unexpected effects on lipid profiles, making it a valuable tool for in vivo studies of lipid metabolism.[4][5] In clinical studies, this compound has been shown to reduce fasting triglycerides and LDL cholesterol while increasing HDL cholesterol.[4] These application notes provide a summary of the reported effects of this compound on lipid metabolism, detailed protocols for in vivo studies, and a visualization of the underlying signaling pathway.

Mechanism of Action

This compound exerts its effects on lipid metabolism primarily through the activation of GPR119. The binding of this compound to GPR119 on intestinal L-cells stimulates the release of GLP-1.[3] GLP-1, in turn, has multiple effects that can influence lipid levels, including delaying gastric emptying, reducing food intake, and potentially modulating hepatic lipid production.[6] Additionally, GPR119 activation in hepatocytes has been suggested to suppress the expression of SREBP-1c, a key transcription factor involved in lipogenesis.[7][8]

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Hepatocyte Hepatocyte cluster_Systemic_Effects Systemic Effects on Lipid Metabolism This compound This compound GPR119 GPR119 This compound->GPR119 Binds to AC Adenylate Cyclase GPR119->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes GLP1_release GLP-1 Release cAMP->GLP1_release Stimulates SREBP1c SREBP-1c GLP1_release->SREBP1c Indirectly suppresses Triglycerides ↓ Triglycerides GLP1_release->Triglycerides LDLc ↓ LDLc GLP1_release->LDLc HDLc ↑ HDLc GLP1_release->HDLc Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Regulates Lipogenesis->Triglycerides

GPR119 signaling pathway in lipid metabolism.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on plasma lipids from clinical studies.

Table 1: Effect of this compound Monotherapy on Fasting Lipids in Dyslipidemic Subjects (14-day treatment) [4]

DoseNChange in HDLc (%)Change in LDLc (%)Change in Triglycerides (%)
Placebo11---
100mg QD11Minimal effectMinimal effectMinimal effect
300mg QD12---
800mg QD13+20.7-21.8-54.8

Data presented as percent change from baseline compared to placebo.

Table 2: Effect of this compound Monotherapy on Fasting Lipids in Type 2 Diabetes Patients (14-day treatment) [5]

DoseChange in HDL-C* (%)Change in LDL-C* (%)
300mg BID+26.9-23.5
600mg QD+20.6-22.4

*Data presented as percent change from baseline compared to placebo. Fasting levels.

Experimental Protocols

The following are representative protocols for in vivo studies to evaluate the effect of this compound on lipid metabolism in rodent models. These should be adapted based on specific research questions and institutional guidelines.

Protocol 1: Acute Oral Lipid Tolerance Test (OLTT) in Mice

This protocol is designed to assess the effect of a single dose of this compound on postprandial lipemia.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)

  • Corn oil

  • Male C57BL/6J mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • Plasma triglyceride assay kit

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Fasting: Fast the mice for 4-6 hours before the experiment with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Drug Administration: Administer this compound or vehicle orally via gavage. A typical dose for a GPR119 agonist can range from 10 to 100 mg/kg.[9]

  • Lipid Challenge: 30-60 minutes after drug administration, administer a bolus of corn oil (e.g., 10 ml/kg) orally via gavage.

  • Serial Blood Sampling: Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Triglyceride Measurement: Measure plasma triglyceride concentrations using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the change in plasma triglyceride concentration from baseline over time for each treatment group. Calculate the area under the curve (AUC) for the triglyceride response.

Protocol 2: Chronic Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the long-term effects of this compound on body weight, food intake, and lipid profiles in a model of obesity and dyslipidemia.

Materials:

  • This compound

  • Vehicle

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Male C57BL/6J mice (6 weeks old)

  • Metabolic cages (optional, for food intake and energy expenditure measurements)

  • Blood collection supplies

  • Equipment for lipid profile analysis (triglycerides, total cholesterol, HDL-C, LDL-C)

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia. A control group should be maintained on a standard chow diet.

  • Group Assignment: Randomly assign the DIO mice to treatment groups (e.g., vehicle, this compound at various doses).

  • Chronic Dosing: Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 4-8 weeks).

  • Monitoring:

    • Measure body weight and food intake daily or weekly.

    • If using metabolic cages, measure energy expenditure and respiratory exchange ratio at baseline and at the end of the study.

  • Blood and Tissue Collection:

    • At the end of the treatment period, fast the mice overnight.

    • Collect a final blood sample for analysis of plasma lipids (triglycerides, total cholesterol, HDL-C, LDL-C), glucose, and insulin.

    • Euthanize the animals and collect tissues such as the liver and adipose tissue for further analysis (e.g., histology, gene expression).

  • Data Analysis: Analyze changes in body weight, food intake, and plasma lipid parameters between the treatment groups.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Data_Collection Data Collection cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Acclimation Acclimation (1 week) Animal_Model->Acclimation Diet Induce Dyslipidemia (e.g., High-Fat Diet) Acclimation->Diet Randomization Randomize into Treatment Groups Diet->Randomization Dosing Administer this compound (Oral Gavage) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Blood_Sampling Collect Blood Samples (Serial or Terminal) Dosing->Blood_Sampling Data_Interpretation Data Interpretation & Statistical Analysis Monitoring->Data_Interpretation Tissue_Harvesting Harvest Tissues (Liver, Adipose) Blood_Sampling->Tissue_Harvesting Lipid_Analysis Analyze Plasma Lipids (TG, TC, HDL, LDL) Blood_Sampling->Lipid_Analysis Tissue_Harvesting->Data_Interpretation Lipid_Analysis->Data_Interpretation

References

Troubleshooting & Optimization

GSK1292263 off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1292263. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed on enteroendocrine K and L cells in the gut and on pancreatic beta cells.[3] Activation of GPR119 by this compound stimulates the release of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY), which are important hormones in glucose homeostasis.[3]

Q2: Has this compound demonstrated significant off-target effects in screening assays?

In comprehensive in vitro screening panels, this compound has been shown to be highly selective for the GPR119 receptor. One study reported that at a concentration of 10 µM, this compound did not meet the criteria for significant activity (greater than 50% stimulation or inhibition) in a panel of 52 distinct assays.[3] Furthermore, at a 1 µM concentration, no instances of binding inhibition greater than 20% were observed in a panel of 50 different assays.[3] This suggests a low probability of direct off-target interactions in typical cell-based experiments.

Q3: Are there any known weak interactions with other proteins that I should be aware of when designing my experiments?

While this compound is highly selective, some weak interactions have been characterized, primarily with drug transporters and metabolizing enzymes. In vitro studies have shown that this compound can inhibit the BCRP and OATP1B1 transporters.[4] It has also demonstrated weak inhibition of several cytochrome P450 (CYP) enzymes, including CYP1A2, 2C9, 2C19, 2D6, and 3A4, with IC50 values generally exceeding 30 μM.[4] These interactions are more relevant in the context of clinical drug-drug interactions but should be considered if co-administering other small molecules in your cellular assays that are substrates for these transporters or enzymes.

Q4: My results with this compound are inconsistent across different cell lines. Could this be due to off-target effects?

Inconsistent results are more likely attributable to variations in the expression levels of the intended target, GPR119, rather than off-target effects. The cellular response to this compound is dependent on the presence and density of GPR119 on the cell surface. It is crucial to verify GPR119 expression in the cell lines used for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Low or absent GPR119 expression in the cell line. - Confirm GPR119 mRNA and protein expression using qPCR and Western blot, respectively.- Consider using a cell line known to express GPR119 (e.g., GLUTag cells) as a positive control.[3]
Compound degradation. - Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[1]- Store stock solutions at -20°C or -80°C for long-term stability.[2]
Suboptimal assay conditions. - Ensure the assay is sensitive enough to detect changes in the expected downstream signaling (e.g., cAMP levels, GLP-1 secretion).- Optimize the concentration of this compound used. The pEC50 for human GPR119 is approximately 6.9.[2]
High background or unexpected signaling Contamination of cell culture. - Regularly test cell lines for mycoplasma contamination.- Use proper aseptic techniques during cell culture.
Non-specific effects of high compound concentration. - Perform a dose-response curve to determine the optimal concentration range.- Use the lowest effective concentration to minimize the potential for non-specific effects.
Interaction with other components in the media. - If using serum-containing media, consider potential binding of this compound to serum proteins.- Run appropriate vehicle controls to account for any effects of the solvent or media components.

Data Summary

In Vitro Selectivity of this compound

Assay PanelThis compound ConcentrationObservationReference
GSK-customized panel (52 assays)10 µMNo result met the significance criteria (>50% stimulation or inhibition).[3]
Cerep panel (50 assays)1 µMNo instances of >20% inhibition of binding.[3]

In Vitro Inhibition of Transporters and CYP Enzymes by this compound

ProteinActivityIC50Reference
BCRPInhibition-[4]
OATP1B1Inhibition-[4]
CYP1A2Weak Inhibition>30 µM[4]
CYP2C9Weak Inhibition>30 µM[4]
CYP2C19Weak Inhibition>30 µM[4]
CYP2D6Weak Inhibition>30 µM[4]
CYP3A4Weak Inhibition>30 µM[4]

Experimental Protocols

Protocol 1: Assessment of GPR119-Mediated cAMP Production

This protocol is designed to confirm the on-target activity of this compound by measuring the downstream increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells expressing GPR119 (e.g., HEK293 cells transfected with a GPR119 expression vector)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Seed GPR119-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with assay buffer.

  • Add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or vehicle control to the wells and incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Secretion GLP-1/GIP/PYY Secretion CREB->Secretion stimulates

Caption: On-target signaling pathway of this compound via GPR119 activation.

troubleshooting_workflow start Unexpected Experimental Result check_expression Verify GPR119 Expression (qPCR, Western Blot) start->check_expression check_compound Confirm Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_assay Validate Assay Conditions (Positive/Vehicle Controls) start->check_assay resolution Hypothesis Refined check_expression->resolution check_compound->resolution evaluate_concentration Assess Compound Concentration (Dose-Response Curve) check_assay->evaluate_concentration off_target_consideration Consider Potential Weak Interactions (Transporters, CYPs) evaluate_concentration->off_target_consideration off_target_consideration->resolution

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Troubleshooting GSK1292263 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of GSK1292263 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic molecule and, as such, exhibits poor solubility in aqueous solutions. It is considered practically insoluble in water and ethanol. However, it is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. Why is this happening?

A2: This is a common issue when working with poorly soluble compounds. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solvent environment changes drastically. The compound is no longer soluble in the predominantly aqueous environment and precipitates out of solution.

Q3: What is the mechanism of action for this compound?

A3: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Activation of GPR119 by this compound leads to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) from enteroendocrine cells in the gut.[2][4][5]

Troubleshooting Guide: this compound Insolubility

This guide provides step-by-step solutions to address common issues encountered with this compound insolubility during in vitro and in vivo experiments.

Issue 1: Precipitation of this compound in Aqueous Buffers for In Vitro Assays

Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility.

Solutions:

  • Optimize Final DMSO Concentration:

    • Protocol: Prepare a higher concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous buffer, aim for a final DMSO concentration that is as high as your experimental system can tolerate without affecting the biological outcome. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay in a separate vehicle control experiment.

  • Utilize Solubilizing Excipients:

    • Protocol: Consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68. Prepare a stock solution of the surfactant in your aqueous buffer. Add the surfactant solution to your buffer before adding the this compound stock solution. A final concentration of 0.01% to 0.1% of the surfactant is a good starting point. The optimal concentration will need to be determined empirically.

  • Complexation with Cyclodextrins:

    • Protocol: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Prepare a stock solution of a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Incubate the this compound with the cyclodextrin solution for a period (e.g., 1-2 hours) with gentle agitation before further dilution.

Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Studies Due to Insolubility

Potential Cause: Poor solubility of this compound in the formulation leads to low and variable absorption after administration.

Solutions:

  • Formulation as a Suspension for Oral Gavage:

    • Protocol: For oral administration, a homogenous suspension can be prepared. A common vehicle is carboxymethylcellulose sodium (CMC-Na) in water. For example, a 0.5% to 1% (w/v) solution of CMC-Na can be used. Weigh the required amount of this compound powder and triturate it with a small amount of the CMC-Na solution to form a paste. Gradually add the remaining vehicle while continuously mixing to obtain a uniform suspension. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.[1]

  • Lipid-Based Formulations:

    • Protocol: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can significantly improve the oral absorption of lipophilic compounds.[7][8] These formulations consist of a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (like the gastrointestinal fluids), they form fine emulsions or microemulsions, facilitating drug dissolution and absorption. A simple starting point could be a formulation of this compound dissolved in an oil (e.g., corn oil or sesame oil) with a surfactant.[3]

  • Formulation for Injection:

    • Protocol: For parenteral administration, a clear solution is often required. A co-solvent system can be employed. One suggested formulation involves a mixture of propylene (B89431) glycol, Tween® 80, and a dextrose solution (D5W).[1] For instance, a stock solution of this compound can be prepared in propylene glycol. This is then mixed with Tween® 80, and finally, D5W is added to the final volume. The final solution should be clear and used immediately.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Reference
WaterInsoluble-[1][2]
EthanolInsoluble-[1][2]
DMSO34 mg/mL74.46 mM[1]
DMSO≥21.1 mg/mL≥46.21 mM[2]
DMSO≥20 mg/mL≥43.81 mM[9]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at the GPR119 receptor, which is coupled to a Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The elevated cAMP levels have distinct effects in pancreatic β-cells and intestinal L-cells, ultimately contributing to improved glucose homeostasis.

GSK1292263_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds & Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin GLP1 GLP-1/GIP/PYY Release PKA->GLP1 Epac2->Insulin Pancreatic β-cell Epac2->GLP1 Intestinal L-cell

Figure 1: this compound signaling pathway.
Experimental Workflow for Solubility Enhancement

The following workflow outlines a systematic approach to troubleshooting and improving the solubility of this compound for experimental use.

Solubility_Workflow start Start: this compound Insolubility Issue stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution Dilute into Aqueous Buffer stock_prep->dilution precipitate Precipitation Observed? dilution->precipitate success Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes option1 Option 1: Increase Final DMSO % troubleshoot->option1 option2 Option 2: Add Surfactant (e.g., Tween 80) troubleshoot->option2 option3 Option 3: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->option3 retest Re-test Dilution option1->retest option2->retest option3->retest retest->precipitate

Figure 2: Workflow for in vitro solubility.

References

Optimizing GSK1292263 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GSK1292263 in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells.[2] Its activation stimulates a dual mechanism: the direct, glucose-dependent secretion of insulin (B600854) from β-cells and the indirect stimulation of insulin release through the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[2][3] The signaling cascade is mediated by a Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

GPR119_Signaling_Pathway cluster_cell Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion GSK This compound GSK->GPR119 Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin/GLP-1 Secretion) PKA->Response Phosphorylates Targets

Caption: GPR119 signaling pathway initiated by this compound.

Q2: What is a recommended starting concentration range for in vitro experiments?

A typical starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM. The half-maximal effective concentration (EC50) for this compound varies depending on the assay and cell type but generally falls within the nanomolar range.[1][4] For instance, its pEC50 for the human GPR119 receptor is approximately 6.8-6.9, which corresponds to an EC50 of about 125-160 nM.[1][4] For GLP-1 secretion in GLUTag cells, a pEC50 of 8.5 (~3 nM) has been reported.[1] Using concentrations above 10-30 µM may increase the risk of off-target effects.[5][6]

Q3: How should I prepare and store stock and working solutions of this compound?

  • Stock Solution Preparation : this compound is insoluble in water and ethanol (B145695) but is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 74 mM (34 mg/mL).[7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.[7]

  • Storage : Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4][7]

  • Working Solution Preparation : It is highly recommended to prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate aqueous assay buffer or cell culture medium.[4][8] Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.

Q4: What are the most common issues encountered when using this compound?

The most common issues include observing lower-than-expected activity, poor reproducibility, and potential cytotoxicity at high concentrations. These problems often stem from compound precipitation, degradation of the stock solution, or using a concentration that is too high. The troubleshooting guide below addresses these specific issues.

In Vitro Activity of this compound

The following table summarizes the reported potency of this compound in various in vitro assays.

Assay TypeReceptor/Cell LineParameterReported ValueReference
Receptor ActivationHuman GPR119pEC506.9[4]
Receptor ActivationRat GPR119pEC506.7[4]
GLP-1 SecretionGLUTag cellspEC508.5[1]
cAMP AccumulationGloSensor™ AssaypEC507.05[9]
CYP InhibitionCYP3A4IC50>30 µM[5]
Transporter InhibitionBCRP, OATP1B1IC50>30 µM (weak inhibition)[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during in vitro experiments with this compound.

Problem: Low or No Biological Activity

This is the most frequent challenge, often related to the compound's handling or the experimental setup.

Troubleshooting_Workflow Start Start: Low/No Activity Observed Check_Solubility 1. Check for Precipitation Is the working solution clear? Start->Check_Solubility Check_Prep 2. Review Solution Prep Was fresh DMSO used? Was stock stored correctly? Check_Solubility->Check_Prep Yes Solubilize Action: Gently warm/sonicate. Lower final concentration. Ensure DMSO ≤ 0.1%. Check_Solubility->Solubilize No Check_Cells 3. Verify Cell Health & Receptor Expression Are cells healthy? Is GPR119 expressed? Check_Prep->Check_Cells Yes New_Stock Action: Prepare a fresh stock solution from powder. Check_Prep->New_Stock No Check_Assay 4. Validate Assay Components Is the positive control working? Check_Cells->Check_Assay Yes Validate_Cells Action: Use low passage cells. Confirm GPR119 expression (e.g., qPCR, Western Blot). Check_Cells->Validate_Cells No End_Success Problem Resolved Check_Assay->End_Success Yes Troubleshoot_Assay Action: Troubleshoot assay protocol and reagents. Check_Assay->Troubleshoot_Assay No Solubilize->Check_Solubility Re-evaluate New_Stock->Check_Prep Re-evaluate Validate_Cells->Check_Cells Re-evaluate Troubleshoot_Assay->Check_Assay Re-evaluate

Caption: Troubleshooting workflow for low this compound activity.

Possible CauseRecommended Solution
Compound Precipitation This compound has low aqueous solubility.[7] Visually inspect your final working solution for any precipitate. If observed, try gentle warming or sonication. Consider lowering the highest concentration in your dose-response curve.
Compound Degradation Stock solutions may degrade with improper storage or multiple freeze-thaw cycles.[7] Prepare a fresh stock solution from the original powder. Always use fresh working solutions for each experiment.[4]
Low Receptor Expression The target cell line may have low or inconsistent GPR119 expression, especially at high passage numbers. Use cells at a low, consistent passage number. If possible, confirm GPR119 mRNA or protein expression.
Assay Sensitivity The assay may not be sensitive enough to detect a response. Ensure your positive control (e.g., forskolin (B1673556) for a cAMP assay) elicits a robust signal.[2] Optimize assay parameters such as cell density and incubation time.

Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the increase in intracellular cAMP in response to GPR119 activation in a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

  • Materials :

    • HEK293 cells stably expressing human GPR119.

    • Cell culture medium (e.g., DMEM, 10% FBS).

    • Assay buffer (e.g., DMEM with a phosphodiesterase inhibitor like 1 mM IBMX).

    • This compound stock solution (10 mM in DMSO).

    • Positive control (e.g., 10 µM Forskolin).

    • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[2]

    • White, 384-well microplates.

  • Workflow :

cAMP_Workflow A 1. Cell Seeding Seed HEK293-hGPR119 cells in 384-well plates. Incubate 24h. B 2. Compound Preparation Prepare serial dilutions of This compound in assay buffer. A->B C 3. Treatment Add diluted compound, positive control, and vehicle to respective wells. B->C D 4. Incubation Incubate plates at 37°C for 30-60 minutes. C->D E 5. Detection Add cAMP detection reagents according to kit instructions. D->E F 6. Readout & Analysis Measure signal (e.g., luminescence). Plot dose-response curve to find EC50. E->F

Caption: Experimental workflow for a cAMP accumulation assay.

  • Cell Seeding : Seed HEK293-hGPR119 cells into white, 384-well plates at a pre-optimized density and incubate for 24 hours.

  • Compound Preparation : Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor. Also, prepare solutions for a positive control and a vehicle control (e.g., 0.1% DMSO).

  • Treatment : Remove culture medium from cells and add the prepared compound dilutions, controls, and vehicle.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection : Lyse the cells and add the cAMP detection reagents as per the manufacturer's protocol.

  • Data Analysis : Measure the signal using a plate reader. Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of insulin secretion by this compound in an insulin-secreting cell line (e.g., MIN6).[2]

  • Materials :

    • MIN6 cells.

    • Culture medium (e.g., DMEM, 15% FBS, β-mercaptoethanol).

    • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

    • Low glucose KRBB (e.g., 2.8 mM glucose).

    • High glucose KRBB (e.g., 16.7 mM glucose).

    • This compound stock solution (10 mM in DMSO).

    • Insulin detection kit (e.g., ELISA, HTRF).

  • Procedure :

    • Cell Seeding : Seed MIN6 cells in 24- or 48-well plates and grow to ~80-90% confluency.

    • Pre-incubation (Starvation) : Wash cells twice with a glucose-free buffer. Pre-incubate the cells in low glucose KRBB for 1-2 hours at 37°C to establish a basal insulin secretion level.

    • Treatment : Discard the pre-incubation buffer. Add the treatment solutions:

      • Low glucose KRBB + vehicle.

      • High glucose KRBB + vehicle.

      • High glucose KRBB + serial dilutions of this compound.

    • Incubation : Incubate the plate for 1-2 hours at 37°C.

    • Supernatant Collection : Carefully collect the supernatant from each well.

    • Insulin Measurement : Measure the insulin concentration in the collected supernatants using an appropriate insulin detection kit.

    • Data Analysis : Normalize the insulin secretion data to the total protein content or cell number in each well. Plot the fold-increase in insulin secretion over the high-glucose control versus the compound concentration.

References

Technical Support Center: Investigating In Vivo Efficacy of GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo efficacy of GSK1292263, a GPR119 agonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed potent in vitro activity of this compound in our cell-based assays, but it shows limited or no efficacy in our in vivo animal models. What are the potential reasons for this discrepancy?

A1: This is a critical and frequently encountered observation. Several factors can contribute to the disconnect between in vitro and in vivo results for this compound:

  • Species-Specific Differences in GPR119 Signaling: The pharmacology and signaling pathways of GPR119 can differ between species. While this compound is a potent agonist for both human and rodent GPR119, the downstream effects on incretin (B1656795) (GLP-1, GIP) and PYY secretion can vary significantly. In rodents, GPR119 agonism robustly stimulates GLP-1 release, leading to improved glucose tolerance.[1] However, clinical studies in humans with type 2 diabetes showed that this compound had a profound effect on increasing circulating Peptide Tyrosine-Tyrosine (PYY) levels but did not significantly impact GLP-1, GIP, or glucose control.[2][3] The homology between human and rodent GPR119 is not 100%, which may contribute to these differences.[4]

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model might be suboptimal. Poor oral bioavailability, rapid metabolism, or inefficient distribution to target tissues (pancreatic beta-cells and intestinal L-cells) can lead to insufficient receptor engagement in vivo.[5][6]

  • Receptor Desensitization and Tachyphylaxis: Continuous or repeated exposure to an agonist can lead to receptor desensitization, a process where the cellular response diminishes over time.[7][8] This phenomenon, also known as tachyphylaxis, has been observed with some GPR119 agonists and could explain a loss of efficacy with chronic dosing.[9][10]

  • Off-Target Effects: this compound may have off-target effects that could counteract its intended therapeutic action or cause unforeseen side effects in vivo.[2][11] While it has been shown to have a clean off-target profile in some screens, the complexity of a whole-organism system can reveal unexpected interactions.[12]

  • Indirect Mechanism of Action: The glucose-lowering effect of GPR119 agonists is thought to be largely indirect, mediated by the release of incretin hormones like GLP-1.[13][14] If the GLP-1 response is weak or absent in your model, the downstream effects on insulin (B600854) secretion and glucose homeostasis will be minimal.

Q2: Our in vivo studies with this compound show a significant increase in PYY levels, but no improvement in glucose tolerance. Is this an expected outcome?

A2: Yes, this finding is consistent with the results observed in human clinical trials.[2][3] this compound was found to increase circulating PYY levels by approximately five-fold in subjects with type 2 diabetes, but this did not translate into improved glucose control.[3][15] PYY is a gut hormone involved in appetite suppression and may have some metabolic benefits, but its direct impact on glucose homeostasis is less pronounced than that of GLP-1.[15][16] The strong PYY response in the absence of a significant GLP-1 or insulinotropic effect is a key characteristic of this compound's in vivo profile in humans and may be recapitulated in your animal model.

Q3: We are planning a long-term study with this compound. Is there a risk of tachyphylaxis?

A3: The potential for tachyphylaxis with GPR119 agonists is a valid concern and has been suggested as a reason for the failure of some compounds in this class.[9][10] While one study on this compound reported no evidence of tachyphylaxis on gut peptide effects after 14 days of dosing, the rapid turnover of human enterocytes might have influenced this outcome.[2] It is crucial to include appropriate controls and monitor pharmacodynamic markers over time in your long-term studies to assess for any decline in response.

Troubleshooting Guide

If you are encountering a lack of in vivo efficacy with this compound, consider the following troubleshooting steps:

Issue Potential Cause Troubleshooting Steps
No significant change in blood glucose levels during an Oral Glucose Tolerance Test (OGTT). 1. Suboptimal Drug Exposure: Inadequate dosing, poor oral bioavailability, or rapid clearance. 2. Species-Specific Pharmacology: Your animal model may not exhibit a robust GLP-1 response to GPR119 agonism. 3. Improper OGTT Protocol: Incorrect fasting duration, glucose dose, or blood sampling times.1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the Cmax, Tmax, and AUC of this compound in your animal model. Adjust the dose and timing of administration accordingly. 2. Measure Incretin and PYY Levels: Concurrently measure plasma GLP-1, GIP, and PYY levels during the OGTT to assess the pharmacodynamic response. A strong PYY response with a weak GLP-1 response might explain the lack of glycemic control. 3. Protocol Verification: Ensure your OGTT protocol aligns with established standards for your specific animal model.
High variability in in vivo responses between animals. 1. Inconsistent Dosing: Inaccurate gavage technique or formulation issues. 2. Biological Variability: Differences in individual animal metabolism or GPR119 expression. 3. Diet and Gut Microbiome: Variations in diet can influence the gut microbiome, which may impact incretin secretion.1. Standardize Procedures: Ensure all personnel are proficient in the dosing technique and that the drug formulation is homogenous. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Control Environmental Factors: Standardize the diet and housing conditions for all animals in the study.
Initial efficacy observed, but the effect diminishes over time (tachyphylaxis). 1. Receptor Desensitization/Internalization: Chronic stimulation of GPR119 leads to a reduced cellular response.1. Intermittent Dosing: Consider an intermittent dosing schedule to allow for receptor resensitization. 2. Pharmacodynamic Monitoring: Measure target engagement and downstream signaling markers at multiple time points throughout a chronic study.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method for assessing glucose metabolism in vivo.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • D-glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated for plasma)

Procedure:

  • Fasting: Fast mice overnight for 16-18 hours with free access to water.[17]

  • Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.[17]

  • Drug Administration: Administer this compound or vehicle via oral gavage. The timing of administration relative to the glucose challenge should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes prior).

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.[17]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.[17]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for blood glucose to quantify the overall glucose excursion.

Measurement of Plasma GLP-1 and PYY Levels

This protocol describes the collection and processing of blood samples for the quantification of gut hormones.

Materials:

  • DPP-4 inhibitor (for GLP-1 measurement)

  • EDTA-coated collection tubes

  • Centrifuge

  • ELISA or RIA kits for active GLP-1 and total PYY

Procedure:

  • Blood Collection: Collect blood samples at desired time points into EDTA-coated tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1.[18]

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Hormone Quantification: Measure the concentrations of active GLP-1 and total PYY in the plasma samples using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.[18]

Data Summary

In Vivo Efficacy of this compound in Preclinical Models vs. Human Clinical Trials
Parameter Rodent Models Human Clinical Trials (Type 2 Diabetes) Reference
GLP-1 Secretion IncreasedNo significant effect[1][2]
GIP Secretion IncreasedNo significant effect[1][2]
PYY Secretion IncreasedSignificantly increased (~5-fold)[1][2][3]
Insulin Secretion Increased (glucose-dependent)No significant effect[1][2]
Glucose Tolerance ImprovedNo significant improvement[1][2][3]

Visualizations

Signaling Pathway of GPR119 Activation in Intestinal L-cells

GPR119_Signaling cluster_extracellular Extracellular cluster_cell Intestinal L-Cell This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Agonist Binding AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicles GLP-1/PYY Vesicles PKA->Vesicles Promotes Exocytosis Secretion GLP-1 & PYY Secretion Vesicles->Secretion

Caption: GPR119 activation by this compound in intestinal L-cells.

Experimental Workflow for Investigating In Vivo Efficacy

experimental_workflow start Start: In Vivo Study Design animal_model Select Animal Model (e.g., diet-induced obese mice) start->animal_model dosing This compound Administration (Define dose, route, frequency) animal_model->dosing ogtt Perform Oral Glucose Tolerance Test (OGTT) dosing->ogtt blood_sampling Collect Blood Samples (Multiple time points) ogtt->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement hormone_measurement Measure Plasma GLP-1, GIP, PYY blood_sampling->hormone_measurement data_analysis Data Analysis (AUC calculation, statistical tests) glucose_measurement->data_analysis hormone_measurement->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship of Potential Reasons for Lack of Efficacy

logical_relationship lack_of_efficacy Lack of In Vivo Efficacy (No glycemic improvement) species_diff Species Differences (Human vs. Rodent) lack_of_efficacy->species_diff pk_issues Pharmacokinetic Issues (Poor exposure) lack_of_efficacy->pk_issues pd_issues Pharmacodynamic Issues lack_of_efficacy->pd_issues off_target Off-Target Effects lack_of_efficacy->off_target weak_glp1 Weak GLP-1 Response species_diff->weak_glp1 strong_pyy Strong PYY Response species_diff->strong_pyy pd_issues->weak_glp1 pd_issues->strong_pyy receptor_desens Receptor Desensitization pd_issues->receptor_desens

Caption: Interrelated factors contributing to the lack of in vivo efficacy.

References

GSK1292263 toxicity and adverse effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed non-clinical toxicology and adverse effect data from animal studies for GSK1292263 are not extensively available in the public domain. The development of this compound was discontinued, and as a result, comprehensive safety reports are not publicly accessible. This guide provides general information based on standard practices in preclinical toxicology and available data on GPR119 agonists for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What were the reported adverse effects of this compound in clinical trials?

While detailed animal toxicity data is unavailable, clinical studies in humans reported that this compound was generally well-tolerated. The most common drug-related adverse effects observed were mild and included headache, dizziness, hyperhidrosis (excessive sweating), flushing, and hypoglycemia (low blood sugar) following an oral glucose tolerance test.

Q2: Which animal species are typically used for preclinical toxicology studies of small molecule drugs like this compound?

Standard preclinical safety testing for small molecule drugs typically involves at least two mammalian species: one rodent (commonly rats or mice) and one non-rodent (such as dogs or non-human primates). This is a regulatory requirement to assess for potential toxicities that may be species-specific.

Q3: What kind of toxicological assessments are standard in preclinical studies?

Preclinical toxicology programs generally include a range of studies to assess the safety of a drug candidate. These can be categorized as:

  • Acute toxicity studies: To determine the effects of a single high dose.

  • Repeat-dose toxicity studies (sub-chronic and chronic): To evaluate the effects of repeated administration of the drug over different durations (e.g., 28 days, 90 days, or longer).

  • Safety pharmacology studies: To investigate the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.

  • Genotoxicity studies: To assess the potential of the drug to damage genetic material.

  • Carcinogenicity studies: To evaluate the potential of the drug to cause cancer with long-term exposure.

  • Reproductive and developmental toxicity studies: To assess the potential effects on fertility, pregnancy, and fetal development.

Q4: Are there any known off-target effects of this compound?

In vitro studies have been conducted to evaluate the potential for off-target interactions. This compound demonstrated little to no inhibitory activity against a panel of key cytochrome P450 (CYP) enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and the transporter P-glycoprotein (Pgp). However, it did show inhibitory effects on the transporters BCRP and OATP1B1, which are involved in the disposition of other drugs, such as statins.[1][2]

Troubleshooting Guides

Q1: I am observing unexpected adverse events in my animal study with a GPR119 agonist. What should I investigate?

If you encounter unexpected adverse events, a systematic approach is crucial. Consider the following:

  • Dose-response relationship: Are the effects more pronounced at higher doses? This could indicate a direct pharmacological or toxicological effect.

  • Vehicle effects: Ensure the vehicle used to dissolve and administer the compound is not contributing to the observed effects by including a vehicle-only control group.

  • Off-target pharmacology: Investigate if the compound has known or potential interactions with other receptors or enzymes that could explain the observed phenotype.

  • Metabolite toxicity: The parent drug may not be toxic, but its metabolites could be. Consider conducting metabolic profiling.

  • Species-specific toxicity: The observed toxicity may be unique to the animal model being used.

  • General animal health: Rule out any underlying health issues in the animal colony that could be confounding the results.

Q2: How should I determine a starting dose for a new in vivo experiment with a GPR119 agonist?

Establishing an appropriate dose range is a critical first step. A common approach is to conduct a dose range-finding (DRF) study. This typically involves:

  • Administering single, escalating doses of the compound to a small number of animals.

  • Monitoring for clinical signs of toxicity for a defined period after dosing.

  • Based on the results of the single-dose DRF, a short-term (e.g., 7- or 14-day) repeat-dose study with a wider range of doses can be performed.

  • Endpoints in these studies usually include clinical observations, body weight changes, food and water consumption, and at termination, macroscopic examination of organs and potentially basic hematology and clinical chemistry.

  • The goal is to identify a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL), which will inform dose selection for longer-term efficacy and toxicology studies.

Data Presentation

The following tables are templates for summarizing quantitative data from preclinical toxicology studies.

Table 1: Summary of Hematology Data from a 28-Day Rodent Study

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Red Blood Cells
RBC (10^6/µL)
Hemoglobin (g/dL)
Hematocrit (%)
White Blood Cells
WBC (10^3/µL)
Neutrophils (%)
Lymphocytes (%)
Platelets
Platelets (10^3/µL)

Table 2: Summary of Clinical Chemistry Data from a 28-Day Rodent Study

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Liver Function
ALT (U/L)
AST (U/L)
ALP (U/L)
Bilirubin (mg/dL)
Kidney Function
BUN (mg/dL)
Creatinine (mg/dL)

Experimental Protocols

Protocol: General Procedure for a 28-Day Oral Repeat-Dose Toxicity Study in Rats

This protocol provides a general framework. Specific details may need to be adapted based on the compound's characteristics and the study's objectives.

  • Animal Model: Sprague-Dawley or Wistar rats, typically 6-8 weeks old at the start of the study. Both males and females should be included.

  • Group Size: A minimum of 5-10 animals per sex per group.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the start of the study.

  • Dose Groups: Typically, a vehicle control group and at least three dose levels (low, mid, high) are included. A high-dose recovery group may also be included to assess the reversibility of any findings.

  • Dose Administration: The compound is administered daily by oral gavage at the same time each day for 28 consecutive days. The vehicle should be a non-toxic, appropriate solvent for the test compound.

  • In-life Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Detailed observations for signs of toxicity are performed daily.

    • Body Weight: Recorded at least weekly.

    • Food and Water Consumption: Measured at least weekly.

  • Terminal Procedures:

    • At the end of the 28-day dosing period, animals are euthanized.

    • Blood Collection: Blood is collected for hematology and clinical chemistry analysis.

    • Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain, gonads) are weighed.

    • Histopathology: A comprehensive set of tissues is collected, preserved in formalin, and processed for microscopic examination by a veterinary pathologist.

Visualizations

GPR119_Signaling_Pathway This compound This compound (GPR119 Agonist) GPR119 GPR119 This compound->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA EPAC2 EPAC2 cAMP->EPAC2 Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1/GIP Secretion (Intestinal L/K-cell) PKA->GLP1 EPAC2->Insulin EPAC2->GLP1

Caption: Simplified GPR119 signaling pathway upon activation by an agonist.

Preclinical_Tox_Workflow DRF Dose Range-Finding (Acute Toxicity) RepeatDose Repeat-Dose Study (e.g., 28-Day) DRF->RepeatDose Informs Dose Selection InLife In-Life Phase (Dosing & Observations) RepeatDose->InLife Terminal Terminal Phase (Necropsy & Sample Collection) InLife->Terminal Analysis Data Analysis (Hematology, Chemistry, Histopathology) Terminal->Analysis Report Toxicology Report Analysis->Report Troubleshooting_Adverse_Events Start Unexpected Adverse Event Observed DoseDependent Is the effect dose-dependent? Start->DoseDependent YesDose Likely Compound-Related Effect DoseDependent->YesDose Yes NoDose Consider Other Factors DoseDependent->NoDose No InvestigateMechanism Investigate Mechanism: - On-target exaggeration? - Off-target effect? - Metabolite toxicity? YesDose->InvestigateMechanism VehicleControl Check Vehicle Control Group NoDose->VehicleControl VehicleEffect Vehicle-Induced Toxicity VehicleControl->VehicleEffect Yes, effects seen NoVehicleEffect Investigate Animal Health / Husbandry VehicleControl->NoVehicleEffect No effects seen

References

How to minimize variability in GSK1292263 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the GPR119 agonist, GSK1292263.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed on enteroendocrine K and L cells in the gut and on pancreatic beta cells.[1] Activation of GPR119 on L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), while activation on beta-cells can enhance glucose-dependent insulin (B600854) secretion.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintaining the compound's integrity and ensuring reproducible results. For solid this compound, storage at -20°C for up to 3 years is recommended.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles to minimize degradation.[6]

Q3: What are the key sources of variability in in vitro assays with this compound?

A3: Variability in in vitro assays can arise from several factors, including:

  • Cell Health and Passage Number: Use cells that are healthy, viable, and within a low passage number to ensure consistent receptor expression and signaling capacity.

  • Inconsistent Cell Seeding: Uneven cell distribution across plates is a major contributor to well-to-well variability.[2]

  • Reagent Preparation and Stability: Improperly prepared or stored reagents, including this compound stock solutions, can lead to inconsistent results.

  • Assay Conditions: Variations in incubation times, temperatures, and buffer compositions can significantly impact assay outcomes.

Q4: How can I minimize variability in animal studies using this compound?

A4: In animal studies, particularly those involving diabetic models, several factors can contribute to variability:

  • Animal Model Selection: The choice of animal model (e.g., Sprague-Dawley rats, Zucker diabetic fatty rats) and the method of diabetes induction (e.g., chemical with streptozotocin (B1681764) or spontaneous) can significantly influence results.[7][8] Using a consistent and well-characterized model is crucial.

  • Dosing and Formulation: Ensure accurate and consistent dosing. The formulation of this compound for oral gavage should be prepared fresh and administered uniformly.[4]

  • Environmental Factors: Animal housing conditions, diet, and light-dark cycles should be standardized to reduce physiological variability.

  • Sample Collection and Processing: Consistent timing of blood collection and proper handling of plasma or serum samples are critical for accurate hormone measurements.[6]

Troubleshooting Guides

In Vitro Assays (e.g., cAMP Measurement)
ProblemPossible CauseRecommended Solution
Low or No Signal - Insufficient cell number.- Low GPR119 receptor expression.- this compound degradation.- Suboptimal agonist concentration or stimulation time.- Increase the number of cells per well.- Use a cell line with confirmed high GPR119 expression or generate a stable, high-expressing clone.- Prepare fresh this compound solutions from a properly stored stock.- Perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time.[2]
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors.- "Edge effects" due to evaporation.- Temperature gradients across the plate.- Ensure a homogeneous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity.- Ensure the plate is evenly warmed during incubation.[2]
Inconsistent Results Between Experiments - Variation in cell passage number.- Inconsistent reagent lots.- Changes in incubation conditions.- Maintain a consistent cell passage number for all experiments.- Qualify new lots of critical reagents (e.g., serum, assay kits) before use.- Strictly adhere to the established, optimized protocol for all experiments.
In Vivo Studies (e.g., Oral Glucose Tolerance Test)
ProblemPossible CauseRecommended Solution
High Variability in Blood Glucose Levels - Inconsistent fasting times.- Variation in glucose administration.- Stress-induced hyperglycemia.- Ensure all animals are fasted for the same duration.- Administer glucose solution accurately by oral gavage based on individual animal body weight.- Acclimate animals to handling and procedures to minimize stress.
Inconsistent Hormone (e.g., GLP-1, Insulin) Levels - Improper sample handling.- Variability in the timing of sample collection.- Issues with the ELISA kit.- Collect blood into tubes containing appropriate preservatives (e.g., DPP-4 inhibitors for active GLP-1) and process samples promptly.- Adhere to a strict timeline for blood collection post-GSK1292263 and glucose administration.- Use a validated ELISA kit and run standards and controls on each plate.[9]

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Assay in HEK293 cells expressing GPR119
  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: The day before the assay, seed cells into a 384-well white plate at a density of 5,000 cells/well in 20 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Add 5 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 2 mM IBMX) to each well.

    • Add 5 µL of the this compound serial dilution to the appropriate wells.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available HTRF-based cAMP assay kit, following the manufacturer's instructions.

    • Read the plate on a compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and plot the results as a function of this compound concentration to determine the EC50.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Sprague-Dawley Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • This compound Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle by oral gavage.[4]

  • Blood Sampling (t=0): At a specified time post-dose (e.g., 60 minutes), collect a baseline blood sample from the tail vein.

  • Glucose Challenge: Immediately after the baseline blood sample, administer a 2 g/kg glucose solution by oral gavage.

  • Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Data Analysis: Measure glucose concentrations in all blood samples. Measure insulin and GLP-1 concentrations in plasma samples by ELISA. Plot the glucose and hormone concentrations over time and calculate the area under the curve (AUC).

Visualizations

GPR119_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates Secretion Insulin/GLP-1 Secretion PKA->Secretion promotes

Caption: GPR119 signaling pathway activated by this compound.

Experimental_Workflow_OGTT start Start acclimation Animal Acclimation (1 week) start->acclimation fasting Overnight Fasting (16 hours) acclimation->fasting dosing Administer this compound or Vehicle (Oral Gavage) fasting->dosing baseline_blood Baseline Blood Sample (t=0 min) dosing->baseline_blood glucose_challenge Glucose Challenge (2 g/kg, Oral Gavage) baseline_blood->glucose_challenge timed_blood Timed Blood Samples (15, 30, 60, 120 min) glucose_challenge->timed_blood processing Plasma Separation and Storage (-80°C) timed_blood->processing analysis Glucose & Hormone Analysis (ELISA) processing->analysis end End analysis->end

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Troubleshooting_Logic cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Study start Inconsistent Experimental Results check_cells Check Cell Health, Passage #, & Density start->check_cells In Vitro check_model Standardize Animal Model & Conditions start->check_model In Vivo check_reagents Verify Reagent Prep & Storage check_cells->check_reagents check_protocol Confirm Assay Protocol (Time, Temp) check_reagents->check_protocol end Re-run Experiment check_protocol->end check_dosing Ensure Accurate Dosing & Formulation check_model->check_dosing check_sampling Standardize Sample Collection & Processing check_dosing->check_sampling check_sampling->end

Caption: Logical troubleshooting flow for inconsistent results.

References

GSK1292263 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with GSK1292263. It includes frequently asked questions and troubleshooting guides to address common issues related to its storage, handling, and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for the solid compound and solutions are summarized below.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsStore in a dry, dark environment.[1][2]
0-4°CShort-term (days to weeks)For immediate use.[1]
Stock Solution (in DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[2][3]
-20°CUp to 1 yearUse fresh DMSO as moisture can reduce solubility.[2][3]

Q2: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO at concentrations of ≥21.1 mg/mL and 34 mg/mL.[2][4] It is insoluble in water and ethanol.[4] For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[3][5] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[3][5]

Q3: How stable are this compound solutions?

Stock solutions in DMSO are stable for up to two years at -80°C and one year at -20°C.[2][3] It is not recommended to store working solutions for long periods; they should be prepared fresh for each experiment.[4][5]

Q4: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[3][4] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to increased intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY).[4][6]

GPR119 Signaling Pathway

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds & Activates G_protein Gαs GPR119->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates Insulin_release ↑ Insulin Release (Pancreatic β-cells) PKA->Insulin_release Stimulates Incretin_release ↑ GLP-1, GIP, PYY Release (Intestinal L-cells) PKA->Incretin_release Stimulates

Caption: GPR119 signaling cascade initiated by this compound.

Troubleshooting Guide

While specific degradation pathways for this compound are not extensively documented in the public domain, common issues with small molecules in research can often be traced to handling and storage.

Issue 1: Unexpected or Inconsistent Experimental Results

If you observe a lack of expected biological activity or high variability in your results, consider the possibility of compound degradation or improper handling.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent/No Activity Observed Check_Storage Verify Storage Conditions (Solid & Stock Solution) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent, Concentration, Freshness) Check_Storage->Check_Prep Storage OK New_Stock Prepare Fresh Stock Solution from Solid Compound Check_Storage->New_Stock Storage Incorrect New_Working Prepare Fresh Working Solution Check_Prep->New_Working Preparation OK Check_Prep->New_Working Preparation Incorrect New_Stock->New_Working Test_Activity Re-run Experiment with Fresh Solutions New_Working->Test_Activity Problem_Solved Problem Resolved Test_Activity->Problem_Solved Activity Restored Contact_Support Contact Supplier for New Compound Lot Test_Activity->Contact_Support Still No Activity

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Issue 2: Precipitation Observed in Solution

Precipitation of this compound from a solution can lead to inaccurate dosing and a loss of biological effect.

  • Cause: This may occur if the compound's solubility limit is exceeded, if the solution has been stored improperly (e.g., at a low temperature where the solvent freezes), or if an inappropriate solvent is used.

  • Solution:

    • Confirm that you are using a recommended solvent (e.g., DMSO for stock solutions).[2]

    • If precipitation is observed upon thawing a stock solution, gently warm the vial and sonicate to redissolve the compound.[3][5]

    • When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low enough to maintain solubility and is compatible with your experimental system. Add co-solvents if necessary and as recommended by the supplier.[2][3]

    • Always prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.[3][5]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is a common in vivo assay to evaluate the effect of this compound on glucose homeostasis.

Materials:

  • This compound

  • Vehicle (e.g., appropriate mixture of DMSO, Tween 80, and saline or corn oil as per supplier recommendations)[3]

  • Glucose solution (e.g., 2 g/kg)

  • Experimental animals (e.g., male Sprague-Dawley rats, fasted overnight)[2]

  • Blood glucose monitoring system

Procedure:

  • Compound Administration: Prepare the this compound dosing solution fresh on the day of the experiment. Administer this compound (e.g., 3-30 mg/kg) or vehicle to fasted rats via oral gavage.[2]

  • Baseline Blood Glucose: At time t=0 (e.g., 60-120 minutes post-dose), measure baseline blood glucose from a tail vein blood sample.

  • Glucose Challenge: Immediately after the baseline reading, administer a glucose solution orally.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose concentrations over time. Calculate the area under the curve (AUC) for glucose to quantify the effect of this compound on glucose tolerance. A significant decrease in glucose AUC in the this compound-treated group compared to the vehicle group indicates improved glucose disposal.[2]

For further assistance, please refer to the handling instructions provided by your supplier or contact their technical support directly.

References

Addressing unexpected results with GSK1292263 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1292263.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. Its activation is linked to the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4] This rise in cAMP is believed to mediate the downstream effects of GPR119 activation, including the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), as well as potentially stimulating insulin (B600854) secretion directly from pancreatic β-cells.[2][3]

Q2: What are the known off-target effects of this compound?

In vitro studies have shown that this compound has a generally clean off-target profile. It demonstrates weak inhibition of cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and the P-glycoprotein (Pgp) transporter, with IC50 values greater than 30 μM.[5] However, it has been shown to inhibit the breast cancer resistance protein (BCRP) and the organic anion transporting polypeptide 1B1 (OATP1B1), which are involved in the disposition of statins.[5]

Q3: What were the key findings from clinical trials with this compound?

Clinical studies in patients with type 2 diabetes revealed unexpected outcomes. While this compound was well-tolerated, it did not significantly improve glycemic control.[1] A remarkable and unanticipated finding was a profound, dose-dependent increase in circulating levels of Peptide YY (PYY), a gut hormone involved in appetite regulation.[1] Additionally, this compound was found to have beneficial effects on lipid profiles, lowering LDL cholesterol and triglycerides while increasing HDL cholesterol.

Troubleshooting Guide

In Vitro Experiments

Issue 1: Lower than expected potency (high EC50) in cAMP accumulation assays.

  • Potential Cause 1: Cell line selection and receptor expression.

    • Troubleshooting: Ensure you are using a cell line that endogenously expresses GPR119 (e.g., GLUTag, HIT-T15) or a stably transfected cell line with high receptor expression (e.g., HEK293-hGPR119). Low receptor density will result in a blunted response.

  • Potential Cause 2: Assay conditions.

    • Troubleshooting: Optimize assay parameters such as cell seeding density, stimulation time, and the concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX). PDE inhibitors are crucial for preventing the degradation of cAMP and amplifying the signal.

  • Potential Cause 3: Compound solubility and stability.

    • Troubleshooting: this compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your assay is consistent and low (ideally <0.5%) to avoid solvent effects. Prepare fresh dilutions of the compound for each experiment, as repeated freeze-thaw cycles can lead to degradation.

Issue 2: No significant increase in GLP-1 secretion from cell cultures.

  • Potential Cause 1: Cell model limitations.

    • Troubleshooting: The responsiveness of different enteroendocrine cell lines can vary. GLUTag cells are a commonly used model for studying GLP-1 secretion.[1] If using primary intestinal cultures, the proportion of L-cells can differ between preparations.

  • Potential Cause 2: Glucose dependence of secretion.

    • Troubleshooting: While some studies suggest GPR119-mediated GLP-1 secretion can be glucose-independent, others show a potentiation of secretion in the presence of glucose.[6] Conduct your experiments in both low and high glucose conditions to fully characterize the response.

  • Potential Cause 3: Insufficient assay sensitivity.

    • Troubleshooting: GLP-1 is rapidly degraded. Ensure your protocol includes a DPP-IV inhibitor to prevent GLP-1 breakdown. Use a highly sensitive and validated GLP-1 ELISA kit for detection.

In Vivo Experiments

Issue 3: Lack of glucose-lowering effect in animal models of diabetes.

  • Potential Cause 1: Species differences in GPR119 pharmacology.

    • Troubleshooting: While this compound is potent at human, rat, and mouse GPR119, the downstream physiological effects can vary between species. Consider the translational relevance of your chosen animal model.

  • Potential Cause 2: Pharmacokinetics and dosing regimen.

    • Troubleshooting: Ensure your dosing regimen achieves and maintains plasma concentrations of this compound within the therapeutic range. Refer to published preclinical pharmacokinetic data to inform your dose selection and frequency.

  • Potential Cause 3: Tachyphylaxis.

    • Troubleshooting: Some GPR119 agonists have shown evidence of tachyphylaxis (diminishing response) with repeated dosing.[7][8] If conducting a chronic study, consider including washout periods or varying the dosing interval.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterSpeciesCell Line/Assay SystemValue
pEC50HumanReporter Assay6.8
pEC50RatReporter Assay6.7
pEC50MouseReporter Assay6.8
pEC50-GLP-1 Secretion (GLUTag cells)8.5

Data compiled from[1].

Table 2: Off-Target Inhibition Profile of this compound

TargetIC50 (μM)
CYP1A2>30
CYP2C9>30
CYP2C19>30
CYP2D6>30
CYP3A4>30
P-glycoprotein (Pgp)>30

Data compiled from[5].

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay
  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Seeding: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS) containing a PDE inhibitor such as 0.5 mM IBMX.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add the this compound dilutions to the cells.

    • Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Data Analysis: Plot the cAMP signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: In Vitro GLP-1 Secretion Assay
  • Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells into a 24-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB).

    • Pre-incubate the cells in KRBB for 1 hour at 37°C.

    • Replace the buffer with fresh KRBB containing a DPP-IV inhibitor and varying concentrations of this compound, with and without glucose (e.g., 2.8 mM and 16.7 mM).

    • Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant and store at -80°C until analysis.

  • GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a specific ELISA kit.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Secretion GLP-1 / Insulin Secretion PKA->Secretion Stimulates CREB->Secretion Promotes Transcription

Caption: GPR119 signaling pathway activated by this compound.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Unexpected Experimental Result with this compound Check_Potency In Vitro Potency Lower than Expected? Problem->Check_Potency Check_Secretion No In Vitro GLP-1 Secretion? Problem->Check_Secretion Check_InVivo No In Vivo Glucose Lowering? Problem->Check_InVivo Cause_Potency Cell Line Issues Assay Conditions Compound Instability Check_Potency->Cause_Potency Yes Cause_Secretion Cell Model Limitations Glucose Dependence Assay Sensitivity Check_Secretion->Cause_Secretion Yes Cause_InVivo Species Differences Pharmacokinetics Tachyphylaxis Check_InVivo->Cause_InVivo Yes Solution_Potency Verify Cell Line Optimize Assay Use Fresh Compound Cause_Potency->Solution_Potency Solution_Secretion Use Appropriate Cells Test Glucose Range Use DPP-IV Inhibitor Cause_Secretion->Solution_Secretion Solution_InVivo Confirm Model Relevance Optimize Dosing Consider Chronic Dosing Effects Cause_InVivo->Solution_InVivo

Caption: Troubleshooting workflow for unexpected this compound results.

References

Navigating the Synthesis of GSK1292263: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis of GSK1292263, a potent GPR119 agonist, this technical support center provides a comprehensive resource to navigate potential challenges. This guide, presented in a user-friendly question-and-answer format, addresses specific issues that may arise during experimentation, offering troubleshooting strategies and detailed experimental protocols.

Troubleshooting Guide: Overcoming Synthetic Hurdles

This section provides solutions to common problems encountered during the synthesis of this compound, broken down by the key reaction stages.

Synthesis Stage 1: Formation of 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol

This intermediate is synthesized via a Suzuki coupling reaction followed by debenzylation.

Issue Potential Cause Recommended Solution
Low yield in Suzuki Coupling - Inefficient catalyst activation.- Suboptimal base or solvent selection.- Degradation of the boronic acid reagent.- Ensure the palladium catalyst is active; consider using a pre-catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene (B28343)/water, dioxane/water).- Use fresh, high-purity boronic acid and degas solvents thoroughly to prevent protodeboronation.
Incomplete Debenzylation - Catalyst poisoning by the pyridine (B92270) nitrogen.- Inactive catalyst.- Add a mild acid like acetic acid to protonate the pyridine nitrogen, reducing its coordination to the palladium catalyst.[1]- Use Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for substrates with basic nitrogen groups.[1]
Formation of Byproducts - Homocoupling of the boronic acid.- Proto-debromination.- Use bulky electron-rich phosphine (B1218219) ligands to suppress homocoupling.- Ensure anhydrous and oxygen-free conditions to minimize side reactions.

Synthesis Stage 2: Formation of [1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate

This fragment is constructed through the formation of a 1,2,4-oxadiazole (B8745197) ring followed by mesylation.

Issue Potential Cause Recommended Solution
Low yield of 1,2,4-oxadiazole - Incomplete acylation of the amidoxime (B1450833).- Inefficient cyclodehydration of the O-acyl amidoxime intermediate.[2]- Use a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA for the acylation step.[2]- For cyclization, consider thermal conditions (reflux in a high-boiling solvent) or a strong, non-nucleophilic base like TBAF in dry THF.[2]
Formation of Isomeric Byproducts - Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole.[2]- This thermal rearrangement is more likely with 3,5-disubstituted 1,2,4-oxadiazoles.[2] Use neutral, anhydrous conditions for workup and purification to minimize this side reaction.[2]
Difficulty in Mesylation - Steric hindrance around the hydroxyl group.- Presence of residual base from the previous step.- Use a more reactive mesylating agent or a stronger, non-nucleophilic base.- Ensure complete removal of any base from the previous step before proceeding with mesylation.

Final Stage: Williamson Ether Synthesis and Purification

The final step involves the coupling of the two main fragments.

Issue Potential Cause Recommended Solution
Low Yield of this compound - Competing E2 elimination reaction.[3][4]- Steric hindrance.- Use a primary alkyl halide (in this case, the mesylate) and an alkoxide nucleophile to favor the SN2 reaction.[3][4][5]- Employ a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[6]
Formation of Elimination Byproduct - Use of a bulky base or secondary/tertiary alkyl halide.[3][4]- The use of the primary mesylate intermediate is designed to minimize this. Ensure the reaction temperature is not excessively high.
Crystallization Issues - Presence of impurities that inhibit crystal growth or affect morphology.[7][8]- Incorrect solvent system for crystallization.- Purify the crude product thoroughly using column chromatography before attempting crystallization.- Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature. Consider reslurrying the product to improve purity and crystal form.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: A reported overall yield for a similar synthesis route is approximately 40.6% based on the starting material 2-bromo-5-hydroxypyridine. Individual step yields will vary, and optimization is key to maximizing the final output.

Q2: What are the most critical steps to monitor during the synthesis?

A2: The Suzuki coupling and the 1,2,4-oxadiazole formation are crucial steps that often determine the overall success of the synthesis. Close monitoring of these reactions by techniques like TLC or LC-MS is recommended to ensure complete conversion and minimize byproduct formation.

Q3: How can I confirm the identity and purity of the final product and intermediates?

A3: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the chemical structures of all intermediates and the final this compound product. Purity should be assessed by HPLC.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Pay particular attention to the handling of palladium catalysts, strong bases, and chlorinated solvents. The use of a fume hood and appropriate personal protective equipment is mandatory.

Experimental Protocols

Key Experiment: Suzuki Coupling for 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol intermediate

  • To a degassed mixture of 2-bromo-5-(benzyloxy)pyridine, 4-(methylsulfonyl)phenylboronic acid, and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in a 2:1 mixture of toluene and water, add a 2M aqueous solution of potassium carbonate.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-(benzyloxy)-2-(4-(methylsulfonyl)phenyl)pyridine.

  • Dissolve the purified product in a suitable solvent such as ethanol (B145695) and add a palladium on carbon catalyst (10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol.

Visualizing the Process

This compound Synthesis Workflow

This compound Synthesis Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis Isobutyronitrile Isobutyronitrile Amidoxime Amidoxime Isobutyronitrile->Amidoxime Hydroxylamine 1,2,4-Oxadiazole 1,2,4-Oxadiazole Amidoxime->1,2,4-Oxadiazole Acylation & Cyclization Mesylate_Intermediate Mesylate_Intermediate 1,2,4-Oxadiazole->Mesylate_Intermediate Mesylation This compound This compound Mesylate_Intermediate->this compound Williamson Ether Synthesis 2-Bromo-5-hydroxypyridine 2-Bromo-5-hydroxypyridine Benzylated_Pyridine Benzylated_Pyridine 2-Bromo-5-hydroxypyridine->Benzylated_Pyridine Benzylation Coupled_Product Coupled_Product Benzylated_Pyridine->Coupled_Product Suzuki Coupling Phenol_Intermediate Phenol_Intermediate Coupled_Product->Phenol_Intermediate Debenzylation Phenol_Intermediate->this compound

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Suzuki Coupling Troubleshooting Low_Yield Low Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Screen_Bases Screen Bases & Solvents Low_Yield->Screen_Bases Check_Boronic_Acid Check Boronic Acid Quality Low_Yield->Check_Boronic_Acid Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Use_Precatalyst Use Pre-catalyst Check_Catalyst->Use_Precatalyst Inactive Select_Optimal Select Optimal Conditions Screen_Bases->Select_Optimal Suboptimal Use_Fresh_Reagent Use Fresh Reagent Check_Boronic_Acid->Use_Fresh_Reagent Degraded Adjust_Temp Adjust Temperature Optimize_Temp->Adjust_Temp Too Low/High

Caption: Troubleshooting logic for low yield in the Suzuki coupling step.

GPR119 Signaling Pathway

GPR119_Signaling This compound This compound GPR119 GPR119 This compound->GPR119 Agonist Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Promotes Insulin_Secretion Insulin Secretion CREB->Insulin_Secretion Promotes

References

Validation & Comparative

A Preclinical Comparative Guide to GPR119 Agonists: GSK1292263 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has been a focal point in the quest for novel therapeutics for type 2 diabetes and related metabolic disorders. Its expression in pancreatic β-cells and intestinal L-cells positions it as a key regulator of glucose homeostasis through a dual mechanism: stimulating glucose-dependent insulin (B600854) secretion and promoting the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). This guide provides a comparative overview of the preclinical data for GSK1292263 and other significant GPR119 agonists, including DS-8500a, MBX-2982, AR231453, and DA-1241.

While numerous GPR119 agonists have demonstrated promising results in rodent models, this success has not consistently translated into clinical efficacy in humans.[1][2] This guide aims to objectively present the available preclinical data to aid researchers in understanding the nuances of these compounds and to inform future drug development efforts.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs subunit of the G protein. This stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP promotes the secretion of GLP-1.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (L-cell) PKA->GLP1_Secretion

Caption: GPR119 agonist-induced signaling cascade.

In Vitro Potency of GPR119 Agonists

The potency of GPR119 agonists is typically assessed by measuring their ability to stimulate cAMP production in cell lines engineered to express the receptor. The half-maximal effective concentration (EC50) is a key metric for comparison.

AgonistCell LineSpeciesEC50 (nM)pEC50Reference
This compound -Human-6.9MedChemExpress
-Rat-6.7MedChemExpress
DS-8500a CHO-K1Human51.5-[3]
CHO-K1Rat98.4-[3]
CHO-K1Mouse108.1-[3]
AR231453 HEK293Human4.7-Arena Pharmaceuticals
APD668 ----[4]
PSN632408 HEK293---[5]

Preclinical Efficacy in Animal Models

The in vivo effects of GPR119 agonists are commonly evaluated in rodent models of diabetes and obesity. Key endpoints include improvements in glucose tolerance, increases in plasma insulin and GLP-1 levels, and effects on body weight.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how well an animal metabolizes a glucose load. A single dose of DS-8500a showed dose-dependent glucose-lowering effects during an OGTT in Zucker fatty (ZF) rats.[3] In a repeat-dosing study in neonatal streptozotocin-treated (nSTZ) rats, DS-8500a demonstrated greater glucose-lowering effects compared to this compound and MBX-2982.[3] DA-1241 also improved oral glucose tolerance in high-fat diet-fed mice.

Insulin and GLP-1 Secretion

GPR119 agonists are expected to enhance both insulin and GLP-1 secretion.

  • This compound : At doses of 3-30 mg/kg, it increased circulating levels of GLP-1, GIP, and PYY in male Sprague-Dawley rats. This effect was enhanced with glucose administration. It also led to a 30-60% increase in the peak insulin response and insulin AUC(0-15 min) in an intravenous glucose tolerance test in rats.

  • DS-8500a : Augmented plasma GLP-1 concentration in ZF rats and enhanced glucose-stimulated insulin secretion in fasted Sprague-Dawley rats.[3]

  • DA-1241 : Increased serum GLP-1 and insulin levels during an OGTT in high-fat diet-fed mice.

  • MBX-2982 : Acutely lowered glucose excursion and increased plasma GLP-1 and GIP during OGTTs in mice and rats.

  • AR231453 : Increased plasma levels of GLP-1 and insulin, and improved glucose tolerance in wild-type mice.

AgonistAnimal ModelEffect on Glucose ToleranceEffect on Insulin SecretionEffect on GLP-1 SecretionReference
This compound Sprague-Dawley RatsImprovedIncreased (30-60%)Increased
DS-8500a Zucker Fatty & nSTZ RatsImproved (greater than this compound & MBX-2982)Enhanced GSISAugmented[3]
DA-1241 High-Fat Diet MiceImprovedIncreasedIncreased
MBX-2982 Mice & RatsImprovedEnhanced GSISIncreased
AR231453 Wild-type MiceImprovedIncreasedIncreased

It is important to note that the preclinical success of these compounds has been difficult to replicate in human clinical trials, with some studies showing a lack of efficacy.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize GPR119 agonists.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow Start Seed GPR119-expressing cells (e.g., HEK293 or CHO-K1) Incubate1 Incubate cells overnight Start->Incubate1 Prepare Prepare serial dilutions of GPR119 agonist Incubate1->Prepare Add_Agonist Add agonist dilutions to cells Prepare->Add_Agonist Incubate2 Incubate for a defined period (e.g., 30 minutes) Add_Agonist->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Detect cAMP levels using a commercial kit (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data and determine EC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Steps:

  • Cell Seeding: Plate cells stably expressing the GPR119 receptor (e.g., HEK293 or CHO-K1) in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in an appropriate assay buffer.

  • Agonist Addition: Aspirate the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Detailed Steps:

  • Cell Culture: Culture an insulin-secreting cell line (e.g., MIN6, INS-1E) or isolated pancreatic islets.

  • Pre-incubation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • Stimulation: Replace the pre-incubation buffer with a buffer containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with and without various concentrations of the GPR119 agonist.

  • Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the agonist to the vehicle control at both low and high glucose concentrations.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of a GPR119 agonist on glucose disposal after an oral glucose challenge.

OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow Start Fast mice overnight (e.g., 16 hours) Baseline Measure baseline blood glucose (t= -30 or -60 min) Start->Baseline Administer_Agonist Administer GPR119 agonist or vehicle (oral gavage) Baseline->Administer_Agonist Wait Wait for a defined period (e.g., 30-60 minutes) Administer_Agonist->Wait Glucose_Challenge Administer glucose solution (oral gavage, e.g., 2 g/kg) Wait->Glucose_Challenge Measure_Glucose Measure blood glucose at multiple time points (e.g., 15, 30, 60, 90, 120 min) Glucose_Challenge->Measure_Glucose Collect_Blood Collect blood samples for insulin/GLP-1 analysis Measure_Glucose->Collect_Blood Analyze Analyze glucose excursion (AUC) and hormone levels Collect_Blood->Analyze End End Analyze->End

Caption: Workflow for a typical oral glucose tolerance test in mice.

Detailed Steps:

  • Fasting: Fast mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Measurement: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • Compound Administration: Administer the GPR119 agonist or vehicle control orally via gavage.

  • Glucose Challenge: After a specific time (e.g., 30-60 minutes), administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Hormone Analysis: At selected time points, collect blood samples to measure plasma insulin and GLP-1 concentrations.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance. Compare hormone levels between the treatment and vehicle groups.

Conclusion

This compound and other GPR119 agonists have demonstrated clear preclinical efficacy in enhancing glucose-dependent insulin secretion and incretin release, leading to improved glucose homeostasis in various animal models. DS-8500a, in particular, has shown superior glucose-lowering effects in a head-to-head comparison with this compound and MBX-2982 in a preclinical model.[3] However, the translation of these promising preclinical findings to successful clinical outcomes has been challenging. This guide provides a consolidated resource of the available preclinical data to aid researchers in this field. A thorough understanding of the preclinical profiles of these compounds, coupled with detailed and standardized experimental protocols, is essential for the continued development of GPR119 agonists as potential therapies for metabolic diseases. The future of GPR119 agonists may lie in combination therapies with other antidiabetic agents.[1][2]

References

A Comparative Analysis of the GPR119 Agonists GSK1292263 and MBX-2982 for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two key GPR119 agonists, supported by available preclinical and clinical data.

GSK1292263 and MBX-2982 are orally available, synthetic agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[1][2] GPR119 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. Its activation stimulates a dual mechanism: the direct, glucose-dependent secretion of insulin (B600854) from β-cells and the indirect promotion of insulin release through the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3] This guide provides a comparative overview of the efficacy of this compound and MBX-2982 based on published experimental data.

Data Presentation

In Vitro Potency

The following table summarizes the reported in vitro potencies of this compound and MBX-2982 in activating the GPR119 receptor, as measured by cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTargetAssay TypeCell LinePotency (pEC50/EC50)Reference
This compoundHuman GPR119cAMP AccumulationNot SpecifiedpEC50: 6.9[4]
Rat GPR119cAMP AccumulationNot SpecifiedpEC50: 6.7[4]
MBX-2982Human GPR119cAMP AccumulationHEK293EC50: 8.33 nM[5]
Preclinical Efficacy

Both compounds have demonstrated efficacy in rodent models of diabetes, primarily through their ability to improve glucose tolerance and stimulate insulin and incretin secretion.

CompoundAnimal ModelKey FindingsReference
This compoundSprague-Dawley Rats- Increased circulating GLP-1, GIP, PYY, and glucagon (B607659).[6]- Enhanced peak insulin response and glucose disposal rate in an intravenous glucose tolerance test.[6]
Zucker Diabetic Fatty Rats- Statistically significant increase in insulin immunoreactivity in pancreatic sections after a 6-week study.[7]
MBX-2982C57BL/6 Mice- Increased plasma GLP-1 levels without a glucose load, suggesting glucose-independent GLP-1 secretion.[8][8]
KK-Ay Mice (diabetic model)- After 4 weeks of treatment, significantly reduced fasting blood glucose and triglycerides, and remarkably increased serum insulin.
Rats- Enhanced insulin secretion during hyperglycemic clamps.[2][9][2][9]
Clinical Trial Outcomes

Both this compound and MBX-2982 have progressed to Phase 2 clinical trials. The outcomes, however, have revealed different efficacy profiles in human subjects.

CompoundStudy PopulationKey FindingsReference
This compoundType 2 Diabetics (NCT01119846)- No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels.[10]- Significantly increased plasma total Peptide YY (PYY) levels by approximately five-fold.[10][10]
MBX-2982Type 2 Diabetics- Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP.[7]- Reduced hyperglycemia.[7][7]
Type 1 Diabetics- Did not improve counterregulatory responses to hypoglycemia.[7][11]- GLP-1 response during a mixed-meal test was 17% higher with MBX-2982 compared to placebo.[7][11][7][11]

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by agonists like this compound and MBX-2982 in pancreatic β-cells and intestinal L-cells initiates a signaling cascade that enhances insulin and incretin secretion.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_agonist This compound or MBX-2982 GPR119 GPR119 GPR119_agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin / GLP-1 Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Secretion Glucose-Dependent Insulin Secretion / GLP-1 Secretion Insulin_Vesicles->Secretion

GPR119 agonist-mediated signaling pathway.
Experimental Workflow: In Vitro cAMP Assay

A common method to determine the potency of GPR119 agonists is to measure the accumulation of intracellular cAMP in a cell line stably expressing the receptor.

cAMP_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing human GPR119 start->cell_culture cell_seeding Seed cells into a 384-well microplate cell_culture->cell_seeding compound_prep Prepare serial dilutions of This compound or MBX-2982 cell_seeding->compound_prep compound_add Add compounds to wells cell_seeding->compound_add compound_prep->compound_add incubation Incubate at room temperature compound_add->incubation detection Add cAMP detection reagents (e.g., HTRF, FRET, luminescence) incubation->detection read_plate Read plate on a compatible plate reader detection->read_plate data_analysis Generate dose-response curve and calculate EC50/pEC50 read_plate->data_analysis end End data_analysis->end

Workflow for a typical in vitro cAMP assay.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is a generalized procedure for measuring the increase in intracellular cAMP levels in response to a GPR119 agonist.[3]

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound or MBX-2982

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well microplates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well microplates at a predetermined density. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in the assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).

  • Compound Addition: Remove the culture medium from the wells and add the diluted compounds, positive control, and vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader compatible with the detection technology.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration. Calculate the EC50 or pEC50 value using a suitable nonlinear regression model.

Islet Perifusion Assay for Insulin Secretion

This protocol describes a method for measuring dynamic insulin release from isolated pancreatic islets in response to GPR119 agonists.[12]

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats)

  • RPMI medium with 10% FBS

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA

  • Glucose solutions (low and high concentrations)

  • This compound or MBX-2982

  • Perifusion system

  • Insulin detection kit (e.g., RIA or ELISA)

Procedure:

  • Islet Recovery: Allow isolated islets to recover overnight in RPMI medium at 37°C.

  • Perifusion Setup: Handpick medium-sized islets and place them in the chambers of the perifusion system containing KRBH buffer.

  • Basal Secretion: Begin perifusing the islets with low glucose KRBH buffer to establish a baseline insulin secretion rate.

  • Stimulation: Switch the perifusion solution to one containing high glucose with or without the GPR119 agonist at the desired concentration.

  • Fraction Collection: Collect the perifusate in fractions at regular intervals throughout the experiment.

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using an appropriate insulin assay.

  • Data Analysis: Plot the insulin concentration over time to visualize the insulin secretion profile in response to the different stimuli.

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a common in vivo assay to assess the effect of a compound on glucose metabolism.[13][14][15][16]

Materials:

  • Mice or rats

  • This compound or MBX-2982 formulated for oral administration

  • Vehicle control

  • Glucose solution for oral gavage

  • Blood glucose meter and test strips

Procedure:

  • Fasting: Fast the animals overnight (typically 16-18 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level from a tail snip.

  • Compound Administration: Administer the GPR119 agonist or vehicle control by oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge: Administer a bolus of glucose solution via oral gavage (typically 2 g/kg).

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time to generate a glucose excursion curve. The area under the curve (AUC) can be calculated to quantify the overall effect on glucose tolerance.

References

A Comparative Guide to the Validation of GSK1292263's Effect on Beta-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of GSK1292263, a G protein-coupled receptor 119 (GPR119) agonist, and its effects on pancreatic beta-cell function. The performance of this compound is compared with alternative approaches, primarily focusing on Free Fatty Acid Receptor 1 (FFAR1) agonists. This document is intended for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

Introduction

Enhancing pancreatic beta-cell function is a key therapeutic strategy for type 2 diabetes. This compound is a potent and selective GPR119 agonist that has been investigated for its potential to improve glycemic control. GPR119 activation in beta-cells leads to the stimulation of the Gαs signaling pathway, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[1]

An alternative and well-studied therapeutic target for improving beta-cell function is FFAR1 (also known as GPR40). FFAR1 is activated by free fatty acids and its agonists have been shown to enhance GSIS. The signaling mechanism of FFAR1 agonists can differ; partial agonists primarily signal through the Gαq pathway, leading to an increase in intracellular calcium ([Ca2+]i), while full agonists can activate both Gαq and Gαs pathways, thereby increasing both [Ca2+]i and cAMP.[2][3]

This guide presents a compilation of experimental data to objectively compare the effects of this compound with FFAR1 agonists on beta-cell function.

Comparative Data on Beta-Cell Function

The following tables summarize quantitative data on the potency and efficacy of this compound and comparator compounds on key parameters of beta-cell function.

Disclaimer: The data presented in the following tables are compiled from multiple independent studies. Direct comparison of absolute values (e.g., EC50) should be made with caution, as experimental conditions such as cell lines, islet donors, and assay protocols can vary between studies.

Table 1: In Vitro Potency of GPR119 and FFAR1 Agonists

CompoundTargetAssaySpeciesPotency (pEC50/EC50)Reference
This compound GPR119Receptor ActivationHumanpEC50 = 6.9[4]
GPR119Receptor ActivationRatpEC50 = 6.7[4]
GPR119GLP-1 Secretion (GLUTag cells)-pEC50 = 8.5[5]
AR231453 (GPR119 Agonist)GPR119cAMP Accumulation (HEK293)HumanEC50 = 4.7 nM[6]
GPR119Insulin Release (HIT-T15 cells)HamsterEC50 = 3.5 nM[6]
Fasiglifam (FFAR1 Partial Agonist)FFAR1Intracellular Ca2+ MobilizationHumanEC50 = 29 nM[7]
Compound A (FFAR1 Full Agonist)FFAR1IP-1 AccumulationHumanEC50 = 0.76 nM[8]
FFAR1Intracellular Ca2+ MobilizationHumanEC50 = 20 nM[8]

Table 2: Comparative Effects on Glucose-Stimulated Insulin Secretion (GSIS)

CompoundConcentrationGlucose ConditionModelFold Increase in Insulin Secretion (vs. Control)Reference
This compound Not SpecifiedHigh GlucoseRat Pancreatic PerifusionEnhanced insulin secretion[9]
Fasiglifam (FFAR1 Partial Agonist)10 µM8.3 mM GlucoseRat Islets~1.5-fold[[“]]
10 µM16.7 mM GlucoseRat Islets~1.8-fold[[“]]
Compound A (FFAR1 Full Agonist)Not SpecifiedHigh GlucoseHuman Islets (from diabetic donors)Restored insulin secretion[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis EPAC->InsulinVesicles Promotes Exocytosis InsulinSecretion ↑ Glucose-Stimulated Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GPR119 signaling pathway activated by this compound in pancreatic beta-cells.

FFAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FFAR1_Agonist FFAR1 Agonist (e.g., Fasiglifam) FFAR1 FFAR1 FFAR1_Agonist->FFAR1 Binds Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates InsulinVesicles Insulin Vesicles Ca_cyto->InsulinVesicles Promotes Exocytosis PKC->InsulinVesicles Promotes Exocytosis InsulinSecretion ↑ Glucose-Stimulated Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: FFAR1 (Gq-coupled) signaling pathway activated by a partial agonist like fasiglifam.

Experimental_Workflow cluster_islet_prep Islet Preparation cluster_perifusion Islet Perifusion Assay cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets (e.g., from human donor or rodent) Islet_Culture Culture Islets Islet_Isolation->Islet_Culture Load_Islets Load Islets into Perifusion Chamber Basal_Stim Perifuse with Basal (Low) Glucose Load_Islets->Basal_Stim Compound_Stim Perifuse with Test Compound (this compound or FFAR1 Agonist) +/- High Glucose Basal_Stim->Compound_Stim Collect_Fractions Collect Perifusate Fractions at Timed Intervals Compound_Stim->Collect_Fractions Insulin_Assay Measure Insulin Concentration in Fractions (e.g., ELISA) Collect_Fractions->Insulin_Assay Data_Analysis Analyze Insulin Secretion Profile (e.g., AUC, peak response) Insulin_Assay->Data_Analysis

Caption: General experimental workflow for assessing beta-cell function using islet perifusion.

Experimental Protocols

Pancreatic Islet Perifusion for Glucose-Stimulated Insulin Secretion (GSIS)

This protocol is a generalized method for assessing dynamic insulin secretion from isolated pancreatic islets in response to various stimuli.

Materials:

  • Isolated pancreatic islets (human or rodent)

  • Perifusion system with temperature control (37°C)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • Test compounds (this compound, FFAR1 agonist) dissolved in an appropriate vehicle (e.g., DMSO)

  • 96-well plates for fraction collection

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Approximately 100-200 size-matched islets are hand-picked and placed in the perifusion chambers.

  • Equilibration: Islets are perifused with KRBB containing low glucose for a stabilization period (e.g., 60 minutes) at a constant flow rate (e.g., 100 µL/min).

  • Basal Secretion: Following equilibration, perifusate fractions are collected at regular intervals (e.g., every 1-5 minutes) to establish the basal insulin secretion rate in low glucose.

  • Stimulation: The perifusion buffer is switched to one containing the test compound (e.g., this compound or an FFAR1 agonist) in the presence of low or high glucose. For GSIS experiments, a switch from low to high glucose in the presence or absence of the test compound is performed.

  • Fraction Collection: Perifusate fractions continue to be collected throughout the stimulation period.

  • Washout: The buffer is switched back to low glucose to observe the return to basal secretion.

  • Insulin Measurement: The concentration of insulin in each collected fraction is determined using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The insulin secretion rate is plotted over time to visualize the dynamic response. Parameters such as the area under the curve (AUC) for the first and second phases of insulin secretion, peak insulin concentration, and fold-change over basal are calculated for comparison.

Intracellular cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the Gαs signaling pathway.

Materials:

  • A suitable cell line expressing the target receptor (e.g., HEK293 cells stably expressing GPR119, or a beta-cell line like MIN6 or INS-1E)

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation

  • Test compound (this compound) and a positive control (e.g., Forskolin)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

Procedure:

  • Cell Seeding: Cells are seeded into a multi-well plate (e.g., 96- or 384-well) and cultured until they reach the desired confluency.

  • Pre-incubation: The culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with assay buffer containing a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

  • Compound Stimulation: The test compound (this compound) at various concentrations is added to the wells. A vehicle control and a positive control are also included. The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed according to the protocol of the chosen cAMP detection kit. The intracellular cAMP concentration is then measured.

  • Data Analysis: The measured cAMP levels are plotted against the log of the compound concentration to generate a dose-response curve. The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated using non-linear regression analysis.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay is used to measure changes in intracellular calcium concentration, a hallmark of Gαq signaling.

Materials:

  • A suitable cell line expressing the target receptor (e.g., CHO or HEK293 cells expressing FFAR1)

  • Cell culture medium and reagents

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Test compound (e.g., Fasiglifam) and a positive control (e.g., ATP or carbachol)

  • A fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

  • Cell Seeding: Cells are seeded into a black, clear-bottom multi-well plate and cultured to confluency.

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C, allowing the dye to enter the cells.

  • Washing: The cells are washed with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: The plate is placed in the fluorescence reader, and the baseline fluorescence is measured for a short period.

  • Compound Addition and Measurement: The test compound (Fasiglifam) is added to the wells, and the fluorescence is measured kinetically over time to capture the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence intensity over time is analyzed. The peak fluorescence response is often used to generate dose-response curves, from which EC50 values can be calculated.

Conclusion

This compound, as a GPR119 agonist, enhances glucose-stimulated insulin secretion through a Gαs-cAMP-mediated pathway. This mechanism is distinct from that of partial FFAR1 agonists like fasiglifam, which primarily act via the Gαq-intracellular calcium pathway. Full FFAR1 agonists offer a dual signaling mechanism involving both pathways. The choice between targeting GPR119 or FFAR1 for the treatment of type 2 diabetes involves considerations of efficacy, glucose dependency, and potential effects on other cell types, such as glucagon-secreting alpha-cells. The data and protocols presented in this guide provide a framework for the continued investigation and comparison of these promising therapeutic approaches. Further head-to-head comparative studies are warranted to definitively establish the relative merits of GPR119 and FFAR1 agonism in improving beta-cell function.

References

A Comparative Guide to the Lipid-Lowering Effects of GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the lipid-lowering effects of GSK1292263, a GPR119 agonist, in comparison with other established lipid-lowering therapies. The information is intended to support research and development efforts in the field of dyslipidemia and cardiovascular disease.

Executive Summary

This compound is a G-protein coupled receptor 119 (GPR119) agonist that has demonstrated significant effects on plasma lipids.[1][2] Initially investigated for its potential in managing type 2 diabetes, its unexpected and potent lipid-modifying properties have garnered considerable interest. This guide presents available clinical trial data for this compound and compares its efficacy with that of standard-of-care lipid-lowering agents, including statins, fibrates, ezetimibe, and PCSK9 inhibitors. The comparison is based on an indirect analysis of data from placebo-controlled clinical trials.

Data Presentation: Comparative Lipid-Lowering Efficacy

The following tables summarize the quantitative data on the percentage change in key lipid parameters for this compound and its alternatives. Data is presented as the mean percentage change from baseline in placebo-controlled trials.

Table 1: Lipid-Lowering Effects of this compound in Patients with Type 2 Diabetes (14-day treatment) [1]

DosageHDL-C Change (%)LDL-C Change (%)Triglycerides Change (%)
300mg BID+26.9-23.5Data Not Available
600mg QD+20.6-22.4Data Not Available

Table 2: Lipid-Lowering Effects of this compound in Dyslipidemic, Non-Diabetic Subjects (14-day treatment) [2]

DosageHDL-C Change (%)LDL-C Change (%)Triglycerides Change (%)
800mg QD+20.7-21.8-54.8

Table 3: Comparative Efficacy of Various Lipid-Lowering Agents (Placebo-Controlled Trials)

Drug ClassRepresentative Drug(s)LDL-C Change (%)HDL-C Change (%)Triglycerides Change (%)
Statins Atorvastatin, Rosuvastatin, Simvastatin-24 to -49[3]+2 to +10 (variable)-10 to -30 (variable)
Fibrates Fenofibrate, Gemfibrozil-6 to -15[1]+1.2 to +9[1]-22 to -35[1]
Cholesterol Absorption Inhibitors Ezetimibe-17.7 to -25.1[4][5]+1.0 to +3.5[5]-2.9 to -14.0[5]
PCSK9 Inhibitors Evolocumab, Alirocumab-55 to -76 (vs placebo)[6]+5.21[7]-14.59[7]

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are summarized below based on publicly available information.

This compound Monotherapy in Type 2 Diabetes (NCT01119846)[1]
  • Study Design: A randomized, single-blind, placebo-controlled study.

  • Patient Population: Patients with type 2 diabetes who were either treatment-naïve or had undergone a washout of prior anti-diabetic medications.

  • Intervention: Patients received this compound (100mg, 300mg, or 600mg once daily) or placebo for 14 days.

  • Primary Outcome Measures: Safety and tolerability of this compound.

  • Secondary Outcome Measures: Pharmacokinetics and effects on glucose and lipid metabolism.

  • Lipid Measurement: Fasting plasma lipid profiles (HDL-C, LDL-C, Triglycerides) were assessed at baseline and at the end of the treatment period.

This compound in Combination with Metformin (B114582) in Type 2 Diabetes (NCT01128621)[1]
  • Study Design: A randomized, single-blind, placebo-controlled study.

  • Patient Population: Patients with type 2 diabetes who were on stable metformin monotherapy.

  • Intervention: Patients received this compound (at various doses) or placebo in combination with their ongoing metformin therapy for 14 days.

  • Primary and Secondary Outcome Measures: Similar to the monotherapy study, with a focus on the safety, tolerability, and efficacy of the combination therapy.

  • Lipid Measurement: Fasting plasma lipid profiles were measured at baseline and at the end of the study.

This compound in Dyslipidemic, Non-Diabetic Subjects (NCT01218204)[2]
  • Study Design: A randomized, placebo-controlled study.

  • Patient Population: Non-diabetic subjects with dyslipidemia.

  • Intervention: Patients received this compound (100mg, 300mg, or 800mg once daily) or placebo for 14 days. Some cohorts also received atorvastatin.

  • Primary Outcome Measures: To determine the effect of this compound on the lipid profile.

  • Lipid Measurement: Fasting plasma lipids and lipoprotein particles were measured at baseline and after 2 weeks of dosing.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and mechanisms of action for this compound and the comparator lipid-lowering drug classes.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR119 GPR119 This compound->GPR119 Binds to AC AC GPR119->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Transcription Gene Transcription (e.g., GLP-1, GIP) CREB->Gene_Transcription Promotes Lipid_Metabolism Improved Lipid Profile (↓LDL, ↓TG, ↑HDL) Gene_Transcription->Lipid_Metabolism Modulates

Caption: GPR119 Signaling Pathway of this compound.

Statin_Mechanism cluster_liver_cell Hepatocyte HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Catalyzed by HMG-CoA Reductase HMG_CoA_Reductase HMG_CoA_Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Leads to LDL_Receptor_Synthesis ↑ LDL Receptor Synthesis Cholesterol->LDL_Receptor_Synthesis Negative Feedback LDL_Uptake ↑ LDL Uptake from Blood LDL_Receptor_Synthesis->LDL_Uptake Increases Statins Statins Statins->HMG_CoA_Reductase Inhibit Lowered_LDL Lowered Plasma LDL-C LDL_Uptake->Lowered_LDL Results in

Caption: Mechanism of Action of Statins.

Fibrate_Mechanism cluster_hepatocyte_nucleus Hepatocyte Nucleus cluster_effects Metabolic Effects Fibrates Fibrates PPARα PPARα Fibrates->PPARα Activate Gene_Expression Altered Gene Expression PPARα->Gene_Expression LPL_Activity ↑ Lipoprotein Lipase Activity Gene_Expression->LPL_Activity ApoA_I_II ↑ ApoA-I & ApoA-II Production Gene_Expression->ApoA_I_II ApoC_III ↓ ApoC-III Production Gene_Expression->ApoC_III Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation TG_Clearance ↑ Triglyceride Clearance LPL_Activity->TG_Clearance Leads to HDL_Formation ↑ HDL Formation ApoA_I_II->HDL_Formation Leads to Reduced_VLDL ↓ VLDL Production ApoC_III->Reduced_VLDL Leads to Fatty_Acid_Oxidation->Reduced_VLDL Contributes to

Caption: Mechanism of Action of Fibrates.

Ezetimibe_Mechanism cluster_intestine Small Intestine Lumen & Enterocyte cluster_liver Liver Dietary_Biliary_Cholesterol Dietary_Biliary_Cholesterol Cholesterol_Absorption Cholesterol_Absorption Dietary_Biliary_Cholesterol->Cholesterol_Absorption via NPC1L1 NPC1L1 NPC1L1 Chylomicrons Chylomicrons Cholesterol_Absorption->Chylomicrons Forms Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Liver_Cholesterol ↓ Hepatic Cholesterol Chylomicrons->Liver_Cholesterol Delivers Cholesterol to Liver LDL_Receptor_Upregulation ↑ LDL Receptor Expression Liver_Cholesterol->LDL_Receptor_Upregulation Leads to LDL_Clearance ↑ LDL Clearance from Blood LDL_Receptor_Upregulation->LDL_Clearance Increases Lowered_LDL Lowered Plasma LDL-C LDL_Clearance->Lowered_LDL Results in

Caption: Mechanism of Action of Ezetimibe.

PCSK9_Inhibitor_Mechanism cluster_liver_surface Hepatocyte Surface cluster_extracellular Extracellular Space LDL_Receptor LDL_Receptor LDL_Internalization LDL Internalization & Clearance LDL_Receptor->LDL_Internalization Mediates Recycling Recycling LDL_Receptor->Recycling Recycles to Surface LDL LDL LDL->LDL_Receptor Binds to PCSK9 PCSK9 PCSK9->LDL_Receptor Promotes Degradation of PCSK9->Recycling Prevents PCSK9_Inhibitor PCSK9_Inhibitor PCSK9_Inhibitor->PCSK9 Binds to & Inhibits PCSK9_Inhibitor->Recycling Allows Lowered_LDL Lowered Plasma LDL-C LDL_Internalization->Lowered_LDL Leads to

Caption: Mechanism of Action of PCSK9 Inhibitors.

Conclusion

This compound demonstrates a novel mechanism of action for lipid-lowering through the activation of the GPR119 receptor. The available clinical data indicates that it can produce significant reductions in LDL-C and triglycerides, along with a notable increase in HDL-C. While direct comparative trials are lacking, the magnitude of these effects appears to be comparable to or, in some cases, more favorable than some existing oral lipid-lowering therapies, particularly with respect to its combined effect on LDL-C, HDL-C, and triglycerides. Further research, including head-to-head comparative studies and long-term cardiovascular outcome trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of dyslipidemia.

References

Head-to-Head Comparison: GSK1292263 vs. PSN821 in the Landscape of GPR119 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two G protein-coupled receptor 119 (GPR119) agonists: GSK1292263 and PSN821. This analysis is based on publicly available preclinical and clinical data, offering insights into their mechanisms of action, pharmacodynamics, and clinical outcomes.

Both this compound and PSN821 were developed as potential treatments for type 2 diabetes, targeting the GPR119 receptor to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. While both compounds showed early promise, the extent of their clinical development and the depth of available data differ significantly.

Mechanism of Action: Targeting the GPR119 Receptor

This compound and PSN821 are both agonists of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 is intended to elicit a dual effect: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release through the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut. This targeted approach held the promise of a glucose-dependent mechanism, thereby reducing the risk of hypoglycemia.

cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylyl Cyclase GPR119_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L Generates GLP1_GIP GLP-1 & GIP Secretion cAMP_L->GLP1_GIP Stimulates GPR119_B GPR119 AC_B Adenylyl Cyclase GPR119_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Generates Insulin Insulin Secretion cAMP_B->Insulin Enhances (Glucose-dependent) Agonist GPR119 Agonist (this compound / PSN821) Agonist->GPR119_L Agonist->GPR119_B

Figure 1. Simplified signaling pathway of GPR119 agonists.

In Vitro Potency

The following table summarizes the available in vitro potency data for this compound. No specific EC50 or pEC50 values for PSN821 are publicly available.

CompoundTargetAssayPotency (pEC50)Reference
This compoundHuman GPR119cAMP Accumulation6.9[1]
This compoundRat GPR119cAMP Accumulation6.7[1]
PSN821Human GPR119cAMP AccumulationNot Publicly Available-

Preclinical Data Summary

Preclinical studies in animal models provided the initial proof-of-concept for both compounds.

CompoundAnimal ModelKey FindingsReference
This compound Male Sprague-Dawley Rats- Increased circulating levels of GLP-1, GIP, and PYY. - Enhanced insulin secretion during intravenous glucose tolerance tests.[2]
PSN821 Not Specified- Demonstrated effective glucose lowering. - Showed substantial reductions in body weight.[3]

Clinical Data Comparison

This compound Clinical Trial Findings (NCT01119846 & NCT01128621)[4]

Two key studies evaluated this compound in patients with type 2 diabetes. The trials assessed the compound as a monotherapy and in combination with metformin (B114582) or sitagliptin (B1680988).

Effects on Gut Hormones and Glycemic Control:

ParameterThis compound Treatment OutcomeSitagliptin Treatment OutcomeReference
Total PYY Significantly increased (up to five-fold)Profoundly suppressed[4]
Active GLP-1 No significant effectIncreased[4]
Total GLP-1 No significant effectSuppressed[4]
Total GIP No significant effectSuppressed[4]
Fasting Glucose No significant effectNo significant effect[4]
Postprandial Glucose No significant effectNo significant effect[4]
Insulin No significant effectNo significant effect[4]
C-peptide No significant effectNo significant effect[4]
PSN821 Clinical Development

PSN821, developed by Prosidion (a subsidiary of OSI Pharmaceuticals), entered Phase I clinical trials.[3] A 2009 review mentioned "confirmatory reports of clinical proof of concept with respect to glycemic control and incretin release" for PSN821.[3] However, specific quantitative data from these trials have not been made publicly available. The development status of PSN821 is not clear from recent literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of GPR119 agonists.

In Vitro cAMP Accumulation Assay

This assay is fundamental for determining the potency of GPR119 agonists.

cluster_workflow cAMP Accumulation Assay Workflow Start Seed HEK293 cells expressing GPR119 Incubate Incubate cells (24-48h) Start->Incubate Stimulate Stimulate with GPR119 agonist (various concentrations) Incubate->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Detect cAMP levels (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data and determine EC50 Detect->Analyze

Figure 2. Workflow for an in vitro cAMP accumulation assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.

  • Compound Preparation: A serial dilution of the GPR119 agonist is prepared.

  • Stimulation: The cells are treated with the agonist at varying concentrations and incubated for a specified period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is quantified using a commercially available assay kit (e.g., HTRF, FRET, or ELISA).

  • Data Analysis: A dose-response curve is generated to calculate the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.

In Vitro GLP-1 Secretion Assay

This assay assesses the ability of a compound to stimulate GLP-1 secretion from enteroendocrine cells.

Methodology:

  • Cell Culture: An enteroendocrine cell line, such as GLUTag or STC-1 cells, is cultured in an appropriate medium.[5][6]

  • Cell Seeding: Cells are seeded in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer with low glucose concentration.

  • Stimulation: The cells are then incubated with the GPR119 agonist in the presence of low or high glucose concentrations.

  • Supernatant Collection: The supernatant is collected to measure the amount of secreted GLP-1.

  • GLP-1 Measurement: GLP-1 levels in the supernatant are quantified using an ELISA kit.[5]

  • Data Analysis: The fold-increase in GLP-1 secretion in response to the agonist is calculated relative to a vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard preclinical model to evaluate the effect of a compound on glucose homeostasis.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions.[7][8]

  • Fasting: Animals are fasted overnight prior to the experiment.[7][8]

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally.

  • Glucose Challenge: After a set period, a glucose solution is administered orally.[7][8]

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[7][8]

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups.

Summary and Conclusion

The available data provides a clearer picture of the pharmacological profile of this compound compared to PSN821. While both are GPR119 agonists, this compound's clinical trial results showed a disconnect between its potent stimulation of PYY and its lack of efficacy in improving glycemic control in type 2 diabetes.[4] This highlights a potential challenge in translating the preclinical effects of GPR119 agonism into clinical benefits for glucose regulation.

For PSN821, the lack of detailed public data makes a direct comparison difficult. The early reports of positive effects on glycemic control and body weight in preclinical and early clinical studies are encouraging; however, without access to the full data, a thorough evaluation of its potential is not possible.

This comparison underscores the importance of transparent and comprehensive data publication in advancing drug development. For researchers in the field, the story of these two GPR119 agonists serves as a case study in the complexities of targeting this receptor for the treatment of metabolic diseases. Future research may need to explore GPR119 agonists with different signaling properties or in combination with other therapeutic agents to unlock the full potential of this target.

References

A Comparative Guide to GSK1292263 and Alternative Metformin Combination Therapies for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational GPR119 agonist, GSK1292263, with established metformin (B114582) combination therapies for the treatment of type 2 diabetes. The document focuses on presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and study designs to aid in research and development decisions.

Introduction to this compound

This compound is an orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells.[3] The proposed mechanism of action for GPR119 agonists in the context of type 2 diabetes involves a dual action: direct stimulation of glucose-dependent insulin (B600854) release from pancreatic β-cells and indirect stimulation of insulin secretion through the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3] Preclinical studies in rodent models suggested that this compound could enhance glucose-dependent insulin secretion and improve glucose homeostasis.[2] However, as this guide will detail, these promising preclinical findings did not translate into significant glycemic control in human clinical trials.[4]

Comparative Efficacy and Safety of Metformin Combination Therapies

The following tables summarize the key efficacy and safety data from clinical trials of this compound in combination with metformin, alongside data from pivotal trials of approved and effective metformin combination therapies: Dapagliflozin (B1669812) (SGLT2 inhibitor), Sitagliptin (B1680988) (DPP-4 inhibitor), and Liraglutide (B1674861) (GLP-1 receptor agonist).

Table 1: Efficacy of Metformin Combination Therapies

Therapy Mechanism of Action Mean Change in HbA1c from Baseline Mean Change in Fasting Plasma Glucose (FPG) from Baseline Effect on Body Weight Citation(s)
This compound + Metformin GPR119 AgonistNo significant effectNo significant effectNot reported[4]
Dapagliflozin + Metformin SGLT2 Inhibitor-0.82% to -2.05%-34.2 mg/dL to -63.9 mg/dL-2.1 kg to -3.0 kg[5][6]
Sitagliptin + Metformin DPP-4 Inhibitor-0.65% to -1.9%-25.2 mg/dL to -61.2 mg/dLGenerally weight neutral or slight decrease[7][8]
Liraglutide + Metformin GLP-1 Receptor Agonist-1.0% to -1.5%-28.8 mg/dL to -41.4 mg/dL-1.8 kg to -2.8 kg[9][10]

Table 2: Safety Profile of Metformin Combination Therapies

Therapy Common Adverse Events Risk of Hypoglycemia Citation(s)
This compound + Metformin Not reported in detail, generally well-tolerated in the studies.Not reported to be significant.[4]
Dapagliflozin + Metformin Genital mycotic infections, urinary tract infections.Low, unless combined with insulin or sulfonylureas.[5]
Sitagliptin + Metformin Upper respiratory tract infection, nasopharyngitis, headache.Low, unless combined with insulin or sulfonylureas.[7][8]
Liraglutide + Metformin Nausea, vomiting, diarrhea (often transient).Low, unless combined with insulin or sulfonylureas.[9][10]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action and a typical clinical trial workflow, the following diagrams are provided in DOT language.

cluster_gsk This compound (GPR119 Agonist) This compound This compound GPR119 GPR119 (Pancreatic β-cell, Enteroendocrine L-cell) This compound->GPR119 AC Adenylate Cyclase GPR119->AC GLP1_release ↑ GLP-1 Release GPR119->GLP1_release cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin ↑ Insulin Secretion (Glucose-dependent) PKA->Insulin GLP1_release->Insulin

Diagram 1: this compound Signaling Pathway.

cluster_dapa Dapagliflozin (SGLT2 Inhibitor) Dapagliflozin Dapagliflozin SGLT2 SGLT2 (Proximal Renal Tubule) Dapagliflozin->SGLT2 Inhibits Glucose_Reabsorption ↓ Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Blood_Glucose ↓ Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose

Diagram 2: Dapagliflozin Signaling Pathway.

cluster_sita Sitagliptin (DPP-4 Inhibitor) Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretin_Degradation ↓ Incretin Degradation DPP4->Incretin_Degradation Incretins Incretins (GLP-1, GIP) Incretins->Incretin_Degradation leads to Active_Incretins ↑ Active Incretins Incretin_Degradation->Active_Incretins Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) Active_Incretins->Insulin_Secretion Glucagon_Secretion Glucagon (B607659) Secretion Active_Incretins->Glucagon_Secretion

Diagram 3: Sitagliptin Signaling Pathway.

cluster_lira Liraglutide (GLP-1 Receptor Agonist) Liraglutide Liraglutide GLP1_Receptor GLP-1 Receptor (Pancreatic β-cells, Brain, etc.) Liraglutide->GLP1_Receptor Activates Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) GLP1_Receptor->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_Receptor->Glucagon_Secretion Gastric_Emptying Slows Gastric Emptying GLP1_Receptor->Gastric_Emptying Appetite ↓ Appetite GLP1_Receptor->Appetite

Diagram 4: Liraglutide Signaling Pathway.

Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Washout Washout Period (if applicable) Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Group A: Drug + Metformin Randomization->Treatment_A Treatment_B Group B: Comparator + Metformin Randomization->Treatment_B Treatment_C Group C: Placebo + Metformin Randomization->Treatment_C Follow_up Treatment & Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Treatment_A->Follow_up Treatment_B->Follow_up Treatment_C->Follow_up Primary_Endpoint Primary Endpoint Assessment (e.g., Change in HbA1c at 24 weeks) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (FPG, Body Weight, Safety) Follow_up->Secondary_Endpoints Data_Analysis Data Analysis & Reporting Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Diagram 5: Typical Experimental Workflow.

Detailed Experimental Protocols

This compound Clinical Trials

Two primary studies evaluated the efficacy of this compound in patients with type 2 diabetes.[4]

  • Study 1 (NCT01119846): This was a randomized, placebo-controlled, crossover study in drug-naïve or washed-out type 2 diabetes patients.

    • Patient Population: Adults with type 2 diabetes, with HbA1c between 6.5% and 10.5%.

    • Intervention: Single oral doses of this compound (25 mg, 150 mg, 800 mg), placebo, and open-label sitagliptin 100 mg. A multiple-dose part of the study involved this compound (100 mg, 300 mg twice daily) or placebo for 14 days.

    • Key Assessments: Oral glucose tolerance tests (OGTTs) and meal tolerance tests were performed. Blood samples were collected at frequent intervals to measure plasma glucose, insulin, C-peptide, glucagon, GLP-1, GIP, and PYY.

    • Analytical Methods: Plasma glucose was measured using a glucose oxidase method. Insulin, C-peptide, and glucagon were measured by radioimmunoassay. Total and active GLP-1 and GIP, and total PYY were measured using commercially available immunoassays.

  • Study 2 (NCT01128621): This study assessed this compound in patients already receiving metformin therapy.

    • Patient Population: Adults with type 2 diabetes inadequately controlled on a stable dose of metformin (≥1500 mg/day).

    • Intervention: this compound (300 mg twice daily) or placebo was added to the ongoing metformin therapy for 13 days.

    • Key Assessments: Similar to Study 1, with meal tolerance tests to assess the effects on glucose and gut hormones.

Dapagliflozin + Metformin Clinical Trial (Example: NCT00660907)
  • Study Design: A 52-week, multicenter, randomized, double-blind, active-controlled, parallel-group study.

    • Patient Population: Adults with type 2 diabetes inadequately controlled on metformin monotherapy (≥1500 mg/day), with HbA1c >6.5% and ≤10%.

    • Intervention: Patients were randomized to receive dapagliflozin (up to 10 mg/day) or glipizide (B1671590) (a sulfonylurea, up to 20 mg/day) as add-on therapy to metformin.

    • Primary Endpoint: Change from baseline in HbA1c at 52 weeks.

    • Secondary Endpoints: Change in body weight, fasting plasma glucose, and the proportion of patients experiencing hypoglycemic events.

    • Laboratory Assessments: HbA1c was measured by a central laboratory using a validated method. Fasting plasma glucose was measured at each visit. Adverse events, including hypoglycemia, were recorded throughout the study.

Sitagliptin + Metformin Clinical Trial (Example: Charbonnel et al., 2006)
  • Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[7]

    • Patient Population: Adults with type 2 diabetes inadequately controlled on metformin monotherapy (≥1500 mg/day), with a mean baseline HbA1c of 8.0%.

    • Intervention: Patients were randomized to receive sitagliptin 100 mg once daily or placebo, in addition to their ongoing metformin therapy.

    • Primary Endpoint: Change from baseline in HbA1c at 24 weeks.

    • Secondary Endpoints: Change in fasting plasma glucose, and the proportion of patients achieving an HbA1c of less than 7%.

    • Laboratory Assessments: Central laboratory for all efficacy and safety laboratory tests. HbA1c was measured at screening, randomization, and at weeks 6, 12, 18, and 24.

Liraglutide + Metformin Clinical Trial (LEAD-2 Study)
  • Study Design: A 26-week, double-blind, double-dummy, placebo- and active-controlled, parallel-group trial.[9]

    • Patient Population: Adults with type 2 diabetes with inadequate glycemic control on metformin monotherapy, with an HbA1c between 7% and 11%.

    • Intervention: Patients were randomized to receive once-daily subcutaneous injections of liraglutide (0.6 mg, 1.2 mg, or 1.8 mg), placebo, or oral glimepiride (B1671586) (4 mg once daily), all in combination with metformin.

    • Primary Endpoint: Change from baseline in HbA1c.

    • Secondary Endpoints: Change in fasting plasma glucose, body weight, and incidence of hypoglycemia.

    • Laboratory Assessments: Central laboratory for HbA1c and other biochemical measurements. Self-monitored blood glucose was also recorded.

Conclusion

The investigation of this compound as a GPR119 agonist in combination with metformin for the treatment of type 2 diabetes was based on a sound preclinical rationale. However, the clinical trial data demonstrated a lack of significant efficacy in improving glycemic control in patients with type 2 diabetes.[4] While the compound did show a profound effect on increasing circulating levels of the gut hormone PYY, this did not translate into the desired therapeutic outcome for blood glucose management.

In stark contrast, combination therapies of metformin with established agents such as the SGLT2 inhibitor dapagliflozin, the DPP-4 inhibitor sitagliptin, and the GLP-1 receptor agonist liraglutide have consistently demonstrated robust efficacy in lowering HbA1c and fasting plasma glucose.[5][7][9] These alternative therapies, each with a distinct and well-characterized mechanism of action, offer significant and clinically meaningful benefits for glycemic control, and in some cases, additional advantages such as weight reduction and a low risk of hypoglycemia. For researchers and drug development professionals, the case of this compound underscores the challenges of translating preclinical findings to clinical efficacy and highlights the high bar for new therapies entering the well-established landscape of type 2 diabetes treatment.

References

Independent Verification of GSK1292263's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR119 agonist GSK1292263 with two established anti-diabetic agents, metformin (B114582) and sitagliptin (B1680988). The information presented is based on publicly available experimental data to facilitate an independent verification of this compound's mechanism of action and its potential therapeutic utility.

Executive Summary

This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). Its mechanism of action centers on the stimulation of incretin (B1656795) hormone secretion from the gastrointestinal tract, which in turn promotes glucose-dependent insulin (B600854) release. This guide compares the in vitro and in vivo effects of this compound with metformin, a biguanide (B1667054) that primarily acts by reducing hepatic glucose production, and sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of active incretin hormones.

Mechanism of Action and Signaling Pathways

This compound: As a GPR119 agonist, this compound binds to and activates GPR119, which is predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L- and K-cells. This activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP in enteroendocrine cells triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones then act on pancreatic beta-cells to enhance glucose-dependent insulin secretion.

Metformin: The primary mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK). This leads to the inhibition of hepatic gluconeogenesis, a reduction in glucose production by the liver. Metformin also has effects on increasing insulin sensitivity in peripheral tissues and may influence the gut microbiome.

Sitagliptin: Sitagliptin is a competitive inhibitor of the enzyme DPP-4. DPP-4 is responsible for the rapid degradation of incretin hormones, GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-dependent insulinotropic effects.

Signaling Pathway Diagrams

GSK1292263_Pathway This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Incretins ↑ GLP-1, GIP Secretion PKA->Incretins Insulin ↑ Insulin Secretion (Glucose-dependent) Incretins->Insulin

This compound Signaling Pathway.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria AMP_ATP ↑ AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake AMPK->Glucose_Uptake Sitagliptin_Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Incretins_Active ↑ Active GLP-1, GIP Insulin ↑ Insulin Secretion (Glucose-dependent) Incretins_Active->Insulin Glucagon ↓ Glucagon Secretion Incretins_Active->Glucagon

Safety Operating Guide

Navigating the Safe Disposal of GSK1292263: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the proper disposal of GSK1292263, a GPR119 agonist utilized in metabolic research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clarity and build confidence in handling and disposing of this compound and its associated waste streams.

Quantitative Data Summary for this compound Waste Management

For ease of reference, the following table summarizes the key quantitative and qualitative aspects of this compound waste streams.

Waste StreamWaste CategoryRecommended ContainerKey Disposal Considerations
Unused/Expired Solid this compoundChemical WasteOriginal, clearly labeled containerDo not mix with other waste. Dispose of in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., vials, pipette tips)Solid Chemical WasteLined, puncture-resistant container labeled "Hazardous Chemical Waste"Segregate from non-hazardous waste. Ensure containers are securely sealed.
Solutions of this compound (e.g., in DMSO)Liquid Chemical WasteTightly sealed, compatible container labeled with the full chemical name and concentrationDo not dispose of down the drain. Follow institutional guidelines for solvent waste.
Contaminated Personal Protective Equipment (PPE)Solid Chemical WasteDesignated, labeled waste containerSegregate from general laboratory trash.

Experimental Protocols for Waste Disposal

The proper disposal of this compound must be carried out in accordance with established laboratory safety protocols and regulatory requirements. The following procedures provide a framework for handling and disposing of various forms of this compound waste.

1. Disposal of Unused or Expired Solid this compound

  • Step 1: Container Integrity Check. Ensure the original container of solid this compound is intact and properly sealed.

  • Step 2: Labeling. Verify that the container is clearly labeled with the full chemical name ("this compound") and any associated hazard warnings.

  • Step 3: Waste Segregation. Do not mix unused or expired solid this compound with other chemical waste.

  • Step 4: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste.

2. Disposal of Contaminated Labware

  • Step 1: Gross Decontamination. Where feasible, remove excess this compound from labware by scraping or rinsing with a minimal amount of a suitable solvent (e.g., ethanol). Collect the rinse as liquid chemical waste.

  • Step 2: Segregation. Place all contaminated labware, including vials, pipette tips, and weighing boats, into a designated, puncture-resistant container lined with a chemical-resistant bag.

  • Step 3: Labeling. Clearly label the container as "Hazardous Chemical Waste" and list the primary contaminant (this compound).

  • Step 4: Secure Storage. Store the sealed container in a designated hazardous waste accumulation area until pickup by EHS.

3. Disposal of this compound Solutions

  • Step 1: Waste Collection. Collect all liquid waste containing this compound, including experimental solutions and solvent rinses, in a compatible, leak-proof container.

  • Step 2: Labeling. Label the container with the full chemical name ("this compound"), the solvent used (e.g., DMSO, ethanol), and the approximate concentration.

  • Step 3: Secure Closure. Ensure the container is tightly sealed to prevent leaks and evaporation.

  • Step 4: Storage and Disposal. Store the container in a designated solvent waste accumulation area and follow your institution's procedures for solvent waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GSK1292263_Disposal_Workflow This compound Disposal Decision Workflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Unused/Expired Solid is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste This compound Solution is_liquid->liquid_waste Yes labware_waste Contaminated Labware/PPE is_labware->labware_waste Yes contact_ehs Contact EHS for Pickup is_labware->contact_ehs No (End of specific waste stream) collect_solid Collect in original or labeled, sealed container solid_waste->collect_solid collect_liquid Collect in labeled, leak-proof solvent container liquid_waste->collect_liquid collect_labware Collect in labeled, puncture-resistant container labware_waste->collect_labware store_waste Store in designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste store_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for this compound Waste Disposal.

Safeguarding Your Research: Essential Safety and Logistical Information for Handling GSK1292263

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent research compounds like GSK1292263. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound is a novel and potent agonist of the G protein-coupled receptor 119 (GPR119) and is utilized in research for the treatment of type 2 diabetes.[1][2][3] Due to its potent nature, stringent adherence to safety protocols is necessary to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate level of PPE based on the quantity of the compound, its physical form (solid or solution), and the specific laboratory procedure being performed.[4] The following table summarizes the recommended PPE for handling this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection against exposure.[4]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[4] Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye exposure. The specific procedure will dictate the necessary level of containment.[4]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[4]

Experimental Protocol: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling potent compounds like this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a designated area for handling this compound is clearly marked.

  • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Gather all necessary PPE and ensure it is in good condition.

2. Weighing and Solution Preparation (if starting from solid):

  • Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance safety enclosure.

  • Wear the appropriate PPE for handling potent powders as detailed in the table above.

  • Carefully weigh the desired amount of the compound.

  • To prepare a stock solution, a common solvent is DMSO.[1][5] For a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound. For in vivo studies, further dilution in vehicles like corn oil may be necessary.[6]

  • Ensure the container with the stock solution is clearly labeled with the compound name, concentration, solvent, date, and your initials.

3. Storage:

  • This compound powder should be stored at -20°C for the long term (months to years).[3]

  • Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is not recommended for long-term storage in solution; use it as soon as possible.[1]

4. Disposal Plan:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated. Place them in a sealed, clearly labeled hazardous waste container.[4]

  • Aqueous Waste: Collect all aqueous waste containing this compound in a sealed and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Contaminated PPE: Carefully doff all PPE to avoid self-contamination. Place disposable PPE in a sealed bag labeled as hazardous waste.[4]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and decision points.

GSK1292263_Handling_Workflow start Start: Receive this compound prep Preparation: - Designate Handling Area - Verify Engineering Controls - Gather PPE start->prep is_solid Is the compound solid? prep->is_solid weigh Weighing (in fume hood): - Full Powder PPE is_solid->weigh Yes dissolve Solution Preparation: - Use appropriate solvent (e.g., DMSO) - Label clearly is_solid->dissolve No (pre-dissolved) weigh->dissolve storage Storage: - Powder: -20°C - Solution: -20°C or -80°C dissolve->storage experiment Experimental Use: - Adhere to specific protocol PPE storage->experiment disposal Disposal: - Segregate waste streams - Label hazardous waste - Follow institutional guidelines experiment->disposal end End disposal->end

Caption: Workflow for safely handling this compound from receipt to disposal.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1292263
Reactant of Route 2
Reactant of Route 2
GSK1292263

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。